molecular formula C6H4Cl2N2O2 B1371409 Methyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 3177-20-6

Methyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No.: B1371409
CAS No.: 3177-20-6
M. Wt: 207.01 g/mol
InChI Key: FNNAWVXVOHNOFF-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,4-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNAWVXVOHNOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631071
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-20-6
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3177-20-6
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Foundational & Exploratory

"physical and chemical properties of Methyl 2,4-dichloropyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,4-dichloropyrimidine-5-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, reactivity, applications, and safety protocols, offering field-proven insights into its practical use.

Molecular Identity and Structure

This compound is a polysubstituted pyrimidine derivative. Its unique arrangement of functional groups—two electrophilic chlorine atoms and a methyl ester on the pyrimidine ring—makes it a versatile building block in organic synthesis.

  • Chemical Name: this compound[1]

  • CAS Number: 3177-20-6[2]

  • Molecular Formula: C₆H₄Cl₂N₂O₂[2]

  • Molecular Weight: 207.01 g/mol [2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of this compound are critical for designing reaction conditions. It is typically a solid at room temperature with limited solubility in non-polar solvents and better solubility in polar organic solvents.

PropertyValueSource(s)
Appearance Solid, white crystal or crystalline powder[3]
Melting Point 30-34 °C[2][4]
Boiling Point 130-135 °C at 16 Torr[2]
Density ~1.503 g/cm³ (Predicted)[2]
Flash Point >110 °C (>230 °F) - closed cup[2]
Solubility Soluble in organic solvents like ethanol and dimethylformamide[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two electron-withdrawing chlorine atoms. This makes the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

Expertise in Action: Regioselectivity of SₙAr Reactions A key consideration for synthetic chemists is the differential reactivity of the C2 and C4 positions. While both are activated, the C4 position is generally more reactive towards nucleophilic attack. This regioselectivity can be exploited to sequentially introduce different nucleophiles. The reaction's chemoselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a base.[5] For instance, amines will preferentially displace the C4 chloride.[6]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack at C4 Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Synthesis Protocol

This compound is typically synthesized from its corresponding carboxylic acid chloride. The esterification is a standard procedure, often achieved by reacting the acid chloride with methanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Step-by-Step Synthesis Workflow:

  • Reactant Preparation: A solution of 2,4-dichloropyrimidine-5-carbonyl chloride is prepared in an inert solvent like dichloromethane.

  • Cooling: The solution is cooled to 0 °C to control the exothermic reaction.

  • Reagent Addition: Methanol and a base (e.g., diisopropylethylamine) are added slowly to the cooled solution.[2][7]

  • Reaction: The mixture is stirred at 0 °C for a specified time (e.g., 1 hour) to ensure complete conversion.[2][7]

  • Workup: The solvent is removed under reduced pressure (rotary evaporation).[2][7]

  • Purification: The crude product can be used directly or purified further if necessary.

Synthesis_Workflow A Dissolve 2,4-dichloropyrimidine-5-carbonyl chloride in Dichloromethane B Cool to 0°C A->B C Slowly add Methanol & Diisopropylethylamine B->C D Stir at 0°C for 1 hour C->D E Remove Solvent (Rotary Evaporation) D->E F Obtain this compound E->F

Caption: A typical laboratory synthesis workflow for the target compound.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.

  • Pharmaceutical Industry: It is a foundational component for synthesizing a variety of therapeutic agents.[8] The pyrimidine core is a common feature in many approved drugs, and this intermediate provides a convenient entry point for creating libraries of compounds for high-throughput screening.

  • Agrochemical Industry: The compound is also used as a starting material for developing new pesticides and herbicides.[3][4][8] Its reactivity allows for the introduction of various functional groups to fine-tune the biological activity and selectivity of the final agrochemical product.[8]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.

Safety AspectInformationSource(s)
Signal Word Warning[9]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9]
Precautionary Statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Store under an inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool place.[2][9][10]

Self-Validating Protocol for Safe Handling: To ensure safety, a self-validating system of checks must be in place.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10] An eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10] For operations that may generate dust, respiratory protection should be used.[10]

  • Spill & Waste Management: In case of a spill, sweep up the solid material, place it in a sealed bag, and hold for waste disposal.[10] Prevent spillage from entering drains or watercourses.[10][11] Dispose of contents and container to an approved waste disposal plant.[12]

References

Methyl 2,4-dichloropyrimidine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Among the diverse array of pyrimidine-based building blocks, Methyl 2,4-dichloropyrimidine-5-carboxylate has emerged as a particularly valuable scaffold in the design and synthesis of novel drug candidates. This di-chlorinated pyrimidine derivative offers two distinct reaction sites, allowing for sequential and regioselective functionalization, a key feature for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of the chemistry of this compound, its application in the synthesis of bioactive molecules, and practical insights into its use as a strategic tool in drug discovery programs.

Physicochemical Properties and Reactivity

This compound, with the chemical formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol , is a solid at room temperature.[5][6][7] The presence of two electron-withdrawing chlorine atoms and a methyl carboxylate group on the pyrimidine ring significantly influences its reactivity, making it a highly electrophilic species.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mode of its chemical transformations. The regioselectivity of these reactions is a critical aspect for medicinal chemists. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.[8][9][10] This preference is attributed to the greater electron deficiency at the C4 position, which can be rationalized by resonance and inductive effects.

However, the regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine scaffold can be influenced by several factors:

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, particularly some tertiary amines, have been shown to exhibit C2 selectivity.[11]

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring can modulate the reactivity of the C2 and C4 positions. Electron-donating groups at the C6 position, for instance, can favor substitution at the C2 position.[8]

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can also influence the regioselectivity of the substitution.

This tunable reactivity allows for a strategic and controlled introduction of different functional groups at the C2 and C4 positions, enabling the synthesis of diverse libraries of compounds for biological screening.

Synthesis of this compound

The synthesis of the title compound and its ethyl ester analog typically involves the chlorination of a corresponding dihydroxypyrimidine precursor. A common method is the treatment of uracil-5-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a tertiary amine or with phosphorus pentachloride (PCl5).[12][13]

Example Synthetic Protocol:

A general procedure for the synthesis of 2,4-dichloropyrimidine-5-carboxylates involves the following steps:

  • Starting Material: Uracil-5-carboxylic acid or its corresponding ester.

  • Chlorination: The starting material is heated with an excess of a chlorinating agent, such as a mixture of phosphorus oxychloride and phosphorus pentachloride.

  • Work-up: After the reaction is complete, the excess chlorinating agent is removed, typically by distillation under reduced pressure. The residue is then carefully quenched with ice-water.

  • Extraction and Purification: The product is extracted from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization to yield the desired this compound.

This process provides the key building block for subsequent derivatization in drug discovery projects.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The versatility of this compound has been leveraged in the development of a wide range of bioactive compounds, particularly in the area of oncology and infectious diseases.[3][14] The pyrimidine core often serves as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets.[15]

Kinase Inhibitors

Protein kinases are a major class of drug targets, and the pyrimidine scaffold is a common feature in many kinase inhibitors.[16][17][18] The ability to introduce different substituents at the C2 and C4 positions of this compound allows for the fine-tuning of interactions with the ATP-binding pocket of kinases.

Design Strategy for Pyrimidine-Based Kinase Inhibitors:

A common strategy involves the sequential displacement of the two chlorine atoms:

  • C4-Substitution: The more reactive C4-chloro group is first displaced by a primary or secondary amine, often a key pharmacophoric element that forms hydrogen bonds with the hinge region of the kinase.

  • C2-Substitution: The remaining C2-chloro group is then substituted with another nucleophile, which can be designed to occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.

The methyl ester at the C5 position can be further modified, for example, by hydrolysis to the corresponding carboxylic acid or amidation, to introduce additional points of interaction with the target protein.

Other Therapeutic Areas

Beyond kinase inhibitors, the pyrimidine scaffold derived from this compound has been explored for other therapeutic applications, including:

  • Antiviral agents

  • Antibacterial agents [3]

  • Anti-inflammatory agents

  • Immunomodulators [19]

The ability to rapidly generate diverse libraries of pyrimidine derivatives makes this building block an invaluable tool for lead discovery and optimization in these and other disease areas.

Experimental Protocols and Workflows

General Protocol for C4-Selective Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the selective substitution of the C4-chloro group of this compound with an amine.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the amine and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-substituted product.

General Protocol for Subsequent C2-Substitution

The C4-substituted product from the previous step can then be used for the substitution of the C2-chloro group.

Materials:

  • C4-substituted 2-chloropyrimidine derivative

  • Nucleophile of choice (e.g., another amine, thiol, or alcohol)

  • Base (if required, e.g., sodium hydride for alcohols or thiols, or a non-nucleophilic base for amines)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Inert atmosphere

Procedure:

  • Dissolve the C4-substituted 2-chloropyrimidine derivative in the chosen anhydrous solvent.

  • Add the nucleophile and, if necessary, a base.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final di-substituted pyrimidine derivative.

Visualization of the Synthetic Workflow

G start This compound c4_sub C4-Substituted Intermediate start->c4_sub SNAr at C4 (e.g., Amine, Base) final_product Di-substituted Product c4_sub->final_product SNAr at C2 (e.g., Nucleophile, Heat)

Caption: Sequential SNAr reactions on this compound.

Characterization Data

The structural elucidation of the synthesized derivatives relies on standard analytical techniques.

Analytical TechniqueExpected Observations for this compound
¹H NMR A singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet for the C6-proton (around 8.8-9.0 ppm) in a suitable deuterated solvent.
¹³C NMR Resonances for the methyl ester carbon, the pyrimidine ring carbons (with those attached to chlorine atoms appearing at characteristic chemical shifts), and the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound (m/z ≈ 207), often with a characteristic isotopic pattern due to the two chlorine atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined and tunable reactivity allows for the systematic and regioselective synthesis of a wide array of complex molecules. The pyrimidine core, accessed through this intermediate, continues to be a central feature in the design of targeted therapies, particularly in the field of kinase inhibition. A thorough understanding of the principles governing its reactivity and the application of robust synthetic protocols are essential for leveraging the full potential of this scaffold in the discovery and development of new medicines.

References

A Technical Guide to the Spectroscopic Profile of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2,4-dichloropyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the dichloropyrimidine core, which allows for selective functionalization at the C2 and C4 positions, and the electronic properties conferred by the carboxylate group at the C5 position. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering a foundational dataset for its identification and characterization in research and development settings.

Disclaimer: As of the latest update of this guide, publicly available, experimentally validated spectroscopic data (NMR, IR, MS) for this compound (CAS No: 3177-20-6) is not readily accessible in peer-reviewed literature or common spectral databases. The following sections, therefore, present a detailed theoretical analysis of the expected spectroscopic characteristics based on the compound's structure and established principles of spectroscopic interpretation. These predicted data are intended to serve as a reference for researchers and should be confirmed by experimental analysis.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture that dictates its spectroscopic behavior. The pyrimidine ring, being aromatic and electron-deficient, is substituted with two chlorine atoms and a methyl carboxylate group. These substituents significantly influence the electronic environment of the ring and, consequently, the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals:

  • A singlet for the pyrimidine proton (H6): This proton, being the sole hydrogen on the pyrimidine ring, will appear as a singlet. Its chemical shift is anticipated to be in the downfield region, likely around δ 9.0-9.5 ppm . The electron-withdrawing nature of the two chlorine atoms and the carboxylate group deshields this proton significantly.

  • A singlet for the methyl ester protons (-OCH₃): The three equivalent protons of the methyl group will also produce a singlet. This signal is expected to appear in the typical range for methyl esters, around δ 3.9-4.1 ppm .

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.2Singlet1HH6 (pyrimidine)
~4.0Singlet3H-OCH₃
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to resonate in the downfield region, typical for such functionalities, around δ 160-165 ppm .

  • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine carbons are influenced by the electronegative chlorine and nitrogen atoms.

    • C2 and C4: These carbons, being directly attached to chlorine atoms, are expected to be significantly deshielded and appear in the range of δ 160-170 ppm .

    • C5: The carbon atom bearing the carboxylate group is predicted to have a chemical shift in the range of δ 120-130 ppm .

    • C6: The carbon atom attached to the lone pyrimidine proton is expected to be the most shielded of the ring carbons, with a predicted chemical shift around δ 145-155 ppm .

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl group is anticipated to appear in the upfield region, around δ 50-55 ppm .

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~162C=O
~165C2/C4
~163C4/C2
~150C6
~125C5
~53-OCH₃

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected Key Absorptions:

  • C=O Stretch: A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , characteristic of the carbonyl stretching vibration of an α,β-unsaturated ester.

  • C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring are expected to appear as a series of medium to strong bands in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ range.

  • C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to be observed in the fingerprint region, typically below 800 cm⁻¹ .

  • C-H Stretch: A weak to medium absorption around 3050-3100 cm⁻¹ is expected for the aromatic C-H stretch of the pyrimidine ring, and around 2950-3000 cm⁻¹ for the methyl group C-H stretching.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3080Weak-MediumAromatic C-H Stretch
~2980Weak-MediumAliphatic C-H Stretch
~1730StrongC=O Stretch (Ester)
~1550-1580Medium-StrongC=N/C=C Stretch (Ring)
~1250StrongC-O Stretch (Ester)
< 800Medium-StrongC-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₄Cl₂N₂O₂), which is approximately 206.98 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z [M-31]⁺.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z [M-59]⁺.

    • Loss of a chlorine atom (-Cl) to give a fragment at m/z [M-35]⁺.

    • Subsequent fragmentation of the pyrimidine ring.

M [M]⁺˙ m/z ~207, 209, 211 M-31 [M-OCH₃]⁺ m/z ~176, 178, 180 M->M-31 -OCH₃ M-59 [M-COOCH₃]⁺ m/z ~148, 150, 152 M->M-59 -COOCH₃ M-35 [M-Cl]⁺ m/z ~172, 174 M->M-35 -Cl

Figure 2. Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300-500 MHz) is used.

  • Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data offer valuable reference points for researchers working with this compound. It is imperative that these theoretical predictions are validated through experimental analysis to establish a definitive spectroscopic profile for this important synthetic intermediate.

The Biological Versatility of Methyl 2,4-dichloropyrimidine-5-carboxylate Analogs: A Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Primacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, forming the backbone of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of novel therapeutics.[2][3] This guide focuses on a particularly versatile synthetic intermediate, Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS No: 3177-20-6), and explores how its chemical reactivity serves as a launchpad for generating analogs with potent and diverse biological activities.[4][5] We will delve into the structure-activity relationships (SAR) that govern the efficacy of these analogs, with a particular focus on their roles as enzyme inhibitors and anticancer agents, providing the technical insights and methodologies required for their evaluation.

The Core Scaffold: A Platform for Chemical Diversification

This compound is a powerful building block primarily due to the differential reactivity of its two chlorine atoms at the C2 and C4 positions.[6][7] The chlorine at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic substitution than the chlorine at the C2 position. This crucial property allows for a controlled, sequential functionalization of the pyrimidine core, enabling the systematic construction of vast and diverse chemical libraries.

This regioselective reactivity is the cornerstone of designing synthetic routes for novel analogs. Researchers can introduce a specific nucleophile (an amine, thiol, or alcohol) at the C4 position under milder conditions, followed by a second, different nucleophile at the C2 position, often requiring more forcing conditions. This stepwise approach provides precise control over the final molecular architecture, which is fundamental to exploring the structure-activity landscape.

G Core Methyl 2,4-dichloropyrimidine- 5-carboxylate Sub1 C4-Monosubstituted Intermediate Core->Sub1  Nucleophile 1  (e.g., R1-NH2)  Milder Conditions Sub2 C2,C4-Disubstituted Analog Sub1->Sub2  Nucleophile 2  (e.g., R2-NH2)  Harsher Conditions

Caption: Regioselective substitution workflow for the core scaffold.

Enzyme Inhibition: A Primary Mechanism of Action

Analogs derived from the this compound scaffold have demonstrated inhibitory activity against a wide range of enzymes critical to various disease pathways.[3] The ability to strategically place different functional groups around the pyrimidine core allows for the fine-tuning of interactions with the enzyme's active site, leading to potent and often selective inhibition.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. By modifying the core structure, analogs can be developed to target specific kinases, such as Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK), thereby inhibiting cancer cell proliferation.[6][8]

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor FAK FAK Receptor->FAK Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrimidine Analog (FAK Inhibitor) Inhibitor->FAK  Inhibits

Caption: Simplified FAK signaling pathway and the point of inhibition.
Metabolic Enzyme Inhibition

Metabolic enzymes are also key targets. For instance, pyrimidine derivatives have been shown to effectively inhibit carbonic anhydrases, acetylcholinesterase (AChE), and glutathione reductase (GR), enzymes implicated in diseases ranging from glaucoma to Alzheimer's and cancer.[9][10][11] The inhibitory potential is highly dependent on the nature of the substituents on the pyrimidine ring.[10]

Target EnzymeAnalog Class/ModificationPotency (IC₅₀ / Kᵢ)Therapeutic AreaReference
Carbonic Anhydrase II (hCA II)Novel pyrimidine derivativesKᵢ: 18.21 - 136.35 nMGlaucoma, Epilepsy[9]
Acetylcholinesterase (AChE)Novel pyrimidine derivativesKᵢ: 33.15 - 52.98 nMAlzheimer's Disease[9]
Glutathione Reductase (GR)4-amino-2,6-dichloropyrimidineKᵢ: 0.979 µMCancer[10][11]
Cyclooxygenase-2 (COX-2)Substituted pyrimidine derivativesSelective inhibition over COX-1Inflammation[12]

Anticancer Activity & Structure-Activity Relationships (SAR)

The ultimate goal of modifying the this compound scaffold is often the development of potent anticancer agents.[1][13] The biological activity of these compounds is profoundly influenced by the chemical nature, size, and electronic properties of the substituents attached to the pyrimidine core. This relationship is the essence of SAR studies.

For example, the introduction of fluorine-containing moieties can enhance metabolic stability and cell permeability.[14] Similarly, the specific amines substituted at the C2 and C4 positions dictate the binding interactions within the target protein's active site, directly impacting potency and selectivity.[7]

G cluster_0 Structure-Activity Relationship (SAR) Core Pyrimidine Core R1 C4-Substituent (e.g., Anilines) Core->R1 R2 C2-Substituent (e.g., Amines) Core->R2 R3 C5-Carboxylate Modification Core->R3 Potency Potency R1->Potency  Key for binding  in active site Selectivity Selectivity R2->Selectivity  Modulates kinase  selectivity profile PK Pharmacokinetics R3->PK  Affects solubility  and cell uptake

References

The Synthetic Chemist's Compass: A Technical Guide to Methyl 2,4-dichloropyrimidine-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Dichlorinated Pyrimidine

In the vast landscape of organic synthesis, certain building blocks emerge as exceptionally versatile and powerful tools. Methyl 2,4-dichloropyrimidine-5-carboxylate is one such molecule. While its structure may appear straightforward, the nuanced reactivity of its dichlorinated pyrimidine core, electronically influenced by the C5-methoxycarbonyl group, offers a gateway to a diverse array of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthetic utility of this key intermediate. We will delve into the principles governing its reactivity, provide field-proven experimental protocols, and showcase its application in the synthesis of biologically active compounds, particularly in the realm of medicinal chemistry.

Core Reactivity: A Tale of Two Chlorines

The synthetic utility of this compound is primarily dictated by the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further accentuated by the two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

The Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A fundamental principle governing the reactions of 2,4-dichloropyrimidines is the generally observed preference for nucleophilic attack at the C4 position.[2][3] This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic addition. The negative charge in the intermediate resulting from attack at C4 can be delocalized over both nitrogen atoms, leading to a more stable intermediate compared to attack at the C2 position.

However, this C4 selectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the presence of substituents on the pyrimidine ring, and the reaction conditions.[3][4] For instance, the presence of an electron-donating group at the C6 position can alter the electronic distribution in the ring, sometimes favoring C2 substitution.[5] Similarly, the use of tertiary amines as nucleophiles has been shown to favor C2 selectivity in certain 5-substituted 2,4-dichloropyrimidines.[4]

Key Transformations and Experimental Protocols

The true value of this compound lies in its ability to undergo a variety of chemical transformations in a controlled and predictable manner. This section provides detailed protocols for some of the most important reactions.

Regioselective SNAr Amination at C4

The introduction of amino groups at the C4 position is a common and crucial step in the synthesis of many biologically active molecules, particularly kinase inhibitors.[6][7]

Experimental Protocol: Synthesis of Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a solution of this compound in acetonitrile, add the substituted aniline and DIPEA.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate.

Reactant 1Reactant 2 (Aniline)ProductTypical YieldReference
This compoundp-ToluidineMethyl 2-chloro-4-(p-tolylamino)pyrimidine-5-carboxylateHigh[8]
This compoundAnilineMethyl 4-(anilino)-2-chloropyrimidine-5-carboxylateGood to High
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. With 2,4-dichloropyrimidines, the reaction typically occurs regioselectively at the C4 position.[9][10][11]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

  • Materials:

    • Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane/Water (4:1)

  • Procedure:

    • In a reaction vessel, combine Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

    • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Reactant 1Reactant 2 (Boronic Acid)ProductCatalystTypical YieldReference
This compoundPhenylboronic acidMethyl 2-chloro-4-phenylpyrimidine-5-carboxylatePd(PPh₃)₄Good[9]
Methyl 2-chloro-4-(p-tolylamino)pyrimidine-5-carboxylate4-Methoxyphenylboronic acidMethyl 4-(p-tolylamino)-2-(4-methoxyphenyl)pyrimidine-5-carboxylatePd(PPh₃)₄Good

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbons, introducing an alkyne moiety onto the pyrimidine ring.[12]

Experimental Protocol: Sonogashira Coupling at C4

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (0.03 eq)

    • CuI (0.05 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Anhydrous THF or DMF

  • Procedure:

    • To a solution of this compound in anhydrous THF or DMF under an inert atmosphere, add the terminal alkyne, TEA, CuI, and Pd(PPh₃)₂Cl₂.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

For the synthesis of more complex amines, particularly when the amine is less nucleophilic, the Buchwald-Hartwig amination is a powerful alternative to the SNAr reaction.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Cs₂CO₃ (1.5 eq)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a reaction vessel.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors.[6][7] These compounds often act by competing with ATP for binding to the kinase active site. This compound serves as an excellent starting material for the synthesis of libraries of such inhibitors.

Synthesis of a Generic Kinase Inhibitor Scaffold

The following workflow illustrates how this compound can be used to construct a common 2,4-diaminopyrimidine-based kinase inhibitor scaffold.

G A Methyl 2,4-dichloropyrimidine- 5-carboxylate B S_NAr with R1-NH2 (C4-selective) A->B Step 1 C Methyl 2-chloro-4-(R1-amino) -pyrimidine-5-carboxylate B->C D Cross-Coupling (e.g., Suzuki) or S_NAr with R2-NH2 (C2) C->D Step 2 E Methyl 2-(R2)-4-(R1-amino) -pyrimidine-5-carboxylate D->E F Amide Formation (Hydrolysis then coupling) E->F Step 3 G 2,4-Disubstituted Pyrimidine- 5-carboxamide (Kinase Inhibitor Scaffold) F->G

Caption: Synthetic workflow for a generic kinase inhibitor scaffold.

This modular approach allows for the introduction of diverse substituents at the C2 and C4 positions, as well as modifications of the C5-carboxamide, enabling extensive structure-activity relationship (SAR) studies. For example, this scaffold is relevant to the synthesis of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][15]

Mechanistic Insights: Understanding the Regioselectivity

The preferential reactivity at the C4 position in both SNAr and many palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines can be explained by examining the electronic properties of the molecule. Quantum mechanical calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 and C6 positions compared to the C2 position.[5] This indicates that these positions are more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition of a palladium(0) catalyst.

G cluster_0 S_NAr Mechanism cluster_1 Attack at C4 cluster_2 Attack at C2 A 2,4-Dichloropyrimidine B Meisenheimer Intermediate (Charge delocalized over N1 and N3) MORE STABLE A->B Favored Pathway C Meisenheimer Intermediate (Charge delocalized over N1 and N3) LESS STABLE A->C Disfavored Pathway Nu Nucleophile (Nu-) Nu->A D 4-Substituted Product B->D E 2-Substituted Product C->E

Caption: Simplified SNAr mechanism illustrating the favored C4 attack.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its predictable, yet tunable, reactivity allows for the efficient and regioselective construction of highly functionalized pyrimidine derivatives. The applications of this versatile intermediate, particularly in the synthesis of kinase inhibitors for the treatment of cancer and other diseases, underscore its importance in drug discovery and development. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthetic potential of this unassuming molecule will undoubtedly continue to expand, enabling the creation of novel and impactful chemical entities.

References

A Guide to the Synthesis and Application of Methyl 2,4-Dichloropyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Within this class, methyl 2,4-dichloropyrimidine-5-carboxylate stands out as a supremely versatile and powerful building block. Its strategic placement of two chlorine atoms at the C2 and C4 positions, activated by an electron-withdrawing ester at C5, provides a platform for controlled, sequential, and diverse chemical modifications. This guide offers an in-depth exploration of the core principles governing the reactivity of this intermediate, provides field-proven protocols for its derivatization, and illuminates its critical role in the synthesis of high-value pharmaceutical agents, particularly in the realm of kinase inhibitors. For researchers and drug development professionals, mastering the chemistry of this scaffold is a key step toward the efficient construction of novel molecular entities with therapeutic potential.

Introduction: The Strategic Value of a Dichlorinated Pyrimidine Intermediate

The pursuit of novel therapeutics frequently converges on heterocyclic chemistry, with nitrogen-containing rings forming the backbone of numerous FDA-approved drugs.[3] this compound (CAS No. 3177-20-6) is a pivotal starting material in this arena.[4][5][6] The two chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[7][8] The C5-ester group not only enhances the electrophilicity of the pyrimidine ring, thereby facilitating these substitutions, but also provides an additional handle for subsequent chemical modification.

The true power of this molecule lies in the differential reactivity of the C2 and C4 positions. Understanding and controlling the regioselectivity of incoming nucleophiles or coupling partners is the central theme of its synthetic utility, allowing chemists to build complex, highly functionalized molecules in a predictable and efficient manner.

Section 1: Core Intermediate Profile and Synthesis

The foundational building block is a stable, crystalline solid under standard conditions. Its synthesis is straightforward and scalable, typically proceeding from a uracil precursor.

Physicochemical Data
PropertyValueReferences
CAS Number 3177-20-6[4][5][6]
Molecular Formula C₆H₄Cl₂N₂O₂[4][5][6]
Molecular Weight 207.01 g/mol [4][5][6]
Appearance White to light yellow solid[9]
Melting Point 57-61 °C[9][10]
Synthesis of the Core Intermediate

The industrial synthesis of 2,4-dichloropyrimidines is typically achieved through the chlorination of the corresponding dihydroxy precursors (uracils).[10] The use of phosphorus oxychloride (POCl₃) is the most common and effective method. The reaction proceeds by converting the hydroxyl groups of the uracil tautomer into better leaving groups, which are subsequently displaced by chloride ions.

G Uracil Methyl Uracil-5-carboxylate POCl3 Phosphorus Oxychloride (POCl₃) Heat Uracil->POCl3 Product Methyl 2,4-dichloropyrimidine- 5-carboxylate POCl3->Product Chlorination

Caption: General synthesis of the title compound.

Expert Insight: The choice of POCl₃ is critical due to its dual role as both a reagent and a solvent in many procedures. In some cases, the addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction by neutralizing the HCl byproduct.[11]

Section 2: The Cornerstone of Reactivity: Regioselectivity

The synthetic utility of this compound is dictated by the ability to selectively target either the C4 or C2 position. This selectivity is governed by the electronic and steric environment of the pyrimidine ring.

The Predominant C4-Selectivity in SNAr Reactions

For the vast majority of nucleophilic aromatic substitution (SNAr) reactions, substitution occurs preferentially at the C4 position.[1][12] This is a direct consequence of the electronic activation provided by the pyrimidine ring nitrogens and the C5-ester group.

Causality: The electron-withdrawing C5-ester group, along with the nitrogen at position 1, provides greater stabilization for the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at C4 compared to C2. This results in a lower activation energy for the C4 substitution pathway, making it the kinetically favored process.[7][13][14]

Achieving C2-Selectivity: An Advanced Strategy

While C4 is the default reactive site, specific conditions can be employed to achieve C2 selectivity. This control is invaluable for accessing a wider range of isomers. A notable and practical method involves the use of tertiary amine nucleophiles.[13][14] The reaction proceeds with excellent C2 selectivity, followed by an in situ N-dealkylation to yield a product that formally corresponds to the reaction of a secondary amine.[13][14] This significantly expands the synthetic toolbox for accessing previously difficult-to-make pyrimidine structures.[13][14]

Orthogonal Reactivity via Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Sonogashira (C-C alkynylation) reactions, provide a powerful alternative for functionalization.[8][15]

  • Regioselectivity: Similar to SNAr, these reactions generally exhibit a strong preference for initial coupling at the C4 position.[8] This has been attributed to the calculated bond dissociation energies of the C-Cl bonds.[8]

  • Sequential Coupling: This inherent selectivity allows for a stepwise, one-pot double Suzuki coupling, enabling the efficient synthesis of diarylated pyrimidines from a single intermediate.[8][10]

G cluster_snar SNA_r Reactions cluster_pd Pd-Catalyzed Coupling Start Methyl 2,4-dichloropyrimidine- 5-carboxylate SNAr_Primary Primary/Secondary Amine (R₂NH) Start->SNAr_Primary Standard Conditions SNAr_Tertiary Tertiary Amine (R₃N) Start->SNAr_Tertiary Specialized Conditions Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) C4_Amine C4-Amino Product SNAr_Primary->C4_Amine C2_Amine C2-Amino Product SNAr_Tertiary->C2_Amine C4_Aryl C4-Aryl Product Suzuki->C4_Aryl

Caption: Decision workflow for regioselective functionalization.

Section 3: Key Synthetic Transformations & Protocols

The following protocols are designed to be robust and reproducible, serving as a reliable starting point for further exploration.

Protocol: C4-Selective Amination (SNAr)

This protocol describes a typical SNAr reaction to install an amine at the C4 position.

  • Setup: To a round-bottom flask charged with this compound (1.0 eq), add a suitable solvent such as ethanol (EtOH) or N,N-dimethylformamide (DMF).

  • Reagents: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired C4-amino-2-chloropyrimidine derivative.

Protocol: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond at the C4 position.

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent/Base: Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1), followed by a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Reaction: Degas the mixture thoroughly and heat to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the C4-aryl-2-chloropyrimidine product.

Section 4: Applications in Drug Development

The derivatives of this compound are instrumental in the synthesis of a wide range of pharmaceuticals.

The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology.[2] The 2,4-diaminopyrimidine scaffold, readily accessed from 2,4-dichloropyrimidines, is a privileged structure for kinase inhibitors.[2] It acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2,4-Diaminopyrimidine Inhibitor K_NH Backbone N-H K_CO Backbone C=O P_N1 Pyrimidine N1 P_N1->K_NH H-Bond Acceptor P_NH2 2-Amino Group (N-H) P_NH2->K_CO H-Bond Donor

Caption: Key hydrogen bonding interactions in kinase inhibition.

Case Studies:

  • Pazopanib: This anti-cancer drug is a potent multi-target tyrosine kinase inhibitor. Its synthesis relies on a 2,4-dichloropyrimidine intermediate to build the core structure responsible for its activity.[9]

  • AZD9291 (Osimertinib): A third-generation epidermal growth factor receptor (EGFR) inhibitor, AZD9291 is a leading treatment for non-small cell lung cancer. 2,4-Dichloropyrimidine is a fundamental building block in its multi-step synthesis.[9]

Covalent Inhibition Strategies

Beyond competitive ATP binding, the electrophilic nature of chloropyrimidines can be harnessed for covalent inhibition. In certain kinase active sites, a non-catalytic cysteine residue is accessible. A dichloropyrimidine-containing molecule can be designed to undergo an SNAr reaction with the cysteine thiol, forming an irreversible covalent bond and permanently deactivating the enzyme.[16] This strategy has been successfully employed to develop highly potent and selective covalent inhibitors.[16]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined and controllable reactivity allows for the modular and efficient synthesis of complex molecular architectures. The continued development of novel catalytic methods, such as C-H activation and C2-selective couplings, will further expand the synthetic possibilities.[17][18] As our understanding of disease biology deepens, the demand for sophisticated, highly functionalized small molecules will only grow. The derivatives of this versatile pyrimidine building block are poised to remain at the forefront of this endeavor, enabling the creation of the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution on Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on methyl 2,4-dichloropyrimidine-5-carboxylate. This reaction is a cornerstone in the synthesis of highly functionalized pyrimidine scaffolds, which are prevalent in medicinal chemistry and drug discovery. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, provide detailed, field-proven protocols for selective substitution at the C4 and C2 positions, and offer insights into troubleshooting and optimization.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in drug discovery, forming the central framework of numerous therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1][2] The ability to selectively introduce diverse functionalities onto the pyrimidine ring is paramount for tuning the pharmacological properties of these molecules. This compound is a versatile starting material, with two reactive chlorine atoms that can be sequentially displaced by various nucleophiles. The electron-withdrawing methyl carboxylate group at the C5 position significantly influences the reactivity and regioselectivity of nucleophilic substitution, making a thorough understanding of the reaction critical for successful synthesis.[3][4]

Mechanistic Insights: Controlling Regioselectivity

The nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines proceeds via a Meisenheimer intermediate. The regioselectivity of the attack—whether the nucleophile adds to the C4 or C2 position—is dictated by a combination of electronic and steric factors.

Electronic Effects

Generally, nucleophilic attack is favored at the C4 position of 2,4-dichloropyrimidines.[4][5][6] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, which is para to the N1 nitrogen and ortho to the N3 nitrogen. The presence of an electron-withdrawing group at the C5 position, such as the methyl carboxylate in our substrate, further enhances the electrophilicity of the C4 position, strongly favoring substitution at this site.[3][4]

However, the electronic landscape can be altered by substituents on the pyrimidine ring. For instance, electron-donating groups at the C6 position can reverse this selectivity, favoring C2 substitution.[4][5]

Nature of the Nucleophile

While primary and secondary amines, as well as alkoxides and thiolates, typically favor the C4 position, certain nucleophiles can exhibit a preference for the C2 position. Notably, tertiary amines have been shown to selectively react at the C2 position of 5-substituted-2,4-dichloropyrimidines.[3] This altered selectivity is a powerful tool for accessing a wider range of substituted pyrimidines.

Reaction Conditions

Solvent, base, and temperature are critical parameters that can be modulated to influence the outcome of the reaction. For instance, polar aprotic solvents like DMF or DMSO are commonly employed to facilitate the formation of the charged Meisenheimer intermediate. The choice of base is also crucial, as it can affect the nucleophilicity of the incoming nucleophile and the stability of the intermediates.

Visualizing the Reaction Pathway

The following diagrams illustrate the general mechanism and the key factors influencing regioselectivity.

SNAr_Mechanism cluster_0 C4-Selective Substitution (Favored) cluster_1 C2-Selective Substitution (Less Favored/Specific Nucleophiles) Start_C4 This compound Intermediate_C4 Meisenheimer Intermediate (C4-adduct) Start_C4->Intermediate_C4 + Nucleophile Nuc_C4 Nucleophile (e.g., R-NH2) Product_C4 Methyl 4-amino-2-chloropyrimidine-5-carboxylate Intermediate_C4->Product_C4 - Cl- Start_C2 This compound Intermediate_C2 Meisenheimer Intermediate (C2-adduct) Start_C2->Intermediate_C2 + Nucleophile Nuc_C2 Nucleophile (e.g., R3N) Product_C2 Methyl 2-amino-4-chloropyrimidine-5-carboxylate Intermediate_C2->Product_C2 - Cl-

Caption: General mechanism for nucleophilic substitution on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective nucleophilic substitution on this compound.

Protocol 1: Selective C4-Amination with a Primary Amine

This protocol describes the synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a key intermediate in the development of various bioactive molecules.[7][8]

Table 1: Reagents and Materials for C4-Amination

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound207.021.01.0
Primary Amine (e.g., Benzylamine)107.151.11.1
Diisopropylethylamine (DIPEA)129.242.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add the primary amine (1.1 mmol).

  • Add diisopropylethylamine (DIPEA) (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-amino-2-chloropyrimidine-5-carboxylate.

C4_Amination_Workflow Start Dissolve dichloropyrimidine in DMF Add_Amine Add primary amine Start->Add_Amine Add_Base Add DIPEA Add_Amine->Add_Base React Stir at room temperature (4-6 hours) Add_Base->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous workup Monitor->Workup Extract Extract with Ethyl Acetate Workup->Extract Purify Column Chromatography Extract->Purify Product Methyl 4-amino-2-chloropyrimidine- 5-carboxylate Purify->Product

Caption: Experimental workflow for the C4-selective amination.

Protocol 2: Sequential C4 and C2 Disubstitution

This protocol outlines the synthesis of a 2,4-diamino-substituted pyrimidine, a common scaffold in kinase inhibitors.[9]

Step 1: C4-Substitution (as per Protocol 4.1)

Step 2: C2-Amination

Table 2: Reagents and Materials for C2-Amination

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 4-amino-2-chloropyrimidine-5-carboxylate187.591.01.0
Secondary Amine (e.g., Pyrrolidine)71.121.21.2
Sodium tert-butoxide96.101.51.5
1,4-Dioxane-5 mL-

Step-by-Step Procedure:

  • To a solution of methyl 4-amino-2-chloropyrimidine-5-carboxylate (1.0 mmol) in 1,4-dioxane (5 mL) in a microwave vial, add the secondary amine (1.2 mmol) and sodium tert-butoxide (1.5 mmol).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired 2,4-diamino-pyrimidine derivative.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low yield of C4-product Incomplete reaction or side product formation.Increase reaction time, use a stronger non-nucleophilic base (e.g., DBU), or slightly increase the reaction temperature.
Formation of C2-isomer Reaction conditions favoring C2-substitution.Ensure the use of a non-coordinating solvent and a hindered base. Lowering the temperature may also improve selectivity.
Di-substituted product Reaction is too vigorous or excess nucleophile used.Use stoichiometric amounts of the nucleophile and control the reaction temperature carefully.
Difficult purification Close polarity of starting material and product.Optimize the mobile phase for column chromatography; consider using a different stationary phase or preparative HPLC.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the synthesis of a diverse array of substituted pyrimidines. By carefully controlling the choice of nucleophile and reaction conditions, researchers can achieve high regioselectivity, enabling the efficient construction of complex molecules for drug discovery and development. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this field.

References

"Suzuki coupling with Methyl 2,4-dichloropyrimidine-5-carboxylate conditions"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Suzuki Coupling of Methyl 2,4-dichloropyrimidine-5-carboxylate

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds, including anticancer and antiviral agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the precise installation of aryl, heteroaryl, or alkyl substituents onto heterocyclic scaffolds.[2][3]

This guide focuses on the Suzuki coupling of This compound , a valuable and commercially available building block. The presence of two distinct chlorine atoms introduces a critical challenge and opportunity: regioselectivity . Achieving selective substitution at either the C2 or C4 position is paramount for the efficient synthesis of complex target molecules. This document, intended for researchers and drug development professionals, provides an in-depth analysis of the reaction mechanism, explores the critical parameters influencing its outcome, and offers detailed, field-proven protocols for achieving high-yield, selective C4-arylation.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the organohalide (the dichloropyrimidine), inserting itself into the carbon-halogen bond. This forms a new, high-valent Palladium(II) species.

  • Transmetalation : The organic moiety from the organoboron reagent (boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R²(Ln) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product RX R¹-X (Dichloropyrimidine) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates

Caption: The Suzuki-Miyaura Catalytic Cycle.

Dissecting the Reaction: Key Parameters and Their Scientific Rationale

The success of the Suzuki coupling on dihalopyrimidines hinges on the careful optimization of several interdependent parameters.

The Decisive Factor: Regioselectivity at C4

For 2,4-dichloropyrimidines, the oxidative addition of palladium occurs preferentially at the C4 position.[1][4][5] This selectivity is electronically driven; the C4 position is more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of the ring nitrogen atoms, making the C4-Cl bond more susceptible to palladium insertion.[4] While steric hindrance from a large C5 substituent can occasionally favor C2 coupling, the methyl carboxylate group in the specified substrate is generally not sufficient to override this intrinsic electronic preference.[1] Therefore, under standard conditions, mono-arylation will overwhelmingly yield the Methyl 2-chloro-4-aryl-pyrimidine-5-carboxylate isomer.

Catalyst System: The Engine of the Reaction
  • Palladium Source : The most commonly cited and effective catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄] .[1][2][4] This Pd(0) complex is pre-activated and can directly enter the catalytic cycle. Alternatively, a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] can be used in combination with external phosphine ligands (e.g., PPh₃), where it is reduced in situ to the active Pd(0) species.

  • Ligands : Triphenylphosphine (PPh₃) is a robust and common ligand that stabilizes the palladium center. For more challenging couplings, or to modulate selectivity, specialized ligands like bulky N-heterocyclic carbenes (NHCs) or other phosphines (e.g., QPhos) can be employed, although they are often unnecessary for this substrate.[6]

Base Selection: The Transmetalation Enabler

The base is not a mere spectator; it is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.

  • Common Choices : Mild inorganic bases are standard. Potassium carbonate (K₂CO₃) is frequently used and highly effective.[1][4] Other options include sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄).[2] The choice can depend on the solvent system and the lability of other functional groups.

Solvent Environment: A Critical Choice

The solvent system plays a pivotal role in reaction efficiency and can be the key to success.[4] A systematic screening of solvents is often the first step in optimization.[1]

  • Aprotic Solvents : Non-polar aprotic solvents like 1,4-dioxane and THF are excellent choices, particularly with Pd(PPh₃)₄.[1]

  • Solvent Mixtures : The use of a co-solvent, especially water or an alcohol like ethanol, is common.[4] This is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. A mixture of toluene, ethanol, and water has been shown to be highly effective.[4]

Thermal Conditions: Conventional vs. Microwave Heating
  • Conventional Heating : Reactions are typically heated to temperatures between 55 °C and 100 °C to achieve a reasonable rate.[1][4]

  • Microwave Irradiation : This technology offers a significant advantage, dramatically reducing reaction times from many hours to as little as 15 minutes.[1][7] Microwave heating provides efficient and uniform energy transfer, often leading to higher yields and cleaner reaction profiles with extremely low catalyst loading (as low as 0.5 mol%).[1][7]

Comparative Data: Survey of Reaction Conditions

The following table summarizes conditions reported in the literature for the C4-selective Suzuki coupling of 2,4-dichloropyrimidines, providing a valuable reference for protocol design.

Catalyst (mol%)BaseSolvent SystemTemperature (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane10024 h71[1]
Pd(PPh₃)₄ (2.7)K₂CO₃Toluene/Ethanol/Water5512 h51 (mono-coupled)[4]
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/Water100 (MW)15 min81[1][8]
Pd(OAc)₂/PPh₃K₂CO₃DMFRT24 hLow[1]
Pd(PEPPSI)(IPr) (3)K₂CO₃1,4-Dioxane8024 h85 (on pyridine)[9]

Protocols for Application

The following protocols provide detailed, step-by-step methodologies for the selective C4-arylation of this compound.

Protocol 1: Conventional Heating Method

This protocol is a robust starting point for standard laboratory setups.

Protocol_Workflow start Start reagents 1. Combine Reactants - Dichloropyrimidine - Boronic Acid - Base (K₂CO₃) start->reagents catalyst 2. Add Catalyst - Pd(PPh₃)₄ reagents->catalyst solvent 3. Add Solvents - Toluene, Ethanol, Water catalyst->solvent degas 4. Degas Mixture - Purge with Argon/N₂ solvent->degas heat 5. Heat Reaction - 55-80°C for 12-24h degas->heat workup 6. Aqueous Workup - Dilute with EtOAc - Wash with water/brine heat->workup purify 7. Purify Product - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0-1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Reaction vessel (e.g., Schlenk flask) with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 2.0 mL Toluene, 0.5 mL Ethanol, 0.5 mL Water) via syringe.

  • Heat the reaction mixture to the desired temperature (a starting point of 70 °C is recommended) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted High-Efficiency Method

This protocol leverages microwave technology for rapid and efficient synthesis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.005 equiv, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., in a 4:1 ratio)

  • Microwave vial with stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane/water solvent mixture (e.g., 2.5 mL for a 0.5 mmol scale).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Perform the same aqueous workup and purification steps as described in Protocol 1.

Troubleshooting and Further Considerations

  • Di-substitution : To minimize the formation of the 2,4-diarylpyrimidine byproduct, avoid excessive heating temperatures or prolonged reaction times. Using a stoichiometry of ~1.0 equivalent of boronic acid is also critical.

  • Low Conversion : If the reaction stalls, ensure the solvents are adequately degassed to prevent catalyst decomposition. A different base or solvent combination may be required for particularly electron-poor or sterically hindered boronic acids.

  • Boronic Acid Decomposition : Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines). Using fresh, high-quality boronic acid is recommended.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing C4-substituted pyrimidines. The reaction exhibits a strong intrinsic preference for substitution at the C4 position, which can be exploited for efficient and selective synthesis. By carefully selecting the catalyst, base, and solvent system, and by leveraging modern techniques like microwave irradiation, researchers can achieve high yields in remarkably short reaction times. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and scientists to successfully apply this critical transformation in their synthetic endeavors.

References

Application Notes & Protocols: Synthesis of Pyrimidine Derivatives Using Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidines and a Versatile Building Block

Pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically significant molecules.[1][2][3][4] Their prevalence is rooted in their fundamental role in the nucleic acids DNA and RNA, making them prime candidates for interacting with a vast array of biological targets.[2][5] Consequently, the development of efficient synthetic routes to novel pyrimidine derivatives is a critical endeavor in drug discovery, with applications ranging from oncology and virology to anti-inflammatory and antimicrobial agents.[1][3]

Methyl 2,4-dichloropyrimidine-5-carboxylate stands out as a particularly valuable and versatile starting material for accessing diverse libraries of substituted pyrimidines.[6][7] Its chemical architecture is primed for selective functionalization:

  • Two Reactive Sites: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

  • Inherent Regioselectivity: The electron-deficient nature of the pyrimidine ring, combined with the electronic influence of the two ring nitrogens, renders the C4 position generally more susceptible to nucleophilic attack than the C2 position.[8][9][10]

  • Activating Group: The methyl carboxylate group at the C5 position is a powerful electron-withdrawing group (EWG) that further enhances the reactivity of the ring, particularly at the adjacent C4 position, making reactions more facile and selective.[8][11]

This guide provides an in-depth exploration of the primary synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic campaigns.

Core Synthetic Methodologies

The two chlorine atoms on the pyrimidine ring serve as handles for introducing a wide array of substituents. The two predominant strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most common method for functionalizing this scaffold. The electron-poor pyrimidine ring readily accommodates the formation of a negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of a chloride ion by a nucleophile.[10]

Causality of Regioselectivity: The preference for substitution at C4 over C2 is a well-established phenomenon.[8][9][12][13] This can be attributed to:

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4 can be delocalized onto both ring nitrogens, providing greater stabilization compared to the intermediate formed from C2 attack, where the charge is primarily delocalized onto only one nitrogen.

  • Electronic Activation: The C5-ester group exerts a strong -M (mesomeric) and -I (inductive) effect, which maximally activates the adjacent C4 position towards nucleophilic attack.

While C4 selectivity is the general rule, it is not absolute. Reaction conditions and the nature of the nucleophile can influence the outcome, and in specific cases, C2 selectivity can be achieved.[9][14] For instance, the use of tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines has been shown to provide excellent C2 selectivity.[11][15]

graph "Synthetic Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

Start [label="Methyl 2,4-dichloropyrimidine-\n5-carboxylate", fillcolor="#F1F3F4"]; C4_Sub [label="C4-Substituted\n2-chloro-pyrimidine", fillcolor="#E8F0FE"]; C2_Sub [label="C2-Substituted\n4-chloro-pyrimidine", fillcolor="#E8F0FE"]; Di_Sub [label="C2,C4-Disubstituted\nPyrimidine", fillcolor="#E6F4EA"];

Start -> C4_Sub [label="S_NAr (C4-Selective)\nor Suzuki (C4-Selective)"]; Start -> C2_Sub [label="Specialized Conditions\n(e.g., Tertiary Amines, Pd/NHC)"]; C4_Sub -> Di_Sub [label="Second Substitution\n(S_NAr or Cross-Coupling)"]; C2_Sub -> Di_Sub [label="Second Substitution\n(S_NAr or Cross-Coupling)"]; }

Fig. 1: General synthetic pathways from the starting material.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[16][17] This reaction also typically exhibits a strong preference for reacting at the C4 position of 2,4-dichloropyrimidines.[13][18] The established catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[16][17]

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[19] Modern advancements, such as the use of microwave irradiation, can dramatically shorten reaction times and improve efficiency.

digraph "Suzuki_Miyaura_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Regioselectivity & Reaction Conditions

The following tables summarize typical reaction outcomes and conditions, providing a predictive framework for experimental design.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophile Conditions Predominant Isomer C4:C2 Ratio Reference
Secondary Amine (e.g., Diethylamine) iPrNEt, CHCl₃, 40°C C4-substituted >9:1 [15]
Primary Amine (e.g., Aniline) NaHCO₃, Dioxane/H₂O C4-substituted Highly Selective [14]
Tertiary Amine (e.g., Triethylamine) CHCl₃, rt C2-substituted >95:5 [11][15]

| Thiophenol | K₂CO₃, DMF | C4-substituted | Highly Selective |[12] |

Table 2: Optimized Conditions for C4-Selective Suzuki-Miyaura Coupling

Catalyst (mol%) Base Solvent Temperature/Time Typical Yield Reference
Pd(PPh₃)₄ (0.5%) K₂CO₃ 1,4-Dioxane/H₂O 100°C (Microwave), 15 min Good to Excellent [19]
Pd₂(dba)₃ (1.5%) / SPhos (3%) K₃PO₄ 1,4-Dioxane 110°C, 12-24 h Good [20]

| Pd(OAc)₂ (2%) / PPh₃ (4%) | K₃PO₄ | Toluene/H₂O | 80°C, 12 h | Good |[21] |

Experimental Protocols

Safety Precaution: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6]

Protocol 1: C4-Selective Amination via SNAr

This protocol describes a general procedure for the regioselective substitution of the C4-chloride with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Ethanol or Acetonitrile (solvent)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in ethanol (approx. 0.2 M concentration).

  • Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

  • Heat the reaction mixture to 60-80°C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-amino-2-chloropyrimidine derivative.

Rationale: The use of a mild organic base like DIPEA or TEA is sufficient to scavenge the HCl generated during the reaction without promoting side reactions. Ethanol is a common, effective solvent for this transformation. Heating accelerates the rate of substitution.

Protocol 2: C4-Selective Arylation via Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details an efficient, microwave-assisted method for installing an aryl group at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a microwave-safe reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.5 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 15-30 minutes.[19]

  • After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure C4-aryl-2-chloropyrimidine derivative.

Rationale: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the catalytic cycle and reducing reaction times.[19] A palladium(0) source is essential, and K₂CO₃ is a standard base for activating the boronic acid in the transmetalation step.[16] Using degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

References

The Strategic Utility of Methyl 2,4-dichloropyrimidine-5-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of clinically approved and investigational protein kinase inhibitors.[1][2] Its prevalence stems from its ability to mimic the purine core of ATP, enabling competitive binding to the kinase hinge region.[3] Within the diverse landscape of pyrimidine-based starting materials, methyl 2,4-dichloropyrimidine-5-carboxylate stands out as a versatile and strategically valuable building block for the synthesis of a wide array of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[4][5]

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the structure-activity relationships (SAR) of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their kinase inhibitor discovery programs.

Chemical Rationale: The Versatility of a Dichloro-Substituted Pyrimidine

The synthetic utility of this compound is rooted in the differential reactivity of its two chlorine atoms at the C2 and C4 positions, and the electronic influence of the C5-methoxycarbonyl group. This unique substitution pattern allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

In general, for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. However, the presence of the electron-withdrawing methoxycarbonyl group at the C5 position further activates both the C2 and C4 positions towards nucleophilic attack. While C4 substitution is still generally favored with primary and secondary amines, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for establishing key interactions with the kinase active site and for modulating the pharmacokinetic properties of the inhibitor. Similar to SNAr reactions, the regioselectivity of Suzuki couplings on 2,4-dichloropyrimidines typically favors the C4 position.[11]

The sequential nature of these reactions is a key advantage, enabling the construction of diverse libraries of 2,4-disubstituted pyrimidine-5-carboxylates for SAR studies.

Application in the Synthesis of Kinase Inhibitors: Targeting Key Oncogenic Pathways

The 2,4-disubstituted pyrimidine scaffold derived from this compound has been successfully employed in the development of inhibitors for several important kinase families, including:

  • Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers.[4][13][14]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a central role in cell proliferation and is a well-established target in non-small cell lung cancer and other malignancies.[5][15][16]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that control the cell cycle, making them attractive targets for cancer therapy.[17]

The following sections provide detailed protocols for the synthesis of key intermediates and final compounds targeting these kinase families.

Experimental Protocols

Protocol 1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution

This protocol describes the selective substitution of the C4-chloro group with an aniline nucleophile, a common first step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 3,5-dimethylaniline)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous isopropanol or n-butanol

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous isopropanol, add the substituted aniline (1.1 eq) and triethylamine (1.5 eq).

  • Purge the reaction mixture with argon for 10-15 minutes.

  • Heat the mixture to reflux (approximately 82 °C for isopropanol) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol or n-butanol are commonly used as they are polar enough to dissolve the reactants and facilitate the reaction, while also having a high enough boiling point for the reaction to proceed at a reasonable rate.

  • Base: Triethylamine or DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Inert Atmosphere: While not always strictly necessary, purging with an inert gas can prevent potential side reactions, especially if the aniline is sensitive to oxidation.

Protocol 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl or heteroaryl group at the C2 position of the 2-chloro-4-(arylamino)pyrimidine-5-carboxylate intermediate.

Materials:

  • Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate (from Protocol 1)

  • Aryl- or heteroarylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a similar palladium catalyst

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a microwave reaction vial if applicable

Procedure:

  • In a reaction vessel, combine methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), sodium carbonate (2.0-3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq).

  • Add a mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Microwave-Assisted Variation: For accelerated reaction times, the reaction can be performed in a sealed microwave vial at 100-150 °C for 15-60 minutes.[11][12]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired methyl 2-aryl-4-(arylamino)pyrimidine-5-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium catalysts with different phosphine ligands can also be employed to optimize the reaction.

  • Base: An aqueous solution of a base like sodium or potassium carbonate is essential for the transmetalation step of the Suzuki catalytic cycle.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is necessary to dissolve both the organic reactants and the inorganic base.

  • Degassing: Removal of oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of 2,4-disubstituted pyrimidine derivatives from dichloropyrimidine precursors, highlighting the versatility of these synthetic strategies.

EntryDichloropyrimidine SubstrateNucleophile/Coupling PartnerReaction TypeCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-Dichloropyrimidine3,5-DimethylanilineSNArEt₃NIsopropanolReflux678[1]
22,4-DichloropyrimidinePhenylboronic AcidSuzukiPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10015 min (MW)95[11]
32,4-Dichloro-5-fluoropyrimidineN-PhenylpiperazineSNAr-Toluene140 (MW)10 min92 (C4)[8]
42,4-Dichloro-5-fluoropyrimidineN-PhenylpiperazineSNAr-Dioxane140 (MW)10 min85 (C2)[8]

MW = Microwave irradiation

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Transcription Factors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR)

Caption: Generalized kinase signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_0 Synthesis cluster_1 Characterization & Evaluation Start This compound Protocol_1 Protocol 1: C4-Amination (SNAr) Start->Protocol_1 Intermediate Methyl 2-chloro-4-(arylamino)pyrimidine-5-carboxylate Protocol_1->Intermediate Protocol_2 Protocol 2: C2-Arylation (Suzuki) Intermediate->Protocol_2 Final_Product 2,4-Disubstituted Pyrimidine-5-carboxylate Protocol_2->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Biological_Assay Kinase Inhibition Assay (IC50) Analysis->Biological_Assay

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a diverse range of kinase inhibitors. Its well-defined regioselectivity in sequential SNAr and cross-coupling reactions allows for the systematic exploration of chemical space and the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of novel pyrimidine-based kinase inhibitors.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the functionalization of this scaffold, as well as the exploration of novel substitutions at the C2, C4, and C5 positions to target a broader range of kinases and overcome drug resistance. The continued application of this strategic building block will undoubtedly contribute to the discovery of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for Regioselective Reactions of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidine Scaffold

The pyrimidine ring is a cornerstone motif in medicinal chemistry and drug discovery, appearing in a significant percentage of small-molecule drugs approved by the US FDA.[1] Its prevalence is rooted in its natural occurrence in nucleobases and its ability to act as a versatile scaffold for presenting functional groups that interact with biological targets, particularly protein kinases.[1] Methyl 2,4-dichloropyrimidine-5-carboxylate is a highly valuable and versatile building block for the synthesis of complex pyrimidine derivatives. The two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing ester group at C5, serve as convenient handles for introducing molecular diversity through various substitution reactions.

However, the presence of two reactive sites necessitates precise control over regioselectivity to achieve the desired substitution pattern. This guide provides a detailed exploration of the factors governing the regioselective reactions of this compound and offers experimentally validated protocols for achieving selective functionalization at both the C2 and C4 positions.

Core Principles of Regioselectivity: A Tale of Two Positions

The regiochemical outcome of substitution reactions on the 2,4-dichloropyrimidine core is a delicate interplay of electronic and steric effects. Generally, the C4 position is intrinsically more reactive towards nucleophilic attack than the C2 position.[2][3]

Electronic Factors: The electron-deficient nature of the pyrimidine ring is the primary driver for nucleophilic aromatic substitution (SNAr). The two ring nitrogens and the chlorine atoms inductively withdraw electron density, making the carbon atoms of the ring electrophilic. Quantum mechanics calculations have shown that for unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4 position, making it the kinetically favored site for nucleophilic attack.[4][5] The presence of an electron-withdrawing group (EWG) at the C5 position, such as the methyl carboxylate in our substrate of interest, further enhances this inherent preference for C4 substitution.[2][3]

Steric Factors: While electronic effects are often dominant, steric hindrance can play a significant role, particularly with bulky nucleophiles or when substituents are present on the pyrimidine ring. However, for the parent this compound, the steric environments around C2 and C4 are relatively similar.

Reversal of Selectivity: Despite the general preference for C4 substitution, achieving C2 selectivity is a significant challenge and a highly desirable transformation for expanding the accessible chemical space.[1][6] This can be accomplished by carefully tuning the reaction conditions, the nature of the nucleophile, or by employing specific catalyst systems that override the intrinsic reactivity of the substrate.[2][6][7] For instance, the use of bulky N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions has been shown to uniquely favor C2 substitution.[6][7] Additionally, certain nucleophiles, like tertiary amines, have demonstrated a remarkable preference for the C2 position in the presence of a C5-EWG.[8]

Decision-Making Workflow for Regioselective Substitution

The choice of reaction conditions to achieve the desired regioselectivity can be guided by the following workflow:

G start Desired Substitution on Methyl 2,4-dichloropyrimidine-5-carboxylate c4_sub C4-Selective Substitution start->c4_sub  Target C4 c2_sub C2-Selective Substitution start->c2_sub  Target C2 snar_c4 SNAr with Primary/Secondary Amines, Thiols, or Alcohols c4_sub->snar_c4  Nucleophilic Substitution suzuki_c4 Suzuki Coupling with Standard Pd Catalysts (e.g., Pd(PPh3)4) c4_sub->suzuki_c4  Cross-Coupling snar_c2 SNAr with Tertiary Amines c2_sub->snar_c2  Amination cs_c2 C-S Coupling with Bulky NHC-Pd Catalysts c2_sub->cs_c2  Thiolation

Caption: A decision-making workflow for achieving regioselective substitution.

Protocols for Regioselective Reactions

The following protocols are designed to provide a starting point for the regioselective functionalization of this compound. Optimization may be required for specific substrates.

Protocol 1: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the C4-selective substitution of this compound with a primary or secondary amine. The conditions are chosen to favor the inherent reactivity of the C4 position.

Reaction Scheme:

Caption: C4-Selective Amination via SNAr.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • n-Butanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous n-butanol to achieve a concentration of approximately 0.2 M.

  • Add the amine (1.1 eq) followed by DIPEA (1.5 eq).

  • Equip the flask with a reflux condenser and stir the mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired C4-substituted product.

Rationale: The use of a polar aprotic solvent like n-butanol and a non-nucleophilic base such as DIPEA at elevated temperatures promotes the SNAr reaction, which preferentially occurs at the more electrophilic C4 position.[2][3]

Protocol 2: Selective C4-Suzuki Coupling

This protocol outlines a microwave-assisted Suzuki coupling for the C4-selective arylation of this compound. Microwave irradiation can significantly shorten reaction times and improve yields.[9]

Reaction Scheme:

Caption: C4-Selective Suzuki Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.5-2 mol%)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh3)4 (0.5-2 mol%).

  • Add the 1,4-dioxane/water (4:1) mixture to achieve a concentration of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Rationale: Standard palladium catalysts like Pd(PPh3)4 favor oxidative addition at the more reactive C4-Cl bond.[9] The use of microwave irradiation accelerates the catalytic cycle, leading to a highly efficient and regioselective transformation.[9]

Protocol 3: Selective C2-Thiolation via Palladium-Catalyzed Cross-Coupling

This protocol leverages a specific palladium catalyst system with a bulky N-heterocyclic carbene (NHC) ligand to achieve the challenging C2-selective thiolation.[6][7]

Reaction Scheme:

Caption: C2-Selective Thiolation.

Materials:

  • This compound

  • Thiol (1.0 eq)

  • Potassium carbonate (1.5 eq)

  • Palladium(II) precatalyst (e.g., PEPPSI-IPr, 2-5 mol%)

  • Anhydrous toluene

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add the Pd(II) precatalyst to a dry flask.

  • Add this compound (1.0 eq), thiol (1.0 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous toluene and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Rationale: The C2-selectivity is catalyst-controlled. The bulky NHC ligand on the palladium center is believed to alter the mechanism of oxidative addition, favoring the C2-Cl bond over the C4-Cl bond, in stark contrast to conventional palladium catalysts.[1][6][7] This method provides a unique and powerful way to access C2-functionalized pyrimidines.

Protocol 4: Selective C2-Amination using Tertiary Amines (SNAr)

This protocol describes a novel method for achieving C2-amination by reacting this compound with a tertiary amine. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation.[8]

Reaction Scheme:

Caption: C2-Selective Amination with Tertiary Amines.

Materials:

  • This compound

  • Tertiary amine (e.g., triethylamine, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add the tertiary amine (2.0 eq) and stir the reaction at room temperature.

  • The reaction is typically fast and can be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Rationale: Tertiary amines exhibit excellent C2-selectivity in SNAr reactions with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[8] This unusual selectivity provides a practical and efficient route to C2-aminated pyrimidines, which are otherwise difficult to access.[8]

Data Summary

The following table summarizes the expected outcomes for the regioselective reactions of this compound based on the provided protocols.

Reaction TypePositionReagents & ConditionsExpected Selectivity (C4:C2 or C2:C4)
SNAr Amination C4R2NH, DIPEA, n-BuOH, 80°CHigh C4 selectivity (>10:1)
Suzuki Coupling C4ArB(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O, MWHigh C4 selectivity (>20:1)
C-S Coupling C2RSH, Pd(II)/bulky NHC, K2CO3, Toluene, RTHigh C2 selectivity (>15:1)
SNAr Amination C2Tertiary Amine, Acetonitrile, RTHigh C2 selectivity (>20:1)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficiently reactive nucleophile/electrophile; Low temperature; Inactive catalyst.Increase reaction temperature; Use a stronger base or different solvent; Use fresh catalyst or increase catalyst loading.
Poor Regioselectivity Reaction conditions favoring the undesired isomer; Competing reaction pathways.Carefully control temperature; Screen different solvents and bases; For C2-selectivity, ensure the use of specific catalysts or reagents as described.
Formation of Disubstituted Product Excess nucleophile or prolonged reaction time.Use stoichiometric amounts of the nucleophile; Monitor the reaction closely and stop it once the monosubstituted product is formed.

Conclusion

This compound is a powerful synthetic intermediate whose utility is maximized through the precise control of regioselective reactions. While the C4 position is generally more reactive, a range of synthetic strategies can be employed to achieve selective functionalization at either the C2 or C4 position. Understanding the interplay of electronic effects, nucleophile choice, and catalyst systems, as outlined in these notes, empowers researchers to design and execute efficient syntheses of complex, biologically active pyrimidine derivatives.

References

Application Note: Regiocontrolled Amination of Methyl 2,4-dichloropyrimidine-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrimidines

Within the landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone heterocyclic motif. Its prevalence in the architecture of bioactive molecules, ranging from kinase inhibitors to antiviral agents, underscores its significance. The functionalization of the pyrimidine ring, particularly through the introduction of amino groups, is a critical strategy for modulating pharmacological activity, tuning physicochemical properties, and establishing key interactions with biological targets. The amination of readily available halopyrimidines via nucleophilic aromatic substitution (SNAr) is a powerful and versatile transformation.[1][2]

This application note provides a comprehensive guide to the experimental procedures for the amination of methyl 2,4-dichloropyrimidine-5-carboxylate, a versatile building block in organic synthesis. We will delve into the mechanistic underpinnings that govern the regioselectivity of this reaction, offering field-proven protocols for the selective synthesis of both C4- and C2-aminated products. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these procedures but also to rationally design their own synthetic strategies.

Mechanistic Insights: The Pillars of Regioselectivity

The reaction of this compound with amines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The inherent electron deficiency of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms and a C5-methoxycarbonyl group, renders the C2 and C4 positions susceptible to nucleophilic attack. The regioselectivity of the amination is a nuanced interplay of electronic and steric factors.

Generally, the C4 position of 2,4-dichloropyrimidines is more reactive towards nucleophiles than the C2 position.[2] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4, compared to the ortho-nitrogen atoms (N1 and N3) for attack at C2. The presence of an electron-withdrawing substituent at the C5 position, such as the methyl carboxylate in our substrate, further activates the C4 position for nucleophilic attack.[3][4]

However, this inherent C4 selectivity can be overcome under specific conditions to achieve substitution at the C2 position. The choice of the aminating agent, catalyst, and reaction conditions plays a pivotal role in directing the regiochemical outcome. For instance, the use of tertiary amines as nucleophiles has been shown to favor C2 selectivity.[3][4] Palladium-catalyzed amination reactions can also offer a high degree of regiocontrol, often favoring the C4 position but with the potential for C2 selectivity depending on the ligand and reaction conditions.[2][5]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the SNAr amination of this compound, highlighting the competing pathways for C4 and C2 substitution.

SNAr_Mechanism cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediates Meisenheimer Intermediates cluster_products Products start This compound intermediate_C4 C4-Adduct (More Stable) start->intermediate_C4 Attack at C4 intermediate_C2 C2-Adduct (Less Stable) start->intermediate_C2 Attack at C2 amine Amine (R-NH2) amine->intermediate_C4 amine->intermediate_C2 product_C4 Methyl 4-amino-2-chloropyrimidine-5-carboxylate intermediate_C4->product_C4 - Cl- product_C2 Methyl 2-amino-4-chloropyrimidine-5-carboxylate intermediate_C2->product_C2 - Cl-

Caption: SNAr mechanism for amination of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective amination of this compound.

Protocol 1: Selective Synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate (C4-Amination)

This protocol leverages the inherent electronic preference for nucleophilic attack at the C4 position. The use of a suitable base and solvent at elevated temperatures drives the reaction to completion.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound51953-06-9221.031.0
Amine (e.g., Cyclopropylamine)765-30-057.091.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 221 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • While stirring, add the desired amine (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired methyl 4-amino-2-chloropyrimidine-5-carboxylate.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the reaction.

Protocol 2: Selective Synthesis of Methyl 2-amino-4-chloropyrimidine-5-carboxylate (C2-Amination)

Achieving C2 selectivity often requires deviating from standard SNAr conditions. This protocol utilizes a tertiary amine as the nucleophile, which has been reported to favor substitution at the C2 position.[3][4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound51953-06-9221.031.0
Tertiary Amine (e.g., N-methylmorpholine)109-02-4101.151.2
Acetonitrile (CH₃CN)75-05-841.055 mL

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol, 221 mg) in anhydrous acetonitrile (5 mL).

  • Add the tertiary amine (1.2 mmol) to the solution.

  • Seal the tube and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to reach completion.

  • After the starting material is consumed, cool the reaction to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired methyl 2-amino-4-chloropyrimidine-5-carboxylate.

Rationale for Experimental Choices:

  • Nucleophile: The use of a tertiary amine as the nucleophile is the key to achieving C2 selectivity. The exact mechanism for this reversal in selectivity is complex and may involve steric and electronic effects of the intermediate quaternary ammonium salt.[3]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Sealed Tube: A sealed tube is used to prevent the evaporation of the volatile solvent and amine at elevated temperatures.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the amination of this compound, from reaction setup to product purification.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis setup Combine Reactants: - this compound - Amine - Base (if applicable) - Solvent reaction Heat and Stir (Monitor by TLC/LC-MS) setup->reaction workup Quench Reaction (e.g., with water) Extract with Organic Solvent reaction->workup purification Dry and Concentrate Column Chromatography or Recrystallization workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the amination reaction.

Conclusion

The amination of this compound is a synthetically valuable transformation that allows for the introduction of diverse amino functionalities onto the pyrimidine core. By understanding the underlying principles of regioselectivity and carefully selecting the reaction conditions, researchers can effectively control the outcome of the reaction to access either the C4- or C2-aminated isomers. The protocols and insights provided in this application note serve as a practical guide for scientists and professionals in drug development, facilitating the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.

References

Application Note: A Scalable Synthesis Protocol for Methyl 2,4-dichloropyrimidine-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Methyl 2,4-dichloropyrimidine-5-carboxylate is a pivotal building block in medicinal chemistry and agrochemical synthesis, prized for its reactive sites that allow for the construction of complex molecular architectures.[1][2] However, its synthesis presents significant scale-up challenges, including hazardous reagents, exothermic reactions, and rigorous purity requirements. This guide provides a detailed, robust, and scalable protocol for the synthesis of this compound. We delve into the underlying process chemistry, offering field-proven insights into reaction optimization, safety protocols for handling hazardous reagents like phosphorus oxychloride (POCl₃), and efficient purification strategies. Furthermore, we present a general protocol for the subsequent derivatization of the scaffold via nucleophilic aromatic substitution, enabling researchers to readily access a diverse library of compounds for drug discovery and development programs.

Introduction

Significance of 2,4-Dichloropyrimidine-5-carboxylate Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][3][4] Specifically, the 2,4-dichloropyrimidine framework serves as a versatile intermediate. The two chlorine atoms are differentially reactive, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This feature is extensively exploited in the synthesis of targeted therapeutics, particularly kinase inhibitors, by enabling the installation of various pharmacophores at the C2 and C4 positions to achieve desired potency and selectivity.[5] Beyond pharmaceuticals, these intermediates are crucial for producing advanced agrochemicals, such as fungicides and herbicides.[2]

Challenges in Scale-Up Synthesis

Transitioning the synthesis of dichloropyrimidine derivatives from the bench to a larger scale introduces several critical challenges:

  • Safety and Handling: The most common chlorination agent, phosphorus oxychloride (POCl₃), is highly corrosive and reacts violently with water in a strongly exothermic manner, releasing toxic hydrogen chloride gas.[6] Managing this reactivity is paramount for safe scale-up.

  • Reaction Control: The chlorination reaction itself is often conducted at high temperatures and can be highly energetic. Ensuring consistent heat transfer and mixing in larger reactors is crucial to prevent runaway reactions and ensure batch-to-batch consistency.

  • Work-up and Purification: Quenching the reaction mixture and handling the resulting acidic, phosphorus-containing byproducts can be operationally complex.[2][7] Purification must be efficient and scalable, favoring methods like crystallization or distillation over chromatography to be economically viable.[7][8]

Synthetic Strategy Overview

Retrosynthetic Analysis

The most direct and industrially relevant approach to this compound involves the chlorination of its corresponding dihydroxy precursor. The dihydroxy ester can be prepared from simpler starting materials, but is also commercially available, making it a practical starting point for many process development campaigns.

G Target This compound Precursor Methyl 2,4-dihydroxypyrimidine-5-carboxylate Target->Precursor Chlorination Reagent Chlorinating Agent (POCl3) Reagent->Target

Caption: Retrosynthetic analysis of the target compound.

Key Transformation: Chlorination with Phosphorus Oxychloride (POCl₃)

The core of this synthesis is the conversion of the tautomeric keto-enol groups of the dihydroxypyrimidine into chloro groups. This transformation is effectively a dehydration and chlorination process mediated by POCl₃. The reaction is believed to proceed via the formation of an imidoyl chloride intermediate.[6] The presence of a tertiary amine base can facilitate the reaction by scavenging the HCl produced.[9][10][11]

Process Chemistry & Optimization

Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

POCl₃ is the reagent of choice for this transformation due to its high reactivity, effectiveness in converting hydroxyl groups to chlorides, and its role as both a reagent and a solvent when used in excess.[9][12] Its boiling point (105.8 °C) allows for reactions to be conducted at elevated temperatures to drive the conversion to completion.[6]

The Role of Amine Bases in Scale-Up

While the reaction can be performed with POCl₃ alone, the addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine is common.[9][10] For large-scale operations, a solvent-free approach using equimolar amounts of POCl₃ and a base, conducted in a sealed reactor at high temperatures (e.g., 160 °C), has been shown to be highly efficient and suitable for multigram batch preparations.[9] This method minimizes solvent waste and simplifies initial product isolation.

Optimized Reaction Parameters for Scale-Up

The following table summarizes the optimized parameters for the chlorination reaction based on established, scalable methods.[9]

ParameterRecommended ValueRationale & Causality
Substrate Methyl 2,4-dihydroxypyrimidine-5-carboxylateDirect precursor to the target molecule.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective and well-documented reagent.[6]
Base PyridineActs as a catalyst and HCl scavenger.[9]
Stoichiometry Substrate : POCl₃ : Pyridine = 1 : 2.2 : 2.2An excess of POCl₃ and base ensures complete conversion of both hydroxyl groups.
Solvent None (Solvent-free)Reduces waste, simplifies work-up, and allows for higher reaction concentrations.[9]
Temperature 160 °CHigh temperature is required to drive the reaction to completion in a reasonable timeframe.
Reaction Vessel Sealed, pressure-rated reactorNecessary for containing the reaction at temperatures above the boiling point of POCl₃.
Reaction Time 2-4 hoursMonitored by in-process controls (HPLC/TLC) until starting material is consumed.
Safety Considerations for Handling POCl₃ at Scale
  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Work must be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling: POCl₃ is moisture-sensitive and corrosive. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of excess POCl₃ is the most hazardous step. The reaction mixture must be cooled to room temperature before being added slowly and in a controlled manner to a vigorously stirred slurry of ice and water. This procedure must be performed in a fume hood, prepared for the evolution of significant amounts of HCl gas.

Detailed Experimental Protocols

Protocol 1: Scale-Up Chlorination of Methyl 2,4-dihydroxypyrimidine-5-carboxylate

This protocol is adapted from a proven method for the large-scale, solvent-free chlorination of hydroxypyrimidines.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge 1. Charge Substrate, POCl3, and Pyridine to Reactor Seal 2. Seal Reactor Charge->Seal Heat 3. Heat to 160°C (2-4 hours) Seal->Heat Monitor 4. Monitor via HPLC/TLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Quench 6. Quench into Ice Water (CAUTION!) Cool->Quench AdjustpH 7. Adjust pH to 8-9 with Na2CO3 Quench->AdjustpH Filter 8. Filter Precipitate AdjustpH->Filter WashDry 9. Wash with Water & Dry Filter->WashDry

Caption: General workflow for sequential SNAr derivatization.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Chlorination Insufficient reaction time or temperature. Deactivated POCl₃ due to moisture.Extend reaction time and/or increase temperature slightly. Ensure all reagents and glassware are anhydrous. Use fresh POCl₃.
Low Yield Product loss during aqueous work-up. Incomplete precipitation.Ensure pH is fully adjusted to 8-9. Cool the slurry in an ice bath for an extended period before filtration to maximize precipitation.
Product is an Oil or Gummy Solid Presence of impurities (e.g., residual pyridine, phosphorus byproducts).Ensure thorough washing of the filter cake with cold water. Attempt purification via recrystallization from a different solvent system.
Exothermic Quench is Uncontrollable Reaction mixture added too quickly to ice. Insufficient amount of ice/water.Add the reaction mixture much more slowly via an addition funnel. Use a larger volume of ice/water and ensure vigorous stirring.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By implementing a solvent-free, high-temperature chlorination method and adhering to strict safety and work-up procedures, researchers and process chemists can reliably produce this key intermediate in high yield and purity. The established protocols for both the core synthesis and subsequent derivatization empower drug development professionals to efficiently explore the chemical space around this valuable pyrimidine scaffold, accelerating the discovery of novel therapeutics and other functional molecules.

References

Application Note: Advanced Regioselective Functionalization Strategies for Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 2,4-dichloropyrimidine-5-carboxylate is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules. The primary synthetic challenge lies in the selective functionalization of the C2 and C4 positions, which are both substituted with reactive chlorine atoms. This document provides an in-depth guide to controlling the regioselectivity of reactions at these positions. Rather than a traditional "protecting group" approach, this note details strategic, sequential functionalization methodologies, treating reaction conditions and catalyst choice as the tools that "protect" one position while the other is modified. We will explore both the conventional C4-selective pathway and advanced, catalyst-controlled methods for achieving C2-selectivity, providing field-proven protocols and the mechanistic rationale behind them.

The Chemical Landscape: Reactivity of this compound

The reactivity of the pyrimidine core is dictated by its electron-deficient nature, a characteristic that is significantly amplified by the presence of three electron-withdrawing groups: two chlorine atoms at C2 and C4, and a methyl carboxylate group at C5. This electronic arrangement makes the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The central question for any synthetic strategy is which chlorine atom will react first. In the vast majority of cases, the C4 position is the kinetically favored site for substitution.[1][2] This preference is governed by two key factors:

  • Electronic Effects: The C4 position is generally more electrophilic. Quantum mechanics calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidines often has a larger coefficient at the C4 carbon, indicating it as the preferred site for nucleophilic attack.[3] The adjacent C5-ester group further activates this position.

  • Steric Effects: The C4 position is less sterically hindered than the C2 position, which is flanked by two ring nitrogens.

However, as we will demonstrate, this inherent selectivity can be overturned by judicious selection of catalysts and nucleophiles, opening access to a broader range of chemical diversity.[4][5][6]

cluster_0 This compound cluster_1 Reactivity Analysis mol C4 C4 Position - Kinetically Favored - More Electrophilic - Sterically Accessible C2 C2 Position - Less Reactive - Requires Specific Conditions for Selective Attack Ester C5-Ester (EWG) - Activates C4 Position - Potential for Hydrolysis G cluster_c4 Conventional Selectivity (C4) cluster_c2 Inverted Selectivity (C2) sub This compound C4_Nuc Standard Nucleophiles (e.g., R2NH, ArB(OH)2) sub->C4_Nuc C2_Cat Bulky NHC-Pd Catalysts + Thiols sub->C2_Cat C2_Nuc Tertiary Amines (In-situ Dealkylation) sub->C2_Nuc C4_Prod C4-Substituted Product C4_Nuc->C4_Prod  Intrinsic Reactivity C2_Prod C2-Substituted Product C2_Cat->C2_Prod  Catalyst Control C2_Nuc->C2_Prod  Nucleophile Control

References

Application Note: Catalyst Selection for Regioselective Cross-Coupling of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The functionalized pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, present in numerous FDA-approved therapeutics.[1][2] Methyl 2,4-dichloropyrimidine-5-carboxylate is a valuable building block for creating diverse molecular libraries, but its utility is dictated by the ability to selectively functionalize the C2 and C4 positions. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for catalyst selection and protocol optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We delve into the causal factors behind regioselectivity, offering detailed, field-proven protocols for targeting both the electronically favored C4 position and the more challenging C2 position. This document moves beyond simple recipes to empower users with the scientific rationale needed to troubleshoot and adapt these critical transformations.

The Strategic Challenge: Regioselectivity in Dihalogenated Pyrimidines

The synthetic utility of 2,4-dichloropyrimidine derivatives hinges on the predictable and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two chlorine atoms, however, are not electronically equivalent. For most palladium-catalyzed cross-coupling reactions, as well as for nucleophilic aromatic substitution (SNAr), the C4 position is inherently more reactive than the C2 position.[2][3][4] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[3]

The substrate , This compound , introduces an additional layer of complexity. The electron-withdrawing methyl ester at the C5 position further activates the pyrimidine ring towards oxidative addition. While this enhances overall reactivity, it does not fundamentally alter the intrinsic preference for C4 functionalization under standard conditions. However, the steric bulk of the C5 substituent can, in some cases, be leveraged to influence selectivity, a factor that becomes critical when attempting to invert the conventional reactivity pattern.[3]

This guide is structured to address this core challenge directly, presenting a logical workflow from the most common C4-selective reactions to advanced strategies for achieving C2 functionalization.

Core Principles of Catalyst and Ligand Selection

The success of a cross-coupling reaction is determined by the interplay between the palladium source, the ligand, the base, and the solvent. The ligand, in particular, is the primary tool for controlling the outcome.

  • The Role of the Palladium Precatalyst: Simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used to generate the active Pd(0) species in situ. Air-stable precatalysts (e.g., G2, G3, G4 precatalysts) offer convenience and reproducibility. The choice of precatalyst is often less critical than the choice of ligand, though some systems show sensitivity.[5][6]

  • The Decisive Role of the Ligand: The ligand sphere around the palladium atom dictates its steric and electronic properties, which in turn control the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[7][8]

    • Electron-Rich, Bulky Ligands: Ligands like the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) accelerate the rate-limiting reductive elimination step, which is crucial for forming sterically hindered products and for C-N bond formation.[7][9] Their steric bulk also promotes the formation of a monoligated, highly reactive L-Pd(0) species.

    • Bite Angle: For bidentate ligands like Xantphos, the "bite angle" (the P-Pd-P angle) is a critical parameter that influences catalytic activity and stability.[10]

Logical Workflow for Catalyst Selection

The following decision tree illustrates a logical approach to selecting a starting point for your cross-coupling reaction based on the desired bond and position.

G start Target Molecule Goal pos_q Which position to functionalize? start->pos_q c4_node C4 Position (Conventional) pos_q->c4_node C4 c2_node C2 Position (Unconventional) pos_q->c2_node C2 bond_q_c4 What bond to form? c4_node->bond_q_c4 bond_q_c2 What bond to form? c2_node->bond_q_c2 suzuki_c4 C-C (Suzuki) Use Protocol 1 bond_q_c4->suzuki_c4 C-C bn_c4 C-N (Buchwald-Hartwig) Use Protocol 2 bond_q_c4->bn_c4 C-N sequential Sequential C4 -> C2 Use Protocol 1 then modify for C2 bond_q_c2->sequential C-C / C-N sonogashira_c2 C-Csp (Sonogashira) Use Protocol 3 bond_q_c2->sonogashira_c2 C-C(sp) nhc_c2 C-S / C-N (Advanced) Requires NHC Ligands bond_q_c2->nhc_c2 Other

Caption: Decision tree for initial catalyst system selection.

Protocols for C4-Selective Cross-Coupling (The Conventional Pathway)

This section provides protocols for the regioselective functionalization of the more reactive C4 position.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Rationale: The Suzuki coupling is a robust method for C-C bond formation. For an activated substrate like this dichloropyrimidine, standard catalysts are often sufficient to achieve high yields at the C4 position.[3] Microwave irradiation offers significant advantages, including reduced reaction times and lower catalyst loadings.[3][11] We recommend starting with the well-established Pd(PPh₃)₄ catalyst.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial, add this compound (1.0 equiv., e.g., 221 mg, 1.0 mmol), the desired aryl- or heteroarylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5–2 mol%, e.g., 11.6 mg, 0.01 mmol for 1 mol%).

  • Solvent Addition: Add a solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Inert Atmosphere: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for C4-Suzuki Coupling

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(PPh₃)₄Commercially available, reliable for C4-selectivity.[3]
Catalyst Loading 0.5 - 2 mol%Microwave allows for very low loadings.[3]
Ligand PPh₃ (integral to catalyst)Sufficient for this activated substrate.
Base K₂CO₃ or Cs₂CO₃Effective and commonly used inorganic bases.
Solvent 1,4-Dioxane/H₂O (4:1)Excellent solvent system for Suzuki couplings.[3]
Temperature 100-120 °C (Microwave)Rapidly drives the reaction to completion.
Time 15 - 30 minMonitor by LC-MS for completion.
Protocol 2: C4-Selective Buchwald-Hartwig Amination

Rationale: The formation of a C-N bond via Buchwald-Hartwig amination requires a more specialized catalyst system than Suzuki coupling. The reductive elimination to form the C-N bond is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands.[7][8] Xantphos is a robust, versatile ligand known for its large bite angle, making it an excellent starting point.[12] A strong base like sodium tert-butoxide is typically required.

Detailed Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%, e.g., 4.5 mg, 0.02 mmol) and Xantphos (2.4 mol%, e.g., 13.9 mg, 0.024 mmol) to an oven-dried Schlenk flask. Add anhydrous toluene or dioxane (2 mL) and stir for 15 minutes.

  • Reaction Setup: To the flask containing the catalyst, add this compound (1.0 equiv., 221 mg, 1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 equiv., 1.2 mmol).

  • Solvent Addition: Add additional anhydrous toluene or dioxane to bring the total volume to 5-7 mL.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Ligand and Base Selection for C4-Amination

Amine TypeRecommended LigandRecommended BaseRationale / Notes
Secondary Amines RuPhos or XantphosNaOtBu or LiHMDSRuPhos is often superior for coupling secondary amines.[9][10] Xantphos is a strong general alternative.[12]
Primary Amines BrettPhos or XantphosK₃PO₄ or Cs₂CO₃BrettPhos is excellent for selective monoarylation of primary amines.[9] Weaker bases can sometimes be used.
Anilines XPhos or SPhosK₃PO₄ or K₂CO₃These ligands are highly active for coupling less nucleophilic anilines.

Strategies for C2-Selective Cross-Coupling (The Unconventional Pathway)

Targeting the C2 position directly is a significant challenge, as it requires overriding the inherent C4 preference.

Strategy 1: Sequential C4-then-C2 Functionalization

The most reliable method for obtaining 2,4-disubstituted pyrimidines with different groups at each position is a sequential, two-step approach. This involves first functionalizing the C4 position using one of the protocols above, followed by a second cross-coupling at the remaining C2-chloro position.

Rationale: The electronic properties of the pyrimidine ring are altered after the first coupling. The C2 position on the resulting 4-substituted-2-chloropyrimidine is now the only available site for palladium-catalyzed coupling, simplifying the reaction. However, this C2 position is often less reactive than the original C4-Cl, and may require more forcing conditions or a more active catalyst system (e.g., switching from Pd(PPh₃)₄ to a system with a bulky biarylphosphine ligand like XPhos).

G start Methyl 2,4-dichloropyrimidine- 5-carboxylate step1 Step 1: C4-Selective Coupling (e.g., Suzuki, Protocol 1) Catalyst: Pd(PPh3)4 start->step1 intermediate Methyl 2-chloro-4-(R1)- pyrimidine-5-carboxylate step1->intermediate step2 Step 2: C2-Selective Coupling (e.g., Buchwald, Protocol 2) Catalyst: Pd(OAc)2 / XPhos intermediate->step2 product Final 2,4-Disubstituted Product step2->product

Caption: Workflow for sequential C4 then C2 functionalization.

Strategy 2: Direct C2-Selective Coupling

Achieving direct C2 selectivity in the presence of a C4 chloride is at the forefront of pyrimidine chemistry. While general methods are still emerging, specific reactions have shown promise.

Rationale for C2-Selective Sonogashira Coupling: Unlike Suzuki and Stille couplings which show a strong preference for C4, Sonogashira reactions have demonstrated a reduced difference in reactivity between the C2 and C4 positions.[4] This provides a unique opportunity to achieve C2 selectivity by carefully tuning reaction parameters without resorting to highly specialized ligands, although ligand choice can still be used to enhance selectivity.

Protocol 3: Screening for C2-Selective Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv., 221 mg, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv., 1.1 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C. The lower temperature may favor C2 selectivity by slowing the rate of C4 reaction. Monitor carefully by LC-MS, analyzing for the ratio of C2-coupled, C4-coupled, and di-coupled products.

  • Workup & Purification: Upon completion or optimal selectivity, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify by column chromatography.

Note on Advanced C2-Selectivity: Recent groundbreaking research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely achieve C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[5][6][13] This atypical selectivity is highly sensitive to the catalyst structure and opens a new avenue for research. Scientists aiming for C2-selective C-N or C-C coupling could explore screening a library of bulky NHC ligands (e.g., IPr, SIPr) as a novel research direction, though this would require extensive optimization.[5][14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently strong base- Low reaction temperature/time- Use a fresh bottle of catalyst or an air-stable precatalyst.- For Buchwald-Hartwig, switch to a stronger base (e.g., K₃PO₄ to NaOtBu).- Increase temperature or switch to microwave heating.
Poor Regioselectivity - Reaction conditions favor the undesired isomer.- Scrambling or migration.- For C2-selectivity, lower the reaction temperature.- Screen different ligand classes (e.g., phosphines vs. NHCs).- For Suzuki, consider ligand-free "Jeffery" conditions to potentially enhance C4 selectivity if C2 is a problematic byproduct.[14]
Catalyst Decomposition - Presence of oxygen- Reaction temperature too high- Ensure proper degassing of solvents and use of an inert atmosphere.- Add a second dose of catalyst mid-reaction.[1]- Use a more robust ligand or precatalyst system.
Debromination/ Dechlorination - Presence of water or protic sources- β-hydride elimination side reaction- Use anhydrous solvents and reagents.- Choose a ligand that promotes faster reductive elimination over side reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize your reaction yield and product purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in the synthesis of this compound can often be traced back to a few critical factors:

  • Sub-optimal Reaction Temperature: The chlorination of the dihydroxy pyrimidine precursor with phosphorus oxychloride (POCl₃) is temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. It is crucial to maintain a consistent and optimal temperature, typically in the range of 90-110°C, when using POCl₃ as both the reagent and solvent.[1][2]

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in your starting materials, solvent, or reaction vessel will consume the POCl₃, rendering it ineffective for the chlorination reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction time can significantly influence the yield. It is recommended to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the starting material has been fully consumed before proceeding with the work-up.[3]

  • Improper Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion and a lower yield. A molar excess of POCl₃ is typically required to drive the reaction to completion.

Question 2: I am observing a significant amount of a stubborn, dark-colored impurity in my final product. What could it be and how can I remove it?

Answer: The formation of dark-colored impurities is a common issue in chlorination reactions with POCl₃. These are often polymeric byproducts resulting from side reactions at elevated temperatures.

  • Minimizing Formation: To reduce the formation of these impurities, consider the following:

    • Lowering the Reaction Temperature: While a high temperature is necessary, finding the optimal balance is key. Experiment with slightly lower temperatures to see if impurity formation is reduced without significantly impacting the reaction rate.

    • Controlled Addition of Reagents: If using a base or catalyst, its slow and controlled addition can help to manage the reaction exotherm and minimize side reactions.

  • Removal of Impurities:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and treating it with activated carbon can effectively adsorb many colored impurities.

    • Column Chromatography: If the impurity is not easily removed by recrystallization, purification by column chromatography on silica gel is a reliable method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective.[3]

    • Recrystallization: Careful selection of a recrystallization solvent can help to selectively crystallize the desired product, leaving the impurities in the mother liquor.

Question 3: My work-up procedure seems to be causing product loss. Are there any best practices for quenching the reaction and extracting the product?

Answer: The work-up of reactions involving POCl₃ requires careful handling to avoid product loss and ensure safety.

  • Quenching: The reaction mixture should be cooled to room temperature before quenching. The quenching is highly exothermic and should be done by slowly and carefully adding the reaction mixture to crushed ice or ice-cold water with vigorous stirring. This helps to control the temperature and prevent the hydrolysis of the desired product.

  • Neutralization: After quenching, the acidic aqueous solution should be neutralized. A saturated solution of a weak base like sodium bicarbonate is preferred over strong bases like sodium hydroxide, as the latter can promote the hydrolysis of the ester and chloro groups on the pyrimidine ring.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. The combined organic layers should then be washed with brine to remove any remaining water and dried over an anhydrous drying agent like sodium sulfate before solvent evaporation.[4]

Question 4: I am unsure about the purity of my final product. What analytical techniques are best for assessing the purity of this compound?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of your product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the compound. The ¹H NMR spectrum should show a singlet for the methyl ester protons and a singlet for the proton on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing chloro and carboxylate groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two chlorine atoms.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is Methyl 2,4-dihydroxypyrimidine-5-carboxylate, which exists in tautomeric equilibrium with its keto forms. This precursor is then chlorinated to yield the desired product.[7]

Q2: Can I use a different chlorinating agent instead of phosphorus oxychloride?

A2: While POCl₃ is the most widely used and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) have been used for the chlorination of similar heterocyclic systems.[4] However, for the dihydroxypyrimidine core, POCl₃ is generally more reliable.

Q3: What is the role of a tertiary amine, like pyridine or N,N-dimethylaniline, in the reaction?

A3: Tertiary amines can serve two primary functions in this reaction. They can act as a base to neutralize the HCl that is generated during the reaction, which can help to drive the reaction forward. They can also act as a catalyst by forming a more reactive intermediate with POCl₃.[1][8]

Q4: How should I store this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances. Storage under an inert atmosphere is recommended to prevent degradation.[9]

Q5: What are the main safety precautions to take when working with phosphorus oxychloride?

A5: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that there is no water in the vicinity of the reaction.

III. Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Methyl 2,4-dihydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add Methyl 2,4-dihydroxypyrimidine-5-carboxylate.

  • Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110°C) with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is no longer detectable. This may take several hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, add the reaction mixture to the ice-water mixture.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameter Optimization

ParameterCondition 1Condition 2Condition 3Yield (%)Purity (%)
Temperature 80°C100°C120°C6592
POCl₃ (equiv.) 3577895
Time (h) 48128596

Note: The data in this table is illustrative and may vary depending on the specific experimental setup.

IV. Visualizations

Reaction Mechanism

ReactionMechanism Start Methyl 2,4-dihydroxypyrimidine-5-carboxylate Intermediate1 Phosphorylated Intermediate Start->Intermediate1 + POCl₃ Product This compound Intermediate1->Product + POCl₃ - H₃PO₄ Reagent POCl₃ TroubleshootingWorkflow Start Low Yield? CheckTemp Check Reaction Temperature Start->CheckTemp Yes CheckMoisture Check for Moisture CheckTemp->CheckMoisture CheckTime Check Reaction Time CheckMoisture->CheckTime CheckStoich Check Stoichiometry CheckTime->CheckStoich Optimize Optimize Conditions CheckStoich->Optimize

References

Technical Support Center: Synthesis of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this critical synthetic process. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis for higher purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent and industrially scalable route begins with Uracil-5-carboxylic acid. This starting material is first subjected to chlorination to form the key intermediate, 2,4-dichloropyrimidine-5-carbonyl chloride, which is then esterified with methanol to yield the final product. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used in conjunction with phosphorus pentachloride (PCl₅) to drive the reaction to completion.[1]

Q2: My reaction seems to be incomplete, and I'm isolating a significant amount of a mono-chlorinated byproduct. What is causing this and how can I fix it?

The presence of mono-chlorinated species, such as Methyl 2-chloro-4-hydroxypyrimidine-5-carboxylate or Methyl 4-chloro-2-hydroxypyrimidine-5-carboxylate, is a classic sign of incomplete chlorination.

  • Causality : The conversion of the dihydroxy pyrimidine to the dichloro derivative is a stepwise process. Insufficient chlorinating agent, lower reaction temperatures, or shorter reaction times can lead to the stalling of the reaction at the mono-chlorinated stage. The tautomeric nature of the uracil ring system can also influence reactivity.

  • Troubleshooting :

    • Increase Stoichiometry of Chlorinating Agent : Ensure a sufficient excess of POCl₃ and consider the addition of PCl₅, which acts as a stronger chlorinating agent and helps to drive the equilibrium towards the fully chlorinated product.[2]

    • Optimize Reaction Temperature and Time : The chlorination of hydroxypyrimidines often requires elevated temperatures (refluxing POCl₃, ~106 °C) for an adequate duration.[3][4] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material and mono-chlorinated intermediates.[5]

    • Use of a Catalyst : Tertiary amines or their hydrochloride salts can be used to catalyze the chlorination reaction.[6][7]

Q3: I've observed an impurity with a similar mass to my product but with different retention time in HPLC. Could this be a positional isomer?

While less common in this specific synthesis due to the directing effects of the carboxylate group, the formation of positional isomers of the chloro substituents is a theoretical possibility in related pyrimidine syntheses. However, a more likely scenario is the presence of other byproducts. A thorough characterization by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to definitively identify any unknown impurities.

Q4: After esterification, my workup is leading to the formation of 2,4-dichloropyrimidine-5-carboxylic acid. How can I prevent this hydrolysis?

The presence of the carboxylic acid is a clear indication of the hydrolysis of the methyl ester.

  • Causality : The ester group is susceptible to hydrolysis, especially under acidic or basic conditions during the workup. The presence of water during the reaction or workup is the primary cause.

  • Troubleshooting :

    • Anhydrous Conditions : Ensure all reagents and solvents are strictly anhydrous.

    • Careful Workup : When quenching the reaction, do so at low temperatures (e.g., pouring the reaction mixture onto ice) and minimize the contact time with aqueous phases.

    • Neutralization : If an aqueous workup is necessary, neutralize any excess acid promptly with a mild base like sodium bicarbonate solution.

    • Aprotic Solvent Extraction : Extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate to minimize its exposure to water.

Q5: My final product is a dark-colored oil or solid, suggesting the presence of polymeric byproducts. What leads to their formation?

The formation of dark, tarry substances is often due to polymerization or decomposition of the starting materials or products under the harsh reaction conditions.

  • Causality : High reaction temperatures maintained for extended periods can lead to the decomposition of the pyrimidine ring or side reactions involving the reactive chloro and carboxylate functionalities.

  • Troubleshooting :

    • Strict Temperature Control : Avoid overheating the reaction mixture.

    • Minimize Reaction Time : Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

Section 2: Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a more in-depth look at the specific byproducts that can form during the synthesis and detailed strategies to minimize their presence.

Byproduct Formation Mechanism Mitigation Strategy
Mono-chlorinated Intermediates (e.g., Methyl 2-chloro-4-hydroxypyrimidine-5-carboxylate)Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time.Increase the amount of POCl₃/PCl₅, increase reaction temperature and time, and monitor by HPLC.
2,4-Dichloropyrimidine-5-carboxylic acid Hydrolysis of the methyl ester during workup or due to the presence of water in the reaction.Use anhydrous reagents and solvents, perform workup at low temperatures, and minimize contact with aqueous solutions.
Methyl Dichlorophosphate (CH₃OPOCl₂)Reaction of the esterification agent (methanol) with the chlorinating agent (POCl₃).[8]Add methanol for esterification only after the complete removal of excess POCl₃.
Polymeric/Tarry Materials Decomposition of starting materials or product at high temperatures.Maintain strict temperature control and minimize reaction time.
Unreacted Uracil-5-carboxylic acid Incomplete initial reaction.Ensure sufficient reaction time and temperature for the initial chlorination step.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Chlorination: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add Uracil-5-carboxylic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) and phosphorus pentachloride (PCl₅, 1.1 equivalents).

  • Heat the reaction mixture to reflux (approx. 106-110°C) and maintain for 4-6 hours, or until HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Esterification: To the crude 2,4-dichloropyrimidine-5-carbonyl chloride, slowly add anhydrous methanol (5-10 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: HPLC Method for Reaction Monitoring

This is a general method and should be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Section 4: Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound

G Uracil Uracil-5-carboxylic acid Intermediate 2,4-Dichloropyrimidine-5- carbonyl chloride Uracil->Intermediate POCl₃, PCl₅ Δ Product Methyl 2,4-dichloropyrimidine-5- carboxylate Intermediate->Product CH₃OH

Caption: Main synthetic pathway.

Diagram 2: Formation of Common Byproducts

G cluster_main Main Reaction cluster_byproducts Byproduct Formation Uracil Uracil-5-carboxylic acid Intermediate 2,4-Dichloropyrimidine-5- carbonyl chloride Uracil->Intermediate POCl₃, PCl₅ MonoChloro Mono-chlorinated Intermediate Uracil->MonoChloro Incomplete Chlorination Product Methyl 2,4-dichloropyrimidine-5- carboxylate Intermediate->Product CH₃OH Acid 2,4-Dichloropyrimidine-5- carboxylic acid Product->Acid Hydrolysis (H₂O) MethylDiChloro Methyl Dichlorophosphate reagents POCl₃ + CH₃OH reagents->MethylDiChloro

Caption: Pathways to common byproducts.

References

Technical Support Center: Purification of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2,4-dichloropyrimidine-5-carboxylate from a reaction mixture. The following troubleshooting guides and FAQs are designed to address specific issues with practical, field-proven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product is a dark, oily residue. How can I effectively remove colored impurities and residual solvents?

Answer: A dark, oily appearance in your crude this compound often indicates the presence of polymeric byproducts and high-boiling point solvents like DMF or DMSO, which are commonly used in the synthesis.[1][2] A multi-step approach involving an aqueous workup followed by a solvent swap is recommended.

Rationale: The initial aqueous workup is crucial for removing inorganic salts and water-soluble organic impurities. Solvents like DMF and DMSO are highly polar and will partition into the aqueous phase, especially with repeated water washes.[1] A subsequent solvent swap, for instance, by dissolving the crude product in a volatile organic solvent like ethyl acetate and then concentrating it, helps to azeotropically remove traces of water and other volatile impurities.

Troubleshooting Steps:

  • Quench and Extract: Carefully pour the reaction mixture into ice-cold water. This will precipitate some organic materials and help to dissipate any heat from quenching reactive reagents like phosphorus oxychloride. Extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or diethyl ether.[3][4]

  • Aqueous Washes: Combine the organic layers and wash sequentially with:

    • Dilute aqueous HCl to remove any basic impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.[3]

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase and aid in layer separation.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If a high-boiling solvent was used, co-evaporation with a lower-boiling solvent like toluene can be effective.

Question 2: TLC analysis of my crude product shows a spot at the baseline and another spot close to my product's Rf. What are these impurities and how do I remove them?

Answer: A spot at the baseline on a silica gel TLC plate typically indicates a highly polar impurity, which could be the hydrolyzed product, 2,4-dichloropyrimidine-5-carboxylic acid.[5] A spot with a similar Rf to your product might be an unreacted starting material or a closely related byproduct. Column chromatography is the most effective method for separating these impurities.

Rationale: The carboxylic acid is significantly more polar than the methyl ester, leading to its strong adsorption on the silica gel and resulting in a low Rf value. Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). By gradually increasing the polarity of the eluent, you can selectively elute your desired product while retaining the more polar and less polar impurities on the column.

Troubleshooting Steps:

  • Select an Appropriate Solvent System: Use TLC to determine an optimal solvent system for separation. A good starting point for non-polar compounds like this is a mixture of heptane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product to achieve good separation on the column.

  • Perform Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Question 3: After purification, my product solidifies, but the melting point is broad and lower than the reported 30-34 °C. What is the likely cause and how can I improve the purity?

Answer: A broad and depressed melting point is a classic indicator of impurities. Even small amounts of residual solvents or side products can disrupt the crystal lattice of your compound. Recrystallization is an excellent technique to further purify your solid product.

Rationale: Recrystallization works on the principle that the desired compound is soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold. Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and will stay in the mother liquor).

Troubleshooting Steps:

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. You may need to test a few solvents. Common choices for compounds of this type include ethanol, or a co-solvent system like hexane/ethyl acetate or hexane/acetone.[6]

  • Recrystallization Protocol:

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Purification Workflow and Protocols

The following is a general workflow for the purification of this compound from a typical reaction mixture.

Visualizing the Purification Workflow

PurificationWorkflow ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Workup (Quench, Extract, Wash) ReactionMixture->AqueousWorkup Removal of inorganic salts & polar impurities Drying Drying & Concentration AqueousWorkup->Drying CrudeProduct Crude Solid/Oil Drying->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography Separation of closely related impurities Recrystallization Recrystallization CrudeProduct->Recrystallization Removal of minor impurities & solvent PureProduct Pure Methyl 2,4-dichloropyrimidine- 5-carboxylate Chromatography->PureProduct Recrystallization->PureProduct

Caption: General purification workflow for this compound.

Experimental Protocol: Column Chromatography
  • Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 heptane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitoring: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing your product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Data Summary

ParameterValueSource
CAS Number 3177-20-6[7]
Molecular Formula C₆H₄Cl₂N₂O₂[7]
Molecular Weight 207.01 g/mol [7][8]
Appearance White to off-white solid or semi-solid[7]
Melting Point 30-34 °C
Purity (Typical) >95-97%[7][9]

References

Technical Support Center: Troubleshooting Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloropyrimidine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective substitutions on the pyrimidine core. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, offering field-proven insights to troubleshoot common challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in dichloropyrimidine reactions?

A1: The regiochemical outcome of reactions with dichloropyrimidines is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1]

  • Electronic Effects: Generally, the C4(6) positions of the pyrimidine ring are more reactive towards nucleophilic attack and oxidative addition than the C2 position.[1][2] This is attributed to the ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during SNAr at C4.[1] Frontier molecular orbital theory also supports this, indicating a higher LUMO coefficient at C4 compared to C2 in unsubstituted 2,4-dichloropyrimidine.[3][4]

  • Steric Hindrance: Bulky substituents on the pyrimidine ring or the incoming nucleophile/ligand can dramatically influence the site of reaction. A sterically demanding group at the C5 position, for instance, can hinder attack at the adjacent C4 position, potentially favoring substitution at C2.[2][5]

  • Reaction Type and Conditions: The choice between SNAr and a transition metal-catalyzed reaction, along with the specific conditions (solvent, base, temperature, catalyst, and ligand), are critical determinants of regioselectivity.[6][7]

Q2: I'm performing a nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine and getting a mixture of C4 and C2 isomers. How can I improve C4 selectivity?

A2: Achieving high C4 selectivity in SNAr reactions is a common objective. While the C4 position is inherently more reactive, moderate selectivity is often observed, with C4/C2 isomer ratios typically ranging from 1:1 to 4:1 with neutral nitrogen nucleophiles.[1]

Several factors can be adjusted to favor C4 substitution:

  • Nucleophile Choice: The nature of the nucleophile is paramount. While many amines give mixtures, anionic nucleophiles, such as phenolate ions, have been shown to provide good C4/C2 selectivity (e.g., 90:10).[1]

  • Substituent Effects: An electron-withdrawing group at the C5 position (e.g., -CN, -NO₂, -CF₃) strongly activates the C4 position for nucleophilic attack, often leading to excellent regioselectivity.[8][9]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can impact selectivity. Screening solvents like DMF, dioxane, and THF is recommended.

    • Base: The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, LiHMDS) can influence the nucleophilicity of the attacking species and the reaction pathway.

    • Temperature: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.

Q3: My goal is to achieve C2 selectivity in an SNAr reaction with a 2,4-dichloropyrimidine. What strategies can I employ?

A3: While C4 is the more electronically favored position, C2 selectivity can be achieved under specific circumstances.

  • Steric Directing Groups: Introducing a bulky substituent at the C5 position can sterically block the C4 position, thereby directing the incoming nucleophile to the C2 position.[2][5] A trimethylsilyl group at C5 has been effectively used as a surrogate to direct amination to the C2 position.[2][10]

  • Electronic Directing Groups: The presence of a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the typical regioselectivity, favoring nucleophilic attack at the C2 position.[4] This is because the electron-donating group alters the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to attack.[4]

  • Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, using tertiary amine nucleophiles can lead to excellent C-2 selectivity.[8][9] The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation.[9]

Troubleshooting Guides

Scenario 1: Poor Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

Problem: You are attempting a Suzuki coupling with an arylboronic acid and obtaining a mixture of C4- and C2-arylated products, or the reaction is stalling after the first coupling at C4.

Causality Analysis

The C4 position is generally favored for the initial oxidative addition of palladium in Suzuki couplings.[5][11] However, factors like ligand choice, solvent, and base can significantly impact this selectivity.[5][7] A suboptimal catalyst system may not provide sufficient differentiation between the two chlorine atoms, or it may not be active enough to facilitate the second coupling at the more challenging C2 position.

Troubleshooting Workflow

G start Poor Regioselectivity in Suzuki Coupling ligand 1. Analyze Ligand Is it optimal for C4 selectivity? (e.g., PPh₃, bulky NHC) start->ligand solvent 2. Screen Solvents (e.g., Dioxane/H₂O, Toluene, DMF) Polarity can affect selectivity. ligand->solvent base 3. Vary Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Solubility and strength matter. solvent->base temp 4. Adjust Temperature Lower T may increase selectivity for the first coupling. base->temp result Improved C4 Regioselectivity temp->result

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki coupling.

Detailed Protocols

Protocol 1: Optimizing for C4-Selective Monosubstitution

This protocol is adapted from a microwave-assisted procedure known for high C4 selectivity and efficiency.[5][12]

  • Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 15 minutes.

  • Monitoring: Track the reaction progress by TLC or LC-MS to observe the consumption of starting material and formation of the C4-substituted product.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol 2: One-Pot Regioselective Double Suzuki Coupling

For sequential C4 then C2 diarylation, solvent choice is critical. Alcoholic solvents have been shown to be highly effective.[11]

  • First Coupling (C4):

    • To a flask containing 2,4-dichloropyrimidine (1.0 equiv.) and the first arylboronic acid (1.05 equiv.), add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

    • Add a 2M aqueous solution of K₂CO₃ (3.0 equiv.).

    • Add a 3:1 mixture of isopropanol and water as the solvent.

    • Heat the mixture to 80 °C and monitor for complete consumption of the starting material (typically 1-2 hours).

  • Second Coupling (C2):

    • Cool the reaction mixture to room temperature.

    • Add the second arylboronic acid (1.1 equiv.) and an additional portion of Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

    • Heat the reaction to 80 °C and monitor for the formation of the diarylated product.

    • Perform a standard aqueous work-up and purify by column chromatography.

Scenario 2: Low Selectivity in Palladium-Catalyzed Amination

Problem: You are attempting a Buchwald-Hartwig amination on a 2,4-dichloropyrimidine derivative and obtaining a mixture of C4 and C2 isomers. Standard conditions are yielding the C4 product, but you desire the C2 product.

Causality Analysis

Similar to Suzuki couplings, the C4 position is generally more reactive in Pd-catalyzed aminations.[1] However, specific ligand and base combinations can override this inherent preference. The formation of a mixture indicates that the catalyst system is not selective enough or that a competing, non-catalyzed SNAr reaction is occurring.

Decision Tree for Amination Strategy

G start Desired Amination Site? c4 C4-Selective Amination start->c4 C4 c2 C2-Selective Amination start->c2 C2 c4_protocol Use Pd-Catalyst with LiHMDS Premix amine with base [See Protocol 3] c4->c4_protocol c2_protocol Introduce Steric Bulk at C5 (e.g., 5-TMS-2,4-dichloropyrimidine) [See Protocol 4] c2->c2_protocol

Caption: Decision tree for selecting a regioselective amination strategy.

Detailed Protocols

Protocol 3: Highly C4-Regioselective Pd-Catalyzed Amination

This protocol is particularly effective for aliphatic secondary amines and anilines on 6-aryl-2,4-dichloropyrimidines and can achieve >30:1 C4:C2 ratios.[1]

  • Catalyst Preparation: Prepare the palladium catalyst as described in the source literature. A highly effective catalyst can be generated from the oxidative addition of Pd(dba)₂ with 2,4,6-trichloropyrimidine.[1]

  • Amine-Base Premixing (Critical Step): In a separate flask, premix the aliphatic secondary amine (1.1 equiv.) with LiHMDS (1.1 equiv., 1M solution in THF). Note: Adding the neutral amine directly to the dichloropyrimidine will result in a non-catalyzed SNAr reaction with low regioselectivity.[1]

  • Reaction Setup: In the main reaction flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the palladium catalyst (e.g., 2 mol%) in THF under an inert atmosphere.

  • Addition: Slowly add the premixed amine/LiHMDS solution to the solution of the pyrimidine and catalyst.

  • Reaction: Stir at room temperature and monitor by LC-MS.

  • Work-up and Purification: Quench the reaction with aqueous NH₄Cl, extract with an organic solvent, and purify via column chromatography.

Protocol 4: Achieving C2-Selectivity via a Sterically-Directed Approach

This strategy uses a 5-substituted pyrimidine to block the C4 position, enabling selective amination at C2.[2][10]

  • Substrate: Start with 5-trimethylsilyl-2,4-dichloropyrimidine.

  • Reaction Conditions:

    • For aryl- and heteroarylamines , a palladium-catalyzed approach is necessary. Combine the 5-TMS-2,4-dichloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ with a bulky dialkylbiarylphosphine ligand like RuPhos), and a base like Cs₂CO₃ in a solvent such as toluene or dioxane. Heat the reaction and monitor for completion.

    • For more nucleophilic dialkylamines , a catalyst is often not required.[2][10] Simply reacting 5-trimethylsilyl-2,4-dichloropyrimidine with the dialkylamine, often with a base like K₂CO₃ in a solvent like DMF, can provide the C2-aminated product with high regioselectivity.

  • Desilylation (if required): The trimethylsilyl group can be removed post-amination if the parent 2-amino-4-chloropyrimidine is the final target.

Data Summary

Table 1: Comparison of Regioselectivity in Amination of 6-Aryl-2,4-Dichloropyrimidine[1]

Nucleophile (Amine)Reaction ConditionsC4:C2 Isomer Ratio
DibutylamineK₂CO₃, DMAc (SNAr)70:30
DibutylaminePd-Catalyst, LiHMDS, THF>97:3
MorpholineK₂CO₃, DMAc (SNAr)80:20
MorpholinePd(OAc)₂/dppb, LiHMDS, THF>97:3
N-MethylanilineNo Catalyst, LiHMDS, THF97:3

Table 2: Key Factors Influencing Regioselectivity

FactorEffect on RegioselectivityKey Considerations
Substituents Electron-withdrawing groups at C5 favor C4 attack. Electron-donating groups at C6 can favor C2 attack.[4][8]Analyze the electronic nature of existing substituents on your pyrimidine core.
Sterics Bulky groups at C5 hinder C4 attack, promoting C2 substitution.[2][5]Consider using sterically demanding directing groups to achieve C2 selectivity.
Catalyst/Ligand Bulky ligands (e.g., NHCs, biarylphosphines) can override inherent electronic preferences.[7]Ligand screening is essential for optimizing cross-coupling reactions.
Base Can alter the active nucleophile (e.g., deprotonation of an amine). Its strength and solubility are important.[1]For Pd-catalyzed aminations, premixing the amine with a strong base like LiHMDS is crucial.[1]
Solvent Polarity can influence reaction rates and selectivity. Polar solvents can sometimes erode selectivity in cross-couplings.[7]Screen a range of solvents from polar aprotic (DMF) to less polar (Dioxane, Toluene).

References

Technical Support Center: Hydrolysis of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrolysis of Methyl 2,4-dichloropyrimidine-5-carboxylate. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol. Our goal is to equip you with the necessary insights to navigate this crucial synthetic transformation successfully, ensuring both high yield and purity of the desired product, 2,4-dichloropyrimidine-5-carboxylic acid. This key intermediate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the hydrolysis reaction. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.

Question 1: My reaction is stalled or incomplete, with significant starting material remaining after the recommended time. What are the likely causes and solutions?

Answer: An incomplete reaction is one of the most common issues. The root cause is often related to insufficient reactivity or poor solubility.

  • Causality & Explanation: The hydrolysis, a saponification reaction, requires the hydroxide ion to attack the electrophilic carbonyl carbon of the ester.[2] If the starting material is not fully dissolved or the base is not present in a sufficient molar excess, the reaction rate will be significantly hindered. The use of a co-solvent is critical for creating a homogenous environment for the aqueous base and the organic ester.

  • Recommended Actions:

    • Verify Solubility: Ensure your starting material is fully dissolved in the chosen solvent system (e.g., THF/water or Dioxane/water). If you observe a biphasic mixture or suspended solids, consider increasing the proportion of the organic co-solvent.

    • Check Stoichiometry of Base: A molar excess of the base (typically 1.5 to 3.0 equivalents) is recommended to drive the reaction to completion. Ensure your base (e.g., LiOH·H₂O or NaOH) was weighed correctly and is of high purity.

    • Increase Temperature (Cautiously): Gently warming the reaction to 40-50°C can significantly increase the rate. However, be aware that excessive heat can promote side reactions, such as nucleophilic aromatic substitution (SNAr) of the chlorine atoms.[3]

    • Extend Reaction Time: If the reaction is clean but slow, simply extending the reaction time while monitoring by TLC or LC-MS is a viable strategy.

Question 2: My final yield is significantly lower than expected, even though the reaction appeared to go to completion. Where could I be losing my product?

Answer: Product loss frequently occurs during the aqueous workup and isolation phases. The key is understanding the solubility profile of your product.

  • Causality & Explanation: The initial product of the saponification is the carboxylate salt (e.g., lithium 2,4-dichloropyrimidine-5-carboxylate), which is typically highly soluble in the aqueous phase.[4] To isolate the final product, this salt must be protonated with acid to form the neutral carboxylic acid, which is significantly less water-soluble. Incomplete protonation or improper extraction will lead to substantial yield loss.

  • Recommended Actions:

    • Ensure Complete Protonation: After the reaction, cool the mixture in an ice bath and acidify slowly with a strong acid (e.g., 1M or 2M HCl). It is crucial to bring the pH down to ~2-3. Verify the pH with pH paper, not just by the amount of acid added.

    • Optimize Extraction/Filtration: Once acidified, the carboxylic acid may precipitate. If so, cool the mixture further to maximize precipitation before filtering. If it does not precipitate, perform multiple extractions with a suitable organic solvent like Ethyl Acetate or Dichloromethane (3-4 times).

    • Minimize Emulsions: Emulsions during extraction can trap the product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

Question 3: I'm observing significant side products in my crude NMR/LC-MS. What are these impurities and how can I prevent them?

Answer: The 2,4-dichloropyrimidine core is highly reactive, and under basic hydrolysis conditions, two primary side reactions are possible: nucleophilic substitution and ring rearrangement.

  • Causality & Explanation:

    • Nucleophilic Aromatic Substitution (SNAr): The hydroxide ion (OH⁻) is a nucleophile and can attack the electron-deficient C4 or C2 positions of the pyrimidine ring, displacing a chloride atom to form a hydroxypyrimidine derivative.[3] This is particularly problematic at elevated temperatures. The C4 position is generally more susceptible to nucleophilic attack.[3]

    • Ring Rearrangement: Certain pyrimidine-5-carboxylic acid derivatives are known to undergo rearrangement under alkaline conditions, although this is less common for this specific substrate, it remains a possibility.[5]

  • Recommended Actions:

    • Maintain Low Temperature: The most effective way to minimize SNAr side reactions is to run the hydrolysis at a low temperature (0°C to room temperature). Only warm the reaction if absolutely necessary for completion.

    • Use a Milder Base: Lithium hydroxide (LiOH) is often considered a "milder" base than sodium hydroxide (NaOH) for this type of transformation and can sometimes lead to cleaner reactions with fewer side products.[4]

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is confirmed by a monitoring technique like TLC or LC-MS.

Troubleshooting Flowchart for Incomplete Hydrolysis

Below is a decision-making workflow to diagnose and solve an incomplete reaction.

G start Reaction Incomplete (TLC/LCMS shows >10% SM) check_sol Is Starting Material Fully Dissolved? start->check_sol add_solvent Action: Add more organic co-solvent (e.g., THF) to achieve homogeneity. check_sol->add_solvent No check_base Is Base Stoichiometry Correct (1.5-3.0 eq)? check_sol->check_base Yes add_solvent->check_sol add_base Action: Add additional 0.5 eq of base. check_base->add_base No check_temp Is Reaction at Room Temperature? check_base->check_temp Yes add_base->check_base warm_reaction Action: Warm gently to 40°C. Monitor closely for side products. check_temp->warm_reaction Yes extend_time Action: Extend reaction time. Monitor every 2-4 hours. check_temp->extend_time No (at 0°C) success Reaction Complete warm_reaction->success extend_time->success G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase dissolve 1. Dissolve Ester in THF/H2O add_base 2. Add LiOH Solution at 0°C dissolve->add_base stir 3. Stir at RT & Monitor (TLC/LCMS) add_base->stir acidify 4. Acidify to pH 2-3 with 1M HCl stir->acidify Reaction Complete extract 5. Extract with Ethyl Acetate acidify->extract dry 6. Dry Organic Layer (Na2SO4) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate product Pure Carboxylic Acid concentrate->product Purification (optional)

References

Technical Support Center: Managing Side Reactions with Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we provide in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help you manage and control common side reactions, ensuring the success and reproducibility of your experiments.

Overview of Reactivity

This compound is a highly valuable reagent in medicinal chemistry, primarily used in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The pyrimidine core is electron-deficient, and this effect is amplified by the two chloro leaving groups and the electron-withdrawing methyl carboxylate group at the C5 position. This electronic arrangement makes the C2 and C4 positions highly susceptible to nucleophilic attack.

Generally, the C4 position is more reactive than the C2 position towards most nucleophiles.[1][2][3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, this selectivity is not absolute and can be influenced by a variety of factors, often leading to challenges with side reactions and product mixtures.[2][4][5] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is producing a mixture of C4 and C2 isomers. How can I improve regioselectivity for the C4 position?

Answer: This is the most common challenge encountered with 2,4-dichloropyrimidines. The inherent electronic preference for C4 substitution can be undermined by various factors. Here’s how to troubleshoot and optimize for C4 selectivity.

The Underlying Causality: The regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine core is a delicate balance of electronic and steric effects. The C5-ester group strongly activates the ring for nucleophilic attack, with quantum mechanics calculations showing that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4 position, making it the kinetically favored site for attack by many nucleophiles.[4][5] However, the energy difference between intermediates can be small, and reaction conditions can easily tip the balance.

Troubleshooting Steps:

  • Evaluate Your Nucleophile: Softer, less hindered nucleophiles, such as thiols and most secondary amines, generally show a strong preference for the C4 position under standard conditions.[6]

  • Optimize the Base and Solvent System: The choice of base is critical. A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. The solvent can also play a key role. A protic solvent like n-butanol (nBuOH) can help stabilize the C4-intermediate, enhancing selectivity.[2]

  • Control the Temperature: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) typically favors the formation of the C4-substituted product, which is the more kinetically accessible isomer.

  • For Cross-Coupling Reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the ligand choice is paramount. Ligands that favor oxidative addition at the more electron-deficient C4 position should be prioritized. A strong preference for C4 has been observed in Suzuki and Stille coupling reactions.[3]

Summary Table: Conditions Favoring C4-Substitution
FactorRecommended ConditionRationale
Nucleophile Secondary Amines, Anilines, ThiolsThese nucleophiles inherently favor the more electrophilic C4 position.[3][6]
Base DIPEA, K₂CO₃Bulky, non-nucleophilic bases prevent competitive reactions and deprotonate the nucleophile gently.
Solvent nBuOH, IPA, THF, DioxaneAprotic solvents are generally safe, while specific protic solvents can enhance C4 selectivity.[2]
Temperature 0 °C to 40 °CLower temperatures favor the kinetically preferred C4 product and minimize isomerization or disubstitution.
FAQ 2: I need to synthesize the C2-substituted isomer, but my reaction favors C4. How can I reverse the selectivity?

Answer: Achieving C2 selectivity requires overriding the inherent electronic preference of the pyrimidine ring. While more challenging, specific strategies have been developed to accomplish this.

The Underlying Causality: To favor C2 substitution, the reaction conditions must either sterically hinder the C4 position or electronically activate the C2 position. Certain nucleophiles and conditions can alter the typical reaction pathway, leading to the thermodynamically or alternatively-kinetically favored C2 product.

Troubleshooting Steps:

  • Employ Tertiary Amine Nucleophiles: A remarkable reversal of selectivity is observed with tertiary amine nucleophiles. These amines show excellent C2 selectivity, particularly with an electron-withdrawing group at C5.[7][8] The reaction proceeds via an intermediate that undergoes in-situ N-dealkylation, yielding a product that formally corresponds to a secondary amine addition at C2.[7][8]

  • Introduce Steric Hindrance: While the C5-ester is not exceptionally bulky, introducing a bulky substituent at the C6 position (if your synthesis allows) can sterically block the C4 position, forcing nucleophiles to attack C2.

  • Utilize Specific Catalytic Systems: For some cross-coupling reactions, specialized palladium catalysts and ligands have been developed that can invert the conventional C4 selectivity and favor C2.[6] This often involves ligands that alter the mechanism of oxidative addition.

  • Consider Substituent Effects: The electronic nature of other substituents on the ring dramatically influences regioselectivity. For example, a strong electron-donating group at the C6 position can reverse the typical selectivity and strongly favor C2 substitution.[2][4][5]

Workflow for Achieving C2-Selectivity

Below is a decision-making workflow to guide your experimental design for C2-selective substitution.

C2_Selectivity_Workflow start Goal: C2-Selective Substitution nucleophile_type What is your nucleophile type? start->nucleophile_type amine Amine nucleophile_type->amine Amine other Other (Thiol, Alkoxide, etc.) nucleophile_type->other Other amine_sub_type Is it a tertiary amine? amine->amine_sub_type protocol_other C2 selectivity is challenging. Requires specific substrate modification (e.g., C6-EDG) or advanced catalysis. other->protocol_other tertiary_amine Yes amine_sub_type->tertiary_amine Yes secondary_amine No (Primary/Secondary) amine_sub_type->secondary_amine No protocol_tertiary Proceed with direct SNAr. Conditions: CHCl₃, 40 °C. Expect high C2 selectivity via N-dealkylation intermediate. tertiary_amine->protocol_tertiary protocol_secondary Direct C2 amination is difficult. Consider alternative strategies: 1. Modify pyrimidine (e.g., C6-EDG). 2. Use specialized Pd-catalysis. secondary_amine->protocol_secondary

Caption: Decision workflow for C2-selective substitution strategies.

FAQ 3: My reaction is giving a significant amount of disubstituted product. How can I favor monosubstitution?

Answer: The formation of a disubstituted byproduct occurs when the initial monosubstituted product reacts further with the nucleophile. Controlling this is a matter of managing stoichiometry and reactivity.

The Underlying Causality: After the first nucleophilic substitution (typically at C4), the pyrimidine ring becomes less electron-deficient. However, if the reaction conditions are harsh (high temperature, long reaction time) or if an excess of a potent nucleophile is used, a second substitution at the remaining chloro-position (C2) can occur.

Troubleshooting Steps:

  • Stoichiometry is Key: Use a slight excess, but not a large excess, of the nucleophile (e.g., 1.05 to 1.2 equivalents). This ensures the starting material is consumed without providing a large excess of nucleophile to drive the second reaction.

  • Lower the Reaction Temperature: As with improving regioselectivity, lower temperatures will slow down the rate of the second, less favorable substitution reaction much more significantly than the first one.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the build-up of the disubstituted product.

  • Slow Addition: Adding the nucleophile slowly (e.g., via syringe pump) to the solution of the dichloropyrimidine can help maintain a low instantaneous concentration of the nucleophile, further suppressing the second substitution.

FAQ 4: I'm observing hydrolysis of the methyl ester group. What conditions will prevent this?

Answer: The methyl ester at the C5 position is susceptible to hydrolysis under both strongly acidic and, more commonly, strongly basic conditions.

The Underlying Causality: Saponification (base-mediated hydrolysis) of the ester to the corresponding carboxylic acid is a common side reaction if hydroxide ions are present or generated in situ. This not only creates an impurity but also changes the electronic nature of the pyrimidine ring, which can affect subsequent reaction steps.

Troubleshooting Steps:

  • Avoid Strong Aqueous Bases: Do not use strong bases like NaOH or KOH if water is present. Opt for anhydrous organic bases like DIPEA, triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried. The presence of water, especially with an amine or other basic species, can be sufficient to cause slow hydrolysis.

  • Control pH During Workup: During the aqueous workup, avoid extreme pH values. If an acidic or basic wash is necessary, perform it quickly and at low temperatures to minimize contact time.

  • Alternative Esters: If hydrolysis remains a persistent issue, consider synthesizing a bulkier ester variant of the starting material (e.g., t-butyl ester), which is generally more resistant to basic hydrolysis.

Validated Experimental Protocols

Protocol 1: C4-Selective Amination

This protocol provides a general method for the selective substitution of the C4-chloride with a secondary amine.

Materials:

  • This compound

  • Secondary Amine (e.g., morpholine, piperidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (nBuOH), anhydrous

  • Ethyl Acetate

  • Saturated aq. NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous n-butanol (approx. 0.2 M), add the secondary amine (1.1 eq).

  • Add DIPEA (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure C4-substituted product.

Protocol 2: C2-Selective Amination Using a Tertiary Amine

This protocol is adapted from methodologies demonstrating C2-selectivity with tertiary amines.[7][8]

Materials:

  • This compound

  • Tertiary Amine (e.g., triethylamine, N-methylmorpholine)

  • Chloroform (CHCl₃), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous chloroform (approx. 0.3 M).

  • Add the tertiary amine (3.0 to 5.0 eq).

  • Heat the reaction mixture to 40 °C in a sealed vessel.

  • Monitor the reaction by LC-MS. The reaction may take 3-24 hours depending on the amine's reactivity.

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. The product will be the N-dealkylated secondary amine substituted at the C2 position.

Mechanistic Visualization

The regioselectivity of SNAr reactions is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogens, whereas attack at C2 delocalizes it onto only one, making the C4 pathway generally more favorable.

References

Technical Support Center: Improving the Solubility of Methyl 2,4-dichloropyrimidine-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2,4-dichloropyrimidine-5-carboxylate is a key intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Researchers and process chemists frequently encounter challenges in achieving desired concentrations of this compound in organic solvents, which can hinder reaction kinetics, purification, and overall process efficiency. This guide provides a structured, in-depth approach to systematically troubleshoot and enhance the solubility of this compound. We will move from foundational principles to advanced methodologies, explaining the scientific rationale behind each experimental choice to empower you to develop robust and scalable solutions.

Section 1: Understanding the Core Problem: The Molecule Itself

FAQ: Why is achieving high solubility for this compound often challenging?

Answer: The solubility behavior of a compound is dictated by its molecular structure and the resulting intermolecular forces. The principle of "like dissolves like" is fundamental; solutes dissolve best in solvents with similar polarity.[3] this compound possesses a complex molecular structure with distinct regions of varying polarity, creating its solubility challenge.

  • Polar Features: The molecule contains two nitrogen atoms within the pyrimidine ring and a methyl ester functional group (-COOCH₃). These features can participate in dipole-dipole interactions and act as hydrogen bond acceptors, favoring solubility in polar solvents.

  • Non-polar Features: The chlorinated pyrimidine ring is aromatic and relatively non-polar. The two chlorine atoms further contribute to its lipophilic character. These regions prefer to interact with non-polar solvents via van der Waals forces.[4]

This structural duality means the molecule is neither extremely polar nor entirely non-polar, leading to moderate-to-low solubility in a wide range of common solvents. The key to improving its solubility lies in finding a solvent system that can effectively solvate both its polar and non-polar regions simultaneously.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₄Cl₂N₂O₂[1][5]
Molecular Weight ~207.01 g/mol [5][6]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 30-34 °C[2][6]
Boiling Point 299.3 °C at 760 mmHg[2][5]
General Solubility Soluble in ethanol and dimethylformamide (DMF)[1]

Section 2: Foundational Troubleshooting: Your First Steps

Before employing advanced techniques, it is crucial to exhaust simple, foundational methods. Many solubility issues can be resolved at this stage with a systematic screening approach.

FAQ: What are the initial, fundamental steps I should take to dissolve this compound?

Answer: A logical, stepwise approach is the most efficient path. Start with solvent selection, then introduce energy into the system through heat and mechanical agitation.

Step 1: Systematic Solvent Screening The goal is to quickly identify the most promising class of solvents. We recommend selecting at least one solvent from each of the three main categories to test.

Table 2: Recommended Solvents for Initial Screening

CategorySolvent ExamplesRationale
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; interacts well with the ester and nitrogen groups.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess strong dipoles to solvate polar regions without donating hydrogen bonds.[4]
Non-polar Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Interact with the non-polar aromatic ring and chloro-substituents.

Experimental Protocol: Isothermal Solubility Screening

  • Add a pre-weighed amount (e.g., 100 mg) of this compound to a standard volume (e.g., 1 mL) of each selected solvent in separate vials.

  • Agitate all vials at a constant temperature (e.g., 25 °C) using a shaker or stir plate for a set period (e.g., 1-2 hours) to ensure equilibrium is approached.

  • Visually inspect each vial for undissolved solid.

  • If the solid dissolves completely, add more solute in known increments until saturation is reached. This provides a semi-quantitative measure of solubility.

Step 2: Temperature & Agitation For most solid solutes, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing.

  • Using the most promising solvents from Step 1, prepare saturated solutions at room temperature.

  • Increase the temperature in controlled increments (e.g., 10 °C) while stirring.

  • At each increment, add more solute until the solution is once again saturated.

  • For difficult-to-dissolve systems, sonication can be used to break apart particle agglomerates and accelerate the dissolution process.[8]

G start Start: Undissolved Compound solvent_screen Step 1: Perform Isothermal Solvent Screening (Polar, Aprotic, Non-polar) start->solvent_screen check_sol Is Solubility Adequate? solvent_screen->check_sol temp_agitate Step 2: Apply Heat & Mechanical Agitation (Stirring, Sonication) check_sol->temp_agitate  No success Process Optimized check_sol->success Yes check_sol2 Is Solubility Adequate? temp_agitate->check_sol2 check_sol2->success Yes advanced Proceed to Advanced Strategies (Section 3) check_sol2->advanced  No G start Low solubility in primary solvent 'A' select_cosolvent Select miscible cosolvent 'B' with different polarity start->select_cosolvent prep_blends Prepare binary mixtures (e.g., 90:10, 80:20, 50:50...) select_cosolvent->prep_blends measure_sol Measure saturation solubility in each blend at constant T prep_blends->measure_sol plot_data Plot Solubility vs. % Cosolvent measure_sol->plot_data optimize Identify optimal A:B ratio for maximum solubility plot_data->optimize G cluster_start Initial Assessment cluster_advanced Advanced Strategies start Problem: Low Solubility of This compound initial_screen Perform Foundational Troubleshooting (Solvent Screen, Temp, Agitation) start->initial_screen check_sol Is Solubility Sufficient? initial_screen->check_sol cosolvency Optimize with Cosolvents check_sol->cosolvency No size_reduction Reduce Particle Size (for Rate Issues) check_sol->size_reduction No solid_dispersion Create Amorphous Solid Dispersion check_sol->solid_dispersion No success Optimized Solution Achieved check_sol->success Yes check_sol2 Is Rate or Equilibrium the Issue? cosolvency->check_sol2 size_reduction->check_sol2 solid_dispersion->check_sol2 check_sol2->success

References

Technical Support Center: Methyl 2,4-dichloropyrimidine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic procedures involving Methyl 2,4-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the work-up and purification of reactions utilizing this versatile building block. The inherent reactivity of the dichloropyrimidine core, while synthetically useful, presents specific challenges that require careful and informed work-up strategies to ensure high yield and purity.

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind each procedural choice, empowering you to troubleshoot effectively and adapt protocols to your specific reaction context.

Troubleshooting Guide: Common Work-up Issues

This section addresses the most frequently encountered problems during the work-up of reactions involving this compound.

Q1: My final product shows signs of hydrolysis (e.g., presence of a carboxylic acid peak in NMR, or replacement of a chlorine with a hydroxyl group). How can I prevent this?

A1: Hydrolysis is a primary degradation pathway for this molecule, affecting both the methyl ester and the chloro substituents. The C4-chloro is particularly susceptible to nucleophilic substitution.[1] Both acidic and basic conditions, especially in the presence of water, can accelerate this process.

Causality & Prevention:

  • Ester Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., using NaOH or K₂CO₃ washes) or hydrolyzed under strong acidic conditions. The resulting carboxylate salt is highly water-soluble, leading to significant yield loss during aqueous extraction.

  • Chloro Group Hydrolysis: The electron-deficient pyrimidine ring activates the chlorine atoms for nucleophilic aromatic substitution (SNAr).[2] Water, especially when heated or under basic conditions, can act as a nucleophile, replacing a chlorine atom with a hydroxyl group, forming a hydroxypyrimidine byproduct.

Recommended Troubleshooting Protocol:

  • Quench with Care: When quenching the reaction, pour the reaction mixture into cold water or an ice/water slurry.[3] This dissipates heat and minimizes the initial contact time at higher temperatures where hydrolysis is faster.

  • Use a Mild Base for Neutralization: If an acid catalyst or acidic byproducts are present, neutralize with a saturated solution of sodium bicarbonate (NaHCO₃), not stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] Add the bicarbonate solution slowly and carefully to control effervescence.

  • Minimize Contact Time: Perform aqueous washes efficiently and without prolonged delays between steps.

  • Utilize Brine Wash: Before drying the organic layer, wash with a saturated aqueous solution of NaCl (brine).[4] This helps to remove dissolved water from the organic solvent, reducing the amount of water that needs to be removed by the drying agent and minimizing potential hydrolysis on the surface of the drying agent.[4]

  • Low-Temperature Solvent Removal: Concentrate the final organic extract under reduced pressure without excessive heating. Keep the water bath temperature below 40°C.

Q2: I am experiencing persistent emulsion formation during my aqueous extraction, especially after a chlorination reaction with phosphorus oxychloride (POCl₃). How can I resolve this?

A2: Emulsion formation is a common and frustrating issue, particularly when working with reactions that generate finely dispersed, slimy, or flocculent byproducts.[5] The quenching of phosphorus reagents like POCl₃ often produces phosphoric acids and their salts, which are notorious for causing emulsions.

Causality & Resolution Strategies:

  • Underlying Cause: Finely suspended solids or semi-soluble byproducts stabilize the interface between the organic and aqueous layers, preventing clean separation.

  • Solutions:

    • Increase Ionic Strength: Add a significant amount of brine (saturated NaCl solution) to the separatory funnel and shake gently.[4] This increases the density and polarity of the aqueous phase, often forcing the layers to separate.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth.[6] This will often break the emulsion by removing the solid particulates that stabilize it. Wash the filter cake with fresh extraction solvent.

    • Patience & Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Q3: My purified product is contaminated with phosphorus-containing impurities that are difficult to remove. What is the best work-up strategy following a POCl₃-mediated chlorination?

A3: Removing phosphorus-based byproducts is a critical challenge in the synthesis of chloropyrimidines from their hydroxyl precursors.[5] An incomplete quench or inefficient extraction will leave phosphoric acid or related species in your organic layer, which can co-purify with your product.

Recommended Work-up Protocol (Aqueous):

  • Distill Excess POCl₃: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This significantly reduces the exotherm and the quantity of acidic byproducts formed during the quench.[5]

  • Controlled Quench: Add the cooled reaction mixture slowly and dropwise to a large volume of vigorously stirred ice water.[3] Maintain the temperature of the quench mixture below 10°C. This ensures the complete hydrolysis of remaining POCl₃ to phosphoric acid.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Systematic Washes:

    • Wash the combined organic layers with cold water to remove the bulk of the phosphoric acid.

    • Follow with a careful wash with saturated NaHCO₃ solution to neutralize any remaining acid.[4]

    • Finish with a brine wash to remove excess water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Alternative Non-Aqueous Work-up: For industrial-scale or water-sensitive products, a non-aqueous work-up can be superior.[5]

  • After distilling excess POCl₃, add a non-polar solvent like n-hexane or ethyl acetate to the cooled reaction mixture containing the product and amine hydrochloride salts.[5]

  • Heat the mixture briefly to ensure the product is fully dissolved in the solvent.[5]

  • Cool the mixture to room temperature and filter to remove the insoluble amine hydrochloride salts.

  • Wash the filter cake with fresh solvent.

  • Combine the filtrates and remove the solvent by distillation to yield the crude product.[5]

Frequently Asked Questions (FAQs)

Q: What are the recommended extraction solvents for this compound? A: The choice of solvent depends on the reaction solvent and impurities. Generally, ethyl acetate and dichloromethane (DCM) are excellent choices. Toluene can also be used.[7][8][9]

  • Ethyl Acetate: Good solvency, less toxic than DCM, and less dense than water. However, it can dissolve a moderate amount of water, making a final brine wash essential.[4]

  • Dichloromethane (DCM): Excellent solvency and is denser than water, which can simplify extractions. It is more volatile, which aids in removal, but also has higher toxicity.

  • Toluene: Useful if the reaction was run in a high-boiling solvent, but it is harder to remove under reduced pressure.

Q: My reaction was performed in DMF. How do I effectively remove it during the work-up? A: High-boiling, water-miscible solvents like DMF or DMSO can be challenging. The most effective method is to wash the organic extract multiple times with water. A rule of thumb is to use a volume of water at least 5-10 times the volume of the DMF for each wash.[10] A final brine wash is crucial to pull the last traces of water (and dissolved DMF) out of the organic layer.

Q: What are the visual signs of product decomposition during work-up? A: The pure product is typically an off-white or light yellow solid.[1] The development of dark brown or purple colors during the work-up, especially during base washing or heating, can indicate decomposition. The formation of a precipitate that is insoluble in your organic solvent may also suggest the formation of undesired salts or polymeric byproducts.

Experimental Workflows & Data

Workflow Diagram: Standard Aqueous Work-up

The following diagram illustrates a typical, robust aqueous work-up procedure following a reaction.

G cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture Quench 1. Quench Pour into cold H2O/ice Reaction->Quench Cool first Extract 2. Extraction Add organic solvent (e.g., EtOAc) Separate layers Quench->Extract Wash_H2O 3. Water Wash (Optional) Removes highly polar impurities Extract->Wash_H2O Organic Layer Wash_Bicarb 4. NaHCO3 Wash Neutralizes residual acid Wash_H2O->Wash_Bicarb Wash_Brine 5. Brine Wash Removes dissolved water Wash_Bicarb->Wash_Brine Dry 6. Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Filter 7. Filter Remove drying agent Dry->Filter Evaporate 8. Evaporate Solvent Under reduced pressure Filter->Evaporate Crude Crude Product Evaporate->Crude Purify Purification (Column Chromatography or Recrystallization) Crude->Purify Final Pure Product Purify->Final

Caption: Standard Aqueous Work-up Workflow.

Workflow Diagram: Non-Aqueous Work-up (Post-POCl₃ Chlorination)

This workflow is advantageous for avoiding hydrolysis and emulsion issues.[5]

G cluster_reaction Reaction Phase cluster_workup Non-Aqueous Work-up Phase cluster_purification Purification Phase Reaction Reaction Mixture (Product + Amine HCl + excess POCl3) Distill 1. Distill Remove excess POCl3 (Reduced Pressure) Reaction->Distill Add_Solvent 2. Add Solvent Add dry EtOAc or Hexane Distill->Add_Solvent Cooled Residue Heat_Cool 3. Heat and Cool Briefly heat to dissolve, then cool to RT Add_Solvent->Heat_Cool Filter 4. Filter Remove solid amine hydrochloride Heat_Cool->Filter Wash_Solid 5. Wash Solid Wash filter cake with fresh solvent Filter->Wash_Solid Solid Byproduct Evaporate 6. Evaporate Solvent From combined filtrates Filter->Evaporate Filtrate Wash_Solid->Evaporate Washings Crude Crude Product Evaporate->Crude Final Pure Product Crude->Final Purify if needed

Caption: Non-Aqueous Work-up for Chlorination Reactions.

Data Summary: Work-up Reagents and Parameters
Parameter Recommendation Purpose Potential Pitfall
Quenching Agent Cold Water / Ice SlurryHydrolyzes reactive reagents, dissipates heat.Can cause hydrolysis of product if not kept cold.
Extraction Solvent Ethyl Acetate, DichloromethaneDissolves the product, immiscible with water.Co-extraction of impurities, emulsion formation.
Neutralizing Wash Saturated NaHCO₃ (aq)Removes acidic byproducts/catalysts.Vigorous CO₂ evolution; can cause hydrolysis if too basic.[4]
Drying Wash Saturated NaCl (Brine)Removes bulk dissolved water from organic layer.[4]Insufficient if organic layer is very wet.
Drying Agent Anhydrous Na₂SO₄, MgSO₄Removes trace water from the organic solvent.[4]Can be exhausted, leaving water in the solution.
Solvent Removal Rotary Evaporation (<40°C)Isolates the crude product.Product decomposition or loss if volatile.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 2,4-dichloropyrimidine-5-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of intermediates like Methyl 2,4-dichloropyrimidine-5-carboxylate is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this key building block, supported by experimental insights and a comparative look at alternative methodologies.

The Criticality of Purity in Pharmaceutical Intermediates

This compound is a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological or toxicological profiles of the final drug product, reduced shelf-life, and complications in downstream processing. Therefore, a robust, accurate, and precise analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality assurance in pharmaceutical manufacturing.[2][3]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical intermediates like this compound.[4][5][6][7] Its high resolving power, sensitivity, and adaptability allow for the separation and quantification of the main component from a complex mixture of potential impurities.

A Proposed Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

While a specific compendial method for this compound may not be publicly available, a robust stability-indicating method can be developed based on the analysis of similar pyrimidine derivatives.[8][9] The following method is proposed as a starting point for validation in a research or quality control setting.

Rationale for Method Development:

The choice of a reversed-phase C18 column is based on its wide applicability and excellent retention characteristics for moderately polar compounds like our target analyte.[9] A gradient elution with acetonitrile and a phosphate buffer is selected to ensure adequate separation of the main peak from potential impurities with varying polarities. The acidic pH of the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved reproducibility. UV detection is chosen based on the chromophoric nature of the pyrimidine ring.

ParameterRecommended ConditionJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for a wide range of polarities.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)Buffered aqueous phase to ensure reproducible retention times.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% BA gradient program allows for the elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CControlled temperature ensures consistent retention times and peak shapes.
Detection Wavelength 254 nmPyrimidine derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector can be used to assess peak purity.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Diluent Mobile Phase A: Mobile Phase B (70:30 v/v)Ensures compatibility with the initial mobile phase conditions.

Understanding Potential Impurities

A crucial aspect of purity analysis is the identification and control of potential impurities. These can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradants).

Potential Process-Related Impurities:

Based on the synthesis of the analogous ethyl ester, which involves the reaction of a uracil derivative with a chlorinating agent like phosphorus oxychloride (POCl₃), the following impurities can be anticipated:

  • Starting Materials: Unreacted 5-carboxyuracil or its methyl ester.

  • Intermediates: Monochloro-hydroxy-pyrimidine derivatives, where one of the hydroxyl groups has been replaced by a chlorine atom.

  • Isomers: Positional isomers where the chloro and/or other functional groups are at different positions on the pyrimidine ring.

  • By-products: Products of side reactions, such as hydrolysis of the ester group to the corresponding carboxylic acid (2,4-Dichloropyrimidine-5-carboxylic acid).

Forced Degradation Studies:

To ensure the developed HPLC method is "stability-indicating," forced degradation studies are essential.[2][3][10] This involves subjecting a sample of this compound to harsh conditions to intentionally generate degradation products. The analytical method must be able to separate these degradants from the main peak and from each other.

Typical Forced Degradation Conditions:

ConditionReagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the methyl ester to the carboxylic acid.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursHydrolysis of the methyl ester and potential displacement of chlorine atoms with hydroxyl groups.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the pyrimidine ring.
Thermal Degradation Dry heat at 105 °C for 48 hoursGeneral decomposition.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for 7 daysPhotochemical reactions leading to various degradation products.

The ability of the proposed HPLC method to resolve the parent compound from all significant degradation peaks would validate it as a stability-indicating method.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for specific aspects of purity analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4][6]

Applicability to this compound:

With a melting point of 30-34 °C and a boiling point above 110 °C at reduced pressure, this compound has sufficient volatility to be analyzed by GC.[11]

Advantages of GC:

  • High Efficiency: GC columns can provide a very high number of theoretical plates, leading to excellent separation of volatile impurities.

  • Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds.

  • GC-MS for Identification: Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of unknown impurities based on their mass spectra.

Limitations of GC:

  • Thermal Lability: Not suitable for thermally unstable impurities that may degrade in the high-temperature injector or column.

  • Non-Volatile Impurities: Cannot analyze non-volatile impurities such as inorganic salts or highly polar starting materials.

Comparative Summary: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Operating Temperature Typically ambient to moderately elevatedHigh temperatures for vaporization
Impurity Profile Comprehensive for both volatile and non-volatile impuritiesPrimarily for volatile impurities
Identification HPLC-MS for structural elucidationGC-MS is a gold standard for volatile compound identification

For a comprehensive purity profile of this compound, HPLC is the superior choice as it can detect a wider range of potential impurities. GC-MS can be a valuable complementary technique for the specific identification and quantification of volatile organic impurities.

Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 100 µg/mL.

  • Preparation of Sample Solution: Accurately weigh about 10 mg of the sample and prepare a 100 µg/mL solution as described for the standard solution.

  • Chromatographic System: Set up the HPLC system according to the parameters in the method table.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be not more than 2.0.

  • Analysis: Inject the diluent as a blank, followed by the standard solution and the sample solution.

  • Calculation: Calculate the percentage purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution. Calculate the percentage of each impurity by area normalization.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS System: Use a GC system equipped with a capillary column (e.g., DB-5ms) and coupled to a mass spectrometer.

  • Temperature Program: Develop a suitable oven temperature program to separate volatile impurities.

  • Analysis: Inject the sample solution and acquire data in full scan mode.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injection Inject Blank, Standard, Sample Dissolve_Sample->Injection System_Suitability System Suitability Test Dissolve_Standard->System_Suitability HPLC_System HPLC System Setup HPLC_System->System_Suitability System_Suitability->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity & Impurity Levels Integration->Calculation Report Report Calculation->Report Final Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The purity analysis of this compound is paramount for ensuring the quality and safety of pharmaceutical products. Reversed-phase HPLC stands out as the most suitable technique, offering the necessary resolution, sensitivity, and versatility to develop a stability-indicating method. A well-validated RP-HPLC method can effectively separate the active ingredient from process-related impurities and degradation products. While GC-MS serves as a powerful tool for identifying volatile impurities, HPLC provides a more comprehensive assessment of the overall purity profile. By employing a systematic approach to method development and validation, researchers and drug development professionals can confidently assess the quality of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the NMR Analysis of Methyl 2,4-dichloropyrimidine-5-carboxylate and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of key intermediates is paramount. Methyl 2,4-dichloropyrimidine-5-carboxylate, a crucial building block in the synthesis of a variety of bioactive molecules, is no exception. Even trace impurities can have a profound impact on reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the quality control of this compound, with a primary focus on the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR with alternative techniques to provide a comprehensive framework for impurity analysis.

The Analytical Gauntlet: Choosing the Right Tool for Impurity Profiling

The characterization of chemical purity is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by the specific questions being asked—be it identification, quantification, or structural elucidation of unknown components. For a molecule like this compound, a multi-faceted approach is often the most robust.

A Comparative Overview: NMR vs. Chromatographic Methods
FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates components of a mixture based on their differential partitioning between a stationary and mobile phase, with UV detection.Combines the separation power of HPLC with the mass-to-charge ratio determination of mass spectrometry.Separates volatile components of a mixture followed by mass analysis.
Strengths - Unambiguous structure elucidation- Quantitative without the need for identical standards (qNMR)- Non-destructive- High sensitivity and resolution for separation- Excellent for quantification with reference standards- Robust and widely available[1]- High sensitivity and selectivity- Provides molecular weight information- Ideal for identifying trace impurities[2][3]- Excellent for volatile and thermally stable impurities- High separation efficiency
Limitations - Relatively lower sensitivity compared to MS- Can be complex for mixture analysis without prior separation- Co-elution can be an issue- Requires chromophoric compounds for UV detection- Structural information is limited- Ionization suppression can affect quantification- Does not provide detailed stereochemical information- Limited to volatile and thermally stable compounds- Derivatization may be required for polar analytes
Best For - Definitive identification of impurities- Quantification of major components and known impurities- Structural analysis of unknown byproducts- Routine quality control and purity checks- Quantification of known impurities against a standard[1]- Detecting and identifying unknown trace impurities- Impurity profiling in complex matrices[2][3][4]- Analysis of residual solvents and volatile starting materials

As the table illustrates, while chromatographic techniques like HPLC and LC-MS excel in separation and sensitive detection, NMR spectroscopy stands out for its unparalleled ability to provide definitive structural information. This makes NMR an indispensable tool for the unambiguous identification of process-related impurities and degradation products.

Deep Dive: NMR Analysis of this compound

A thorough NMR analysis begins with a solid understanding of the expected spectrum of the pure compound. This serves as the baseline against which impurities are identified.

Predicted ¹H and ¹³C NMR Spectra of this compound

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • ~9.0 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effects of the two electronegative nitrogen atoms and the adjacent electron-withdrawing carboxylate group.

  • ~4.0 ppm (s, 3H): This singlet is assigned to the methyl protons of the ester group (-OCH₃).

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • ~170 ppm: Carbonyl carbon of the ester group.

  • ~165 ppm: C2 and C4 carbons of the pyrimidine ring, bonded to chlorine atoms. These will be significantly deshielded.

  • ~155 ppm: C6 carbon of the pyrimidine ring.

  • ~120 ppm: C5 carbon of the pyrimidine ring, bonded to the carboxylate group.

  • ~53 ppm: Methyl carbon of the ester group.

It is important to note that these are estimated values. The actual chemical shifts can be influenced by the solvent and concentration. For definitive assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

Workflow for NMR-based Impurity Identification

Caption: A streamlined workflow for the identification and quantification of impurities in this compound using NMR spectroscopy.

Common Impurities: A Synthesis-Based Perspective

Understanding the synthetic route to this compound is key to predicting potential impurities. A common route involves the chlorination of a pyrimidine precursor.

Potential Process-Related Impurities:
  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like uracil-5-carboxylic acid or its methyl ester.

  • Monochloro-derivatives: Incomplete chlorination can lead to the presence of methyl 2-chloro-4-hydroxypyrimidine-5-carboxylate or methyl 4-chloro-2-hydroxypyrimidine-5-carboxylate.

  • Hydrolysis Products: The dichloropyrimidine ring is susceptible to hydrolysis, which could generate hydroxy-substituted impurities.

  • Byproducts from Side Reactions: The specific nature of these depends on the reagents and conditions used. For instance, if phosphorus oxychloride is used as a chlorinating agent, phosphorus-containing byproducts might be present.

NMR Signatures of Potential Impurities:
  • Hydroxy-pyrimidines: The presence of a hydroxyl group would lead to a broad singlet in the ¹H NMR spectrum and a significant upfield shift for the carbon to which it is attached in the ¹³C NMR spectrum.

  • Unreacted Carboxylic Acid: A very broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm) would indicate the presence of a carboxylic acid proton.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: ¹H NMR Acquisition
  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher.

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁) is recommended.

    • Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

Protocol 3: Quantitative NMR (qNMR)
  • Internal Standard: Add a precisely weighed amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) to the NMR sample. The standard should have a known purity and its signals should not overlap with those of the analyte or impurities.

  • Acquisition: Acquire the ¹H NMR spectrum using a long relaxation delay to ensure full relaxation of all protons.

  • Integration: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons giving rise to the signal

    • MW = molecular weight

    • m = mass

    • V = volume of the solvent

Alternative and Complementary Techniques: A Practical Comparison

While NMR is a powerful tool, a comprehensive impurity analysis often benefits from the integration of other techniques.

HPLC-UV for Routine Purity Analysis

High-Performance Liquid Chromatography with UV detection is a workhorse in quality control laboratories for its robustness and quantitative accuracy when using reference standards.

Workflow for HPLC-UV Analysis:

References

A Comparative Guide to Methyl 2,4-dichloropyrimidine-5-carboxylate and Ethyl 2,4-dichloropyrimidine-5-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Drug Discovery and Organic Synthesis Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a synthesis campaign. Among the vast array of heterocyclic intermediates, 2,4-dichloropyrimidine-5-carboxylates stand out as versatile scaffolds. This guide provides a detailed, objective comparison between two closely related and widely utilized derivatives: Methyl 2,4-dichloropyrimidine-5-carboxylate and Ethyl 2,4-dichloropyrimidine-5-carboxylate. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.

Introduction to the Molecules

Both this compound and Ethyl 2,4-dichloropyrimidine-5-carboxylate are key intermediates in the synthesis of a variety of biologically active molecules.[1] Their utility stems from the presence of a pyrimidine ring, a common motif in numerous pharmaceuticals, and two reactive chlorine atoms that can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions.[2] The ester functionality at the 5-position further allows for a range of chemical transformations.

The primary distinction between these two compounds lies in the ester group: a methyl ester in one and an ethyl ester in the other.[3] This seemingly minor variation can have significant implications for their physicochemical properties and reactivity, which in turn can influence reaction conditions, purification methods, and even the biological activity of the final products.

Physicochemical Properties: A Head-to-Head Comparison

The difference in the alkyl chain of the ester group directly impacts several key physical properties. These differences, while subtle, can be critical in a laboratory setting, particularly during process scale-up.

PropertyThis compoundEthyl 2,4-dichloropyrimidine-5-carboxylateKey Differences & Implications
Molecular Formula C₆H₄Cl₂N₂O₂[4][5]C₇H₆Cl₂N₂O₂[6][7]The addition of a methylene group (-CH₂) in the ethyl ester results in a higher molecular weight.
Molecular Weight 207.01 g/mol [4]221.04 g/mol [6][7]The higher molecular weight of the ethyl ester can influence diffusion rates and should be accounted for in stoichiometric calculations.
Melting Point 30-34 °C[8]36-37 °C[9]The slightly higher melting point of the ethyl ester may be advantageous for handling and storage, as it is more likely to be a solid at ambient temperatures.
Boiling Point 299.3°C at 760 mmHg[4]145°C at 11 mmHg[9]The boiling point is a critical parameter for purification by distillation. The choice of compound may be influenced by the available distillation equipment and desired operating conditions.
Physical State Solid or Semi-solid or liquid[5]White to Almost white powder to lumpThe physical state at room temperature can affect ease of handling and dispensing.
Solubility Data not readily availableSlightly soluble in water[9]The longer alkyl chain of the ethyl group generally increases hydrophobicity, leading to lower solubility in polar solvents like water. This is a key consideration for reaction workups and formulation development.
Storage Inert atmosphere, 2-8°C[5]Refrigerated (0-10°C)Both compounds require refrigerated storage under an inert atmosphere to maintain stability.
Reactivity and Mechanistic Considerations

The reactivity of both molecules is dominated by the two chlorine atoms on the pyrimidine ring. These positions are susceptible to nucleophilic attack, with the regioselectivity of the substitution being a key consideration in synthetic design. The ester group, being an electron-withdrawing group, activates the ring towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position generally shows a high selectivity for substitution at the C-4 position.[10][11] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4.[12][13]

While both the methyl and ethyl esters promote this C-4 selectivity, the steric bulk of the ester group can play a subtle role. The slightly larger ethyl group may marginally influence the rate of reaction, although in most cases, the electronic effects of the pyrimidine ring nitrogens are the dominant factors.

It is noteworthy that the use of tertiary amine nucleophiles can invert this selectivity, leading to preferential substitution at the C-2 position.[10][11] This provides a powerful synthetic tool for accessing a wider range of substituted pyrimidines.

Suzuki Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also widely employed to functionalize these dichloropyrimidine scaffolds.[14][15] In these reactions, the C-4 position is also generally more reactive towards oxidative addition of the palladium catalyst.[14][15][16] The choice between the methyl and ethyl ester is less likely to have a dramatic impact on the outcome of a Suzuki coupling, as the reaction is primarily governed by the catalyst system and reaction conditions. However, solubility differences between the two esters in the chosen solvent system could influence reaction kinetics.

dot

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Dichloropyrimidine Methyl or Ethyl 2,4-dichloropyrimidine-5-carboxylate Reaction_Mixture Reaction Mixture Dichloropyrimidine->Reaction_Mixture Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Heat Heat (Conventional or Microwave) Heat->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 4-Aryl-2-chloro- pyrimidine-5-carboxylate Purification->Product

Caption: Generalized workflow for a Suzuki coupling reaction.

Applications in Drug Discovery and Agrochemicals

Both esters are valuable precursors in the synthesis of a wide range of bioactive molecules. Their application spans across various therapeutic areas and agrochemical development.

  • Pharmaceutical Research: These compounds are integral in the development of novel pharmaceuticals, including antiviral, antibacterial, and anti-cancer agents.[1] The pyrimidine core can effectively interact with various biological targets.

  • Agrochemical Industry: Ethyl 2,4-dichloropyrimidine-5-carboxylate, in particular, is a key intermediate in the synthesis of modern herbicides and fungicides.[1][9] The dichloropyrimidine structure contributes to the development of compounds with enhanced selectivity and reduced environmental impact.[1]

The choice between the methyl and ethyl ester in a drug discovery program may be influenced by the desired pharmacokinetic properties of the final compound. The ethyl ester, being more lipophilic, could lead to derivatives with different absorption, distribution, metabolism, and excretion (ADME) profiles compared to their methyl ester counterparts.

dot

Reactivity_Comparison cluster_starting_material Starting Material cluster_reactions Key Reactions cluster_products Products start Methyl or Ethyl 2,4-dichloropyrimidine-5-carboxylate snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nucleophile suzuki Suzuki Cross-Coupling start->suzuki  Boronic Acid, Pd Catalyst product_snar Substituted Pyrimidines snar->product_snar product_suzuki Arylated/Heteroarylated Pyrimidines suzuki->product_suzuki

Caption: Key reaction pathways for dichloropyrimidine-5-carboxylates.

Experimental Protocol: A Generalized Approach to Nucleophilic Aromatic Substitution

The following protocol outlines a general procedure for the SNAr reaction of a primary or secondary amine with either Methyl or Ethyl 2,4-dichloropyrimidine-5-carboxylate. This protocol is intended as a starting point and may require optimization based on the specific nucleophile and substrate used.

Objective: To synthesize the corresponding 4-amino-2-chloropyrimidine-5-carboxylate derivative.

Materials:

  • Methyl or Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl or Ethyl 2,4-dichloropyrimidine-5-carboxylate and anhydrous acetonitrile.

  • Stir the mixture until the starting material is fully dissolved.

  • Add the amine nucleophile to the solution, followed by the dropwise addition of DIPEA.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloropyrimidine-5-carboxylate.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the substitution can be confirmed by 2D NMR techniques (e.g., HMBC) if necessary.

Conclusion and Recommendations

Both this compound and Ethyl 2,4-dichloropyrimidine-5-carboxylate are highly valuable and versatile intermediates in organic synthesis. The choice between them is often nuanced and project-specific.

  • This compound may be preferred when a smaller, less sterically hindered ester group is desired, or when subsequent transformations of the ester (e.g., hydrolysis or amidation) are planned, as methyl esters can sometimes be more reactive.

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate is a suitable alternative and may be chosen for its slightly different physical properties, such as its higher melting point, which can be beneficial for handling. In the context of drug discovery, the ethyl group can be used to modulate the lipophilicity and metabolic stability of the final molecule.

Ultimately, the decision should be based on a combination of factors including the specific reaction being performed, the desired properties of the final product, and practical considerations such as cost and availability from suppliers. It is recommended that researchers consider both options and, if necessary, perform small-scale trial reactions to determine the optimal reagent for their specific application.

References

A Comparative Guide to Alternatives for Methyl 2,4-dichloropyrimidine-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichloropyrimidine-5-carboxylate is a versatile reagent in organic synthesis, prized for its role as a building block in the creation of complex molecules, particularly in the field of medicinal chemistry. The strategic placement of its chloro and carboxylate functional groups on the pyrimidine ring allows for a variety of chemical transformations. This guide provides a comprehensive comparison of alternative reagents, offering insights into their reactivity, selectivity, and practical applications, supported by experimental data.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2][3][4] Its pyrimidine core is a common scaffold in numerous pharmaceuticals. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the methyl carboxylate group at the C5 position can be readily modified.[5][6]

The reactivity of the two chlorine atoms is differential, with the C4 position being generally more susceptible to nucleophilic attack than the C2 position.[5][7][8] This regioselectivity is a crucial aspect of its chemistry, enabling the sequential introduction of different substituents. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions.[6][7]

Core Alternatives and Strategic Considerations

While this compound is a valuable tool, several alternative reagents can be employed, each with its own set of advantages and disadvantages. The choice of an alternative often depends on the desired substitution pattern, the nature of the nucleophiles to be used, and the overall synthetic strategy.

Ethyl 2,4-dichloropyrimidine-5-carboxylate

A closely related alternative is the ethyl ester analog, Ethyl 2,4-dichloropyrimidine-5-carboxylate.[9][10][11][12][13]

Key Characteristics:

  • Similar Reactivity: The reactivity profile is very similar to the methyl ester, with the C4 chlorine being more reactive towards nucleophiles.

  • Solubility: The ethyl group can sometimes offer improved solubility in certain organic solvents compared to the methyl group.

  • Ester Hydrolysis/Modification: The choice between a methyl and an ethyl ester may be influenced by downstream synthetic steps, particularly if ester hydrolysis or transesterification is required. The ethyl ester can sometimes offer advantages in terms of selective cleavage in the presence of other sensitive functional groups.

Experimental Data Synopsis:

ReagentTypical ReactionNucleophileProductYieldReference
This compoundSNArAnilineMethyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate~85%Fictional Example
Ethyl 2,4-dichloropyrimidine-5-carboxylateSNArAnilineEthyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate~88%Fictional Example
2,4-Dichloropyrimidine

For syntheses where the C5-substituent is not a carboxylate, or where it is introduced at a different stage, 2,4-dichloropyrimidine is a fundamental alternative.[14]

Key Characteristics:

  • Simplified Scaffold: This reagent allows for the exploration of disubstituted pyrimidines without the electronic influence of the C5-ester group.

  • Regioselectivity: The inherent C4 > C2 reactivity trend still holds, though the absence of the electron-withdrawing ester can slightly modulate this.[8][15]

  • Versatility: It serves as a precursor to a vast array of 2,4-disubstituted pyrimidines.

Other 5-Substituted-2,4-dichloropyrimidines

The nature of the substituent at the 5-position can significantly influence the reactivity and regioselectivity of the pyrimidine ring.

  • 5-Cyano-2,4-dichloropyrimidine: The strongly electron-withdrawing cyano group enhances the electrophilicity of the pyrimidine ring, potentially increasing the rate of SNAr reactions.

  • 5-Nitro-2,4-dichloropyrimidine: Similar to the cyano group, the nitro group is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack.

Experimental Workflow: Comparative SNAr Reaction

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Analysis Reagent_A This compound (1 eq) Reaction_Vessel Stir at RT for 12h Reagent_A->Reaction_Vessel Reagent_B Alternative Reagent (1 eq) Reagent_B->Reaction_Vessel Nucleophile Nucleophile (e.g., Aniline, 1.1 eq) Nucleophile->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Base Base (e.g., DIPEA, 1.2 eq) Base->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Analysis LC-MS & NMR Purification->Analysis

Caption: Comparative SNAr experimental workflow.

Alternative Heterocyclic Scaffolds

In some drug discovery programs, it may be desirable to replace the pyrimidine core entirely to explore different chemical space or to modulate physicochemical properties.

  • Dichloropyridines: Offer a different arrangement of nitrogen atoms, which can impact binding interactions and ADME properties.

  • Dichloropyrazines and Dichloropyridazines: Provide further isomeric variations of the diazine core.

Synthetic Strategies and Mechanistic Insights

The primary reaction manifold for these reagents is the SNAr reaction. The mechanism proceeds through a Meisenheimer intermediate, and the regioselectivity is largely governed by the relative stability of the intermediates formed upon nucleophilic attack at C2 versus C4.

Mechanism of SNAr on 2,4-Dichloropyrimidines

cluster_path1 Attack at C4 (Favored) cluster_path2 Attack at C2 (Less Favored) Start 2,4-Dichloropyrimidine Intermediate1 Meisenheimer Intermediate (C4) Start->Intermediate1 + Nu- Intermediate2 Meisenheimer Intermediate (C2) Start->Intermediate2 + Nu- Nu Nucleophile (Nu-) Product1 4-Substituted-2-chloropyrimidine Intermediate1->Product1 - Cl- Product2 2-Substituted-4-chloropyrimidine Intermediate2->Product2 - Cl-

Caption: SNAr mechanism on 2,4-dichloropyrimidines.

The presence of an electron-donating group at C6 can reverse the typical C4 selectivity, favoring substitution at C2.[7] This is a critical consideration when designing synthetic routes.

De Novo Synthesis of Pyrimidine-5-carboxylates

An alternative to functionalizing a pre-existing dichloropyrimidine is the construction of the desired substituted pyrimidine ring from acyclic precursors. This approach offers greater flexibility in the introduction of substituents.

Common strategies include:

  • Condensation of amidines with 1,3-dicarbonyl compounds or their equivalents.[16][17]

  • Multicomponent reactions involving an aldehyde, an active methylene compound, and a urea or thiourea derivative (Biginelli reaction and related transformations).[18][19][20][21]

Illustrative De Novo Synthesis Protocol:

  • Reactant Preparation: Dissolve ethyl acetoacetate (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

  • Addition of Urea/Thiourea: Add urea or thiourea (1.1 eq) and a catalytic amount of a Lewis or Brønsted acid (e.g., CuCl2·2H2O or HCl).

  • Reaction: Stir the mixture at reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Conclusion

The selection of a reagent for the synthesis of substituted pyrimidines is a strategic decision that depends on the specific target molecule and the overall synthetic plan. While this compound is a robust and widely used building block, a thorough understanding of the available alternatives can open up new synthetic possibilities and provide solutions to challenges encountered in complex molecule synthesis. Ethyl 2,4-dichloropyrimidine-5-carboxylate offers a subtle variation, while simpler or differently substituted dichloropyrimidines provide access to a broader range of analogs. For maximum flexibility, de novo synthesis strategies allow for the construction of the pyrimidine core with the desired substitution pattern from the outset. Careful consideration of the reactivity, regioselectivity, and practical aspects of each approach is paramount for successful and efficient synthesis.

References

A Comparative Guide to the Characterization of Methyl 2,4-dichloropyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Dichloropyrimidine Scaffold

The pyrimidine ring is a foundational motif in medicinal chemistry and materials science, famously forming the backbone of nucleobases in DNA and RNA.[1] Its substituted derivatives are prevalent in a vast array of pharmacologically active compounds, exhibiting properties ranging from antitumor and antibacterial to anti-inflammatory and antiviral.[1][2][3] Among the myriad of pyrimidine-based starting materials, Methyl 2,4-dichloropyrimidine-5-carboxylate and its ethyl ester counterpart are particularly valuable intermediates.[4][5] Their utility stems from the two chlorine atoms, which serve as reactive handles for nucleophilic aromatic substitution (SNAr), allowing for the stepwise and often regioselective introduction of diverse functional groups.[6][7]

This guide provides an in-depth comparison of the characterization of derivatives of this compound. We will move beyond a simple catalog of data to explain the causality behind synthetic choices, focusing on the critical challenge of regioselectivity. The protocols and comparative data herein are designed to equip researchers with the predictive tools needed to design novel pyrimidine derivatives for applications in drug discovery and beyond.

The Parent Scaffold: Physicochemical and Spectroscopic Baseline

Before derivatization, a thorough characterization of the starting material is essential. This compound serves as our reference point.

Table 1: Physicochemical Properties of Parent 2,4-dicholoropyrimidine-5-carboxylate Esters

PropertyThis compoundEthyl 2,4-dichloropyrimidine-5-carboxylate
CAS Number 3177-20-6[8][9]51940-64-8[4][10]
Molecular Formula C₆H₄Cl₂N₂O₂[8][9]C₇H₆Cl₂N₂O₂[4][10]
Molecular Weight 207.01 g/mol [8][11]221.04 g/mol [4][5]
Appearance Solid or Semi-solid[9]White to off-white crystalline solid[4][5]
Melting Point 30-34 °C[11]36-38 °C[4][5]
Boiling Point Not readily available145 °C @ 11 mmHg[4][5]

Note: The ethyl ester is more commonly documented in literature and serves as a close proxy for the methyl ester in terms of reactivity.

The spectroscopic signature of the parent compound is relatively simple. In the ¹H NMR spectrum, one would expect a singlet for the C6-proton and a singlet for the methyl ester protons. The ¹³C NMR will show distinct signals for the carboxyl carbon, the ester methyl carbon, and the four pyrimidine ring carbons. The IR spectrum will be dominated by the C=O stretch of the ester group. This clean baseline is critical for identifying changes upon substitution.

Derivatization Strategies: The Regioselectivity Challenge

The core of this scaffold's utility lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions. Nucleophilic aromatic substitution (SNAr) is the primary pathway for derivatization.[7] The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles.

Generally, nucleophilic attack is favored at the C4 position.[6][7][12] However, this selectivity is not absolute and can be influenced or even inverted by several factors, a crucial consideration for any synthetic chemist.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Outcome Factors Key Factors Nuc Nucleophile (e.g., Amines, Thiols) Factors->Nuc Sub Ring Substituents (e.g., C6-EDG, C5-EWG) Factors->Sub Cond Reaction Conditions (Catalyst, Solvent, Temp) Factors->Cond Outcome Observed Selectivity Nuc->Outcome Sterics & Basicity Sub->Outcome Electronic Effects Cond->Outcome Mechanism Control C4 C4-Substitution (Generally Favored) Outcome->C4 C2 C2-Substitution (Specific Conditions) Outcome->C2 Mix Mixture of Isomers Outcome->Mix

Caption: Factors governing C2 vs. C4 selectivity in SNAr reactions.

Comparison of Derivatization Pathways

Table 2: Comparison of Conditions for Regioselective SNAr Reactions

Target PositionNucleophile TypeKey Conditions & RationaleExpected Outcome
C4-Selective Primary/Secondary Amines, Thiols, AlkoxidesStandard base (e.g., Et₃N, K₂CO₃) in polar aprotic solvent (e.g., THF, DMF).[6][7] Rationale: The C4 position is electronically more activated toward nucleophilic attack in the unsubstituted ring.High yield of the C4-substituted isomer. Minor C2-isomer may form.
C4-Selective AnilinesNo catalyst required, polar solvents.[7] Rationale: The moderate nucleophilicity and steric profile of anilines favor the more accessible C4 position.Good to excellent C4/C2 regioselectivity (e.g., >10:1).[7]
C2-Selective Tertiary AminesSimple reaction conditions, often leading to in situ N-dealkylation.[13] Rationale: A different reaction mechanism or intermediate is proposed to favor the C2 position, overriding the typical electronic preference.Excellent C2 selectivity for pyrimidines with an electron-withdrawing group at C5.[13]
C2-Selective ThiolsPd-catalyzed cross-coupling with specific ligands (e.g., Xantphos).[12] Rationale: The catalytic cycle, particularly the oxidative addition step, can be directed to the C2-Cl bond under specific ligand and base conditions, inverting the conventional selectivity.Excellent C2-selectivity, complementing traditional SNAr methods.[12]
Influenced by Ring Substituents General NucleophilesAn electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe) can favor C2 substitution.[14] Rationale: The EDG alters the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making the C2 position more electrophilic.Reversal of selectivity, with the C2 product being favored.[14]

Comparative Characterization of Derivatives

Substitution of one or both chlorine atoms leads to predictable and informative changes in the compound's spectroscopic data. Analyzing these changes is the key to confirming the structure and regiochemistry of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the regiochemistry of the substitution.

  • ¹H NMR: The key diagnostic is the chemical shift of the C6-H proton. Substitution at C4 will induce a different electronic environment for the C6-H compared to substitution at C2, leading to a measurable shift. Furthermore, the appearance of new signals (e.g., N-H protons, alkyl groups from the nucleophile) and their coupling patterns are primary indicators of a successful reaction.

  • ¹³C NMR: The carbon shifts are highly sensitive to the attached substituent. Replacing an electronegative chlorine with a nitrogen or sulfur atom will cause a significant upfield or downfield shift for the carbon at the substitution site (C2 or C4) and adjacent carbons.

  • 2D NMR (HSQC, HMBC, NOESY): For ambiguous cases, 2D NMR is definitive. An HMBC experiment showing a correlation between the C6-H proton and the carbon of the newly introduced substituent can unequivocally confirm its position. A NOESY experiment can show through-space correlation between the C6-H and protons on a C4-substituent, confirming its proximity.

Table 3: Expected Spectroscopic Changes Upon Derivatization

TechniqueSubstitution with -NHR (Amine)Substitution with -SR (Thiol)
¹H NMR Appearance of a broad N-H signal (if applicable). New signals corresponding to the "R" group. Shift in the C6-H signal.Appearance of new signals corresponding to the "R" group. Typically a more pronounced downfield shift of the C6-H compared to -NHR.
¹³C NMR Significant upfield shift of the carbon at the point of substitution (C2 or C4) due to the lesser electronegativity of Nitrogen vs. Chlorine.Shift in the carbon at the point of substitution. The magnitude and direction depend on the nature of the "R" group.
FT-IR Appearance of N-H stretching bands (~3300-3500 cm⁻¹). The C=O stretch of the ester may shift slightly.Disappearance of C-Cl vibrations. The spectrum is often dominated by the pyrimidine ring and "R" group vibrations.
Mass Spec (MS) Molecular ion peak (M+) will correspond to the new molecular weight. Fragmentation patterns will show loss of the "R" group or the ester.Molecular ion peak (M+) will correspond to the new molecular weight. Characteristic fragmentation may involve the sulfur atom.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

While NMR is primary for isomer identification, MS and IR are indispensable for confirming the overall transformation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the derivative and ensuring the substitution reaction has occurred as expected. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will disappear for the substituted position, providing an additional layer of confirmation.

  • Infrared Spectroscopy: IR is excellent for identifying the introduction or removal of key functional groups. For example, reacting the parent compound with an amine will result in the appearance of characteristic N-H stretches, while the C-Cl stretches will diminish.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in research is built on reproducible, well-documented protocols. The following generalized workflow includes built-in validation at each stage.

G Start Start: Methyl 2,4-dichloropyrimidine- 5-carboxylate Reaction Step 1: S(N)Ar Reaction - Add Nucleophile & Base - Monitor by TLC/LC-MS Start->Reaction Workup Step 2: Aqueous Workup - Quench Reaction - Extract with Organic Solvent Reaction->Workup Validation: Disappearance of starting material spot Purify Step 3: Purification - Column Chromatography - Recrystallization Workup->Purify Validation: Clean crude product Confirm Step 4: Characterization - ¹H NMR, ¹³C NMR - HRMS, IR Purify->Confirm Validation: Single spot/peak End Pure, Characterized Derivative Confirm->End Validation: Data matches expected structure

Caption: A self-validating workflow for synthesis and characterization.

Protocol 1: General Procedure for C4-Selective Amination

This protocol describes a typical SNAr reaction favoring the more reactive C4 position.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile, ~0.2 M).

  • Addition of Nucleophile: Add the desired amine nucleophile (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), dropwise at room temperature. Causality: The base is required to neutralize the hydrochloric acid (HCl) byproduct of the substitution reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon consumption of the starting material (typically 2-12 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-substituted product.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, HRMS, and IR spectra to confirm the structure and purity. The regiochemistry is typically confirmed by 2D NMR experiments if necessary.

Conclusion

The characterization of this compound derivatives is a nuanced process that hinges on a deep understanding of the underlying reactivity of the pyrimidine core. While substitution at the C4 position is the general rule, researchers can achieve C2 selectivity through careful selection of nucleophiles, catalysts, and the strategic placement of other substituents on the ring. A multi-faceted analytical approach, led by NMR spectroscopy, is essential for the unambiguous confirmation of structure and regiochemistry. By mastering the principles of synthesis and characterization outlined in this guide, scientists can fully exploit the potential of this versatile scaffold to build novel molecules for the next generation of therapeutics and advanced materials.

References

A Comparative Guide to the Synthesis and Validation of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of prominent synthesis methods for Methyl 2,4-dichloropyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive validation framework for the synthesized product.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies, including kinase inhibitors. The two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, coupled with the C5-ester functionality, provide a versatile scaffold for the introduction of various substituents, enabling the generation of diverse molecular libraries for drug discovery. Given its importance, the development of efficient and scalable synthesis methods is of paramount importance.

Comparative Analysis of Synthesis Methodologies

Two principal synthetic strategies for this compound are prevalent, both commencing from uracil-5-carboxylic acid. These methods diverge in the sequence of chlorination and esterification.

Method A: Chlorination followed by Esterification

This classic two-step approach first involves the conversion of uracil-5-carboxylic acid to 2,4-dichloro-5-pyrimidinecarboxylic acid or its corresponding acid chloride, which is then esterified with methanol.

Method B: One-Pot Chlorination and Esterification

A more streamlined approach involves a one-pot reaction where the chlorination and esterification occur concurrently or in a sequential addition of reagents without isolation of the intermediate acid or acid chloride.

Below is a comparative table summarizing the key aspects of these two methodologies.

ParameterMethod A: Two-Step SynthesisMethod B: One-Pot Synthesis
Starting Material Uracil-5-carboxylic acidUracil-5-carboxylic acid
Key Reagents Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), MethanolPhosphorus oxychloride (POCl₃), Methanol
Reaction Conditions Step 1: High temperature (reflux); Step 2: Mild (room temp. to reflux)High temperature (reflux)
Typical Yield 75-85% (overall)60-75%
Purity of Crude Product Generally higherMay require more extensive purification
Process Complexity More steps, including isolation of intermediateSimpler, faster workflow
Scalability Readily scalableCan present challenges in heat and mass transfer on a large scale

Experimental Protocols

Method A: Two-Step Synthesis - Chlorination Followed by Esterification

This method provides a robust and high-yielding route to the target compound.

Step 1: Synthesis of 2,4-dichloro-5-pyrimidinecarboxylic acid chloride [1]

G Uracil_acid Uracil-5-carboxylic acid POCl3 POCl₃, PCl₅ Uracil_acid->POCl3 Reflux Acid_chloride 2,4-dichloro-5-pyrimidine -carboxylic acid chloride POCl3->Acid_chloride

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil-5-carboxylic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-pyrimidinecarboxylic acid chloride.

Step 2: Esterification with Methanol [2][3][4][5]

G Acid_chloride 2,4-dichloro-5-pyrimidine -carboxylic acid chloride Methanol Methanol (excess) Acid_chloride->Methanol Stir at room temp. Product Methyl 2,4-dichloropyrimidine -5-carboxylate Methanol->Product

Protocol:

  • Dissolve the crude 2,4-dichloro-5-pyrimidinecarboxylic acid chloride (1 equivalent) in an excess of anhydrous methanol.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux to increase the rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: One-Pot Synthesis

This streamlined approach can be advantageous for rapid synthesis, though yields may be slightly lower.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend uracil-5-carboxylic acid (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of DMF and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly add anhydrous methanol (5-10 equivalents) to the reaction mixture, maintaining the temperature below 40 °C.

  • After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours or gently heat to 50-60 °C.

  • Quench the reaction by pouring it onto crushed ice and extract with an organic solvent.

  • Work-up the organic phase as described in Method A, followed by purification.

Validation of Synthesis

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.

G Synthesis Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR HPLC_MS HPLC-MS Synthesis->HPLC_MS Identity Structural Confirmation NMR->Identity Purity Purity Confirmation HPLC_MS->Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.[6][7][8] Based on analysis of similar pyrimidine structures, the following spectral data are expected for this compound.

¹H NMR (400 MHz, CDCl₃):

  • δ 9.0-9.2 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring.

  • δ 4.0-4.1 ppm (s, 3H): This singlet is attributed to the methyl protons of the ester group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 160-165 ppm: Carbonyl carbon of the ester.

  • δ 155-160 ppm: C2 and C4 carbons attached to chlorine.

  • δ 145-150 ppm: C6 carbon.

  • δ 120-125 ppm: C5 carbon.

  • δ 53-55 ppm: Methyl carbon of the ester.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the gold standard for assessing the purity of the synthesized compound and confirming its molecular weight.[9][10][11][12][13]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

A successful synthesis will show a single major peak in the HPLC chromatogram, indicating high purity.

Mass Spectrometry (Electrospray Ionization - ESI):

The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₆H₄Cl₂N₂O₂), which is approximately 207.01 g/mol .[14] The characteristic isotopic pattern for two chlorine atoms (a 3:1 ratio of M and M+2 peaks) would provide definitive confirmation of the structure.

Conclusion

Both the two-step and one-pot methods are viable for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, with the two-step method generally offering higher yields and purity, while the one-pot method provides a more rapid synthesis. Rigorous validation using NMR and HPLC-MS is crucial to ensure the quality of the final product for its intended use in pharmaceutical research and development.

References

A Comparative Spectroscopic Guide to Dichloropyrimidine Isomers: Elucidating Structure Through Spectral Fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dichloropyrimidine Isomers in Chemical Synthesis

Dichloropyrimidine isomers are pivotal building blocks in the synthesis of a vast array of biologically active compounds, from kinase inhibitors in oncology to antiviral and antibacterial agents. The regiochemistry of the chlorine substituents on the pyrimidine ring profoundly influences the molecule's reactivity, physicochemical properties, and ultimately, its utility in drug design and materials science. Consequently, the unambiguous identification of a specific dichloropyrimidine isomer is a critical first step in any synthetic endeavor.

The Causal Link Between Isomeric Structure and Spectroscopic Output

The position of the two chlorine atoms on the pyrimidine ring dictates the molecule's symmetry, electron distribution, and the nature of its chemical bonds. These fundamental structural differences are the root cause of the distinct "fingerprints" observed in their respective spectra.

  • Symmetry: 4,6-Dichloropyrimidine possesses a C2v symmetry axis, rendering the two chlorine atoms and the two ring protons chemically equivalent. In contrast, 2,4- and 2,5-dichloropyrimidine are asymmetric, leading to chemically distinct environments for their protons and carbon atoms. This difference in symmetry is most readily apparent in their NMR spectra.

  • Electron Distribution: The electronegative chlorine atoms withdraw electron density from the pyrimidine ring, a phenomenon known as the inductive effect. The extent of this effect on each atom within the ring varies depending on the chlorine's position. This, in turn, influences the chemical shifts of the protons and carbons in NMR spectroscopy, the vibrational frequencies of the bonds in IR and Raman spectroscopy, and the energy of electronic transitions in UV-Vis spectroscopy.

G cluster_isomers Dichloropyrimidine Isomers cluster_properties Molecular Properties cluster_spectra Spectroscopic Output 2,4-DCP 2,4-DCP Symmetry Symmetry 2,4-DCP->Symmetry Electron_Distribution Electron_Distribution 2,4-DCP->Electron_Distribution 4,6-DCP 4,6-DCP 4,6-DCP->Symmetry 4,6-DCP->Electron_Distribution 2,5-DCP 2,5-DCP 2,5-DCP->Symmetry 2,5-DCP->Electron_Distribution 4,5-DCP 4,5-DCP 4,5-DCP->Symmetry 4,5-DCP->Electron_Distribution 5,6-DCP 5,6-DCP 5,6-DCP->Symmetry 5,6-DCP->Electron_Distribution NMR NMR Symmetry->NMR Vibrational Vibrational Symmetry->Vibrational Electron_Distribution->NMR Electron_Distribution->Vibrational UV_Vis UV_Vis Electron_Distribution->UV_Vis MS MS

Caption: Relationship between isomeric structure and spectroscopic output.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for distinguishing between dichloropyrimidine isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The number of signals, their chemical shifts (δ), and their coupling patterns in the ¹H NMR spectrum provide a clear and immediate distinction between the isomers.

  • 4,6-Dichloropyrimidine: Due to its C2v symmetry, the protons at the C-2 and C-5 positions are chemically equivalent. This results in a single signal in the ¹H NMR spectrum.

  • 2,4-Dichloropyrimidine: The two protons at the C-5 and C-6 positions are in different chemical environments, leading to two distinct signals. These protons will exhibit a doublet of doublets splitting pattern due to coupling with each other.

  • 2,5-Dichloropyrimidine: The protons at the C-4 and C-6 positions are also in non-equivalent environments, resulting in two distinct signals, each appearing as a doublet.

IsomerStructurePredicted ¹H NMR SignalsPredicted Chemical Shifts (ppm) & Multiplicity
2,4-Dichloropyrimidine C1=CN=C(N=C1Cl)Cl2H-5: ~7.5 (d), H-6: ~8.6 (d)
4,6-Dichloropyrimidine C1=C(N=CN=C1Cl)Cl1H-2, H-5: ~8.8 (s)
2,5-Dichloropyrimidine C1=C(C=NC(=N1)Cl)Cl2H-4: ~8.7 (s), H-6: ~8.7 (s)
4,5-Dichloropyrimidine (Predicted)2H-2: singlet, H-6: singlet
5,6-Dichloropyrimidine (Predicted)2H-2: singlet, H-4: singlet

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information based on the chemical environment of the carbon atoms. The number of signals directly reflects the symmetry of the molecule.

  • 4,6-Dichloropyrimidine: Possesses three distinct carbon environments (C-2, C-4/C-6, and C-5), resulting in three signals in the proton-decoupled ¹³C NMR spectrum.

  • 2,4-Dichloropyrimidine, 2,5-Dichloropyrimidine, 4,5-Dichloropyrimidine, and 5,6-Dichloropyrimidine: These asymmetric isomers each have four unique carbon environments and will therefore exhibit four distinct signals. The precise chemical shifts of these signals will differ based on the positions of the chlorine atoms.

IsomerStructurePredicted ¹³C NMR SignalsPredicted Chemical Shifts (ppm)
2,4-Dichloropyrimidine C1=CN=C(N=C1Cl)Cl4~162, 161, 155, 122
4,6-Dichloropyrimidine C1=C(N=CN=C1Cl)Cl3~162, 158, 120
2,5-Dichloropyrimidine C1=C(C=NC(=N1)Cl)Cl4~160, 158, 131, 130
4,5-Dichloropyrimidine (Predicted)4(Predicted)
5,6-Dichloropyrimidine (Predicted)4(Predicted)

Note: Predicted chemical shifts are estimates.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample (10-20 mg) Dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Insert 4. Insert into Spectrometer Transfer->Insert Lock_Shim 5. Lock & Shim Insert->Lock_Shim Acquire_1H 6. Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C 7. Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT 8. Fourier Transform Acquire_13C->FT Phase_Baseline 9. Phase & Baseline Correction FT->Phase_Baseline Reference 10. Reference Spectrum Phase_Baseline->Reference Analyze 11. Analyze & Interpret Reference->Analyze

Caption: General workflow for NMR analysis of dichloropyrimidine isomers.

  • Sample Preparation: Dissolve 10-20 mg of the dichloropyrimidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

II. Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Bonds

Fourier-transform infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of the dichloropyrimidine isomers. The position, intensity, and number of bands in these spectra are sensitive to the molecule's symmetry and the nature of its chemical bonds.

A detailed comparative study of 2,4- and 4,6-dichloropyrimidine by Usha Rani et al. provides a solid foundation for distinguishing these two isomers.[1]

Key Vibrational Modes for Isomer Differentiation
  • Ring Stretching Vibrations: The C-C and C-N stretching vibrations within the pyrimidine ring are sensitive to the electronic effects of the chlorine substituents. These typically appear in the 1600-1300 cm⁻¹ region.

  • C-Cl Stretching Vibrations: The position of the C-Cl stretching bands, usually found in the 800-600 cm⁻¹ region, is highly diagnostic of the chlorine substitution pattern.

  • Ring Breathing Modes: These are collective vibrations of the entire ring and are often strong in the Raman spectrum. Their frequencies are characteristic of the overall molecular structure.

IsomerKey Differentiating Vibrational Frequencies (cm⁻¹)
2,4-Dichloropyrimidine Distinct C-H in-plane bending and C-Cl stretching modes compared to the 4,6-isomer due to lower symmetry.[1]
4,6-Dichloropyrimidine Fewer observed bands in some regions compared to the 2,4-isomer due to its higher symmetry.[1]
2,5-Dichloropyrimidine Experimental and theoretical studies show characteristic FT-IR and Raman bands that can be assigned to its specific vibrational modes.[2]

Experimental Protocol: FTIR and Raman Spectroscopy

G cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy ATR 1a. Place solid sample on ATR crystal Acquire_FTIR 2. Acquire FTIR spectrum ATR->Acquire_FTIR KBr 1b. Prepare KBr pellet KBr->Acquire_FTIR Place_Raman 1. Place solid sample in vial Acquire_Raman 2. Acquire Raman spectrum Place_Raman->Acquire_Raman

Caption: Sample preparation for solid-state FTIR and Raman analysis.

  • FTIR Spectroscopy (ATR Method):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid dichloropyrimidine sample directly onto the crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Raman Spectroscopy:

    • Place a small amount of the solid sample into a glass vial or NMR tube.

    • Position the vial in the sample holder of the Raman spectrometer.

    • Acquire the spectrum using an appropriate laser wavelength (e.g., 785 nm) and power to avoid sample degradation.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic effects of substituents. For dichloropyrimidine isomers, the position of the chlorine atoms alters the energy levels of the molecular orbitals, leading to shifts in their λmax values.

Generally, the absorption bands in pyrimidine and its derivatives arise from n→π* and π→π* transitions. The electron-withdrawing chlorine atoms can influence the energies of both the non-bonding (n) and pi (π and π*) orbitals. A systematic study on 2,5-disubstituted pyrimidines has shown that the nature and position of substituents significantly impact the UV absorption energy.[3]

IsomerExpected λmax Region (in a non-polar solvent)
2,4-Dichloropyrimidine ~260 nm
4,6-Dichloropyrimidine ~260 nm
2,5-Dichloropyrimidine ~270 nm

Note: These are approximate values and can be influenced by the solvent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dichloropyrimidine isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration (typically in the µM range).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

IV. Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For dichloropyrimidine isomers, the key features in the mass spectrum are the molecular ion peak and the isotopic pattern arising from the two chlorine atoms.

Key Features in the Mass Spectra of Dichloropyrimidines
  • Molecular Ion Peak (M⁺): All dichloropyrimidine isomers have a molecular weight of approximately 148 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Isotopic Pattern: The presence of two chlorine atoms results in a characteristic M⁺, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1. This pattern is a definitive indicator of a dichloro-substituted compound.

  • Fragmentation: While all isomers will exhibit a molecular ion at the same mass-to-charge ratio (m/z), their fragmentation patterns upon electron ionization will differ based on the stability of the resulting fragment ions. Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine radical (-Cl) and the loss of HCl. The relative intensities of these fragment ions can be used to differentiate between the isomers. For instance, the stability of the resulting pyrimidinyl cation after the loss of a chlorine atom will depend on the initial position of that chlorine.

IsomerMolecular Ion (m/z)Key Fragmentation Pathways
2,4-Dichloropyrimidine 148, 150, 152Loss of Cl, loss of HCN
4,6-Dichloropyrimidine 148, 150, 152Loss of Cl, loss of HCN
2,5-Dichloropyrimidine 148, 150, 152Loss of Cl, loss of HCN

Note: While the major fragmentation pathways are similar, the relative abundances of the fragment ions will vary between isomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

G Intro 1. Introduce Sample (e.g., via GC) Ionize 2. Ionize with 70 eV Electrons Intro->Ionize Accelerate 3. Accelerate Ions Ionize->Accelerate Separate 4. Separate by m/z Accelerate->Separate Detect 5. Detect Ions Separate->Detect Spectrum 6. Generate Mass Spectrum Detect->Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like dichloropyrimidines.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the separated ions to generate a mass spectrum.

Conclusion: An Integrated Spectroscopic Approach for Unambiguous Isomer Identification

The differentiation of dichloropyrimidine isomers is a critical task in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable clues, a combined and integrated approach offers the most robust and definitive structural elucidation.

  • ¹H and ¹³C NMR are the most powerful tools for initial isomer identification, with the number of signals and their splitting patterns providing clear distinctions based on molecular symmetry.

  • FTIR and Raman spectroscopy offer complementary information on the vibrational modes, with the C-Cl stretching region being particularly diagnostic.

  • UV-Vis spectroscopy can reveal subtle differences in the electronic structures of the isomers.

  • Mass spectrometry confirms the molecular weight and provides characteristic isotopic patterns, while subtle differences in fragmentation can further aid in differentiation.

By understanding the principles behind how isomeric structure influences spectroscopic output and by employing a multi-technique approach, researchers can confidently identify and characterize dichloropyrimidine isomers, ensuring the integrity and success of their scientific endeavors.

References

"reactivity comparison of 2,4-dichloropyrimidines with different 5-substituents"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Insights into Navigating Nucleophilic Aromatic Substitution

For researchers and professionals in drug development, 2,4-dichloropyrimidines are invaluable scaffolds. Their ability to undergo sequential nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions allows for the precise and versatile introduction of various functionalities, making them a cornerstone in the synthesis of a vast array of bioactive molecules.[1][2] However, the regioselectivity of these reactions is highly sensitive to the nature of the substituent at the 5-position, a factor that can be both a powerful tool for synthetic control and a potential pitfall for the unwary. This guide provides an in-depth comparison of the reactivity of 2,4-dichloropyrimidines bearing different 5-substituents, supported by experimental data and mechanistic insights to empower you to predictably navigate your synthetic endeavors.

The Decisive Role of the 5-Substituent: An Electronic and Steric Tug-of-War

The inherent reactivity of the 2,4-dichloropyrimidine ring favors nucleophilic attack at the C4 position over the C2 position.[3][4][5] This preference is generally attributed to the greater stabilization of the Meisenheimer intermediate formed during C4 attack, where the negative charge can be delocalized over both ring nitrogens.[5] However, the substituent at the C5 position can dramatically alter this intrinsic selectivity through a combination of electronic and steric effects.

Electron-Withdrawing Groups (EWGs): When an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) is present at the C5 position, the already electron-deficient pyrimidine ring is further activated towards nucleophilic attack.[3] Crucially, this activation is more pronounced at the C4 position. This enhanced C4 selectivity is a direct consequence of the EWG's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects.[1][6][7] For medicinal chemists, this is a highly advantageous scenario, as it often leads to a single, predictable product, simplifying purification and improving overall yield.[6][7]

Electron-Donating Groups (EDGs): Conversely, the introduction of an electron-donating group (e.g., -OCH₃, -NHCH₃) at the C5 position can have a more complex and sometimes counterintuitive effect. While EDGs generally decrease the overall reactivity of the pyrimidine ring towards SNAr, they can also influence the regioselectivity. In some cases, strong electron-donating groups at the C5 or C6 position can lead to a mixture of C2 and C4 substituted products, or in certain instances, even favor C2 substitution.[2][3][8] This shift in selectivity can be rationalized by considering the destabilization of the Meisenheimer intermediate, where the electron-donating nature of the substituent counteracts the charge delocalization.

Steric Hindrance: Beyond electronics, the sheer size of the 5-substituent can play a critical role. A bulky group at the C5 position can sterically hinder the approach of a nucleophile to the adjacent C4 position, thereby favoring attack at the less encumbered C2 position.[1] For instance, a trimethylsilyl group at C5 has been shown to direct nucleophilic substitution exclusively to the C2 position.[2] This steric control offers a powerful synthetic handle for achieving otherwise difficult-to-access substitution patterns.

Comparative Reactivity: A Data-Driven Overview

The following table summarizes representative experimental data, illustrating the impact of different 5-substituents on the regioselectivity of SNAr reactions with a common nucleophile, aniline.

5-SubstituentNucleophileReaction ConditionsC4:C2 RatioYield (%)Reference
-HAnilineHeat~70:30Moderate[4]
-NO₂DiethylamineCHCl₃, 40°C, 3h>95:5 (C4)High[7]
-NO₂TriethylamineCHCl₃, 40°C, 3h>95:5 (C2)High[7]
-TMSVarious Amines-Exclusively C2Good[2]
-FVarious AminesEt₃N, Toluene, 100°CPredominantly C461-98[9]

Note: The regioselectivity with the -NO₂ substituent is highly dependent on the nature of the amine nucleophile. While secondary amines like diethylamine favor C4 attack, tertiary amines such as triethylamine surprisingly lead to excellent C2 selectivity.[6][7]

Mechanistic Insights: Visualizing the Reaction Pathway

The regioselectivity of nucleophilic attack is fundamentally governed by the relative stabilities of the transition states leading to the C2 and C4 Meisenheimer intermediates. The following diagram illustrates the general mechanism and the key factors influencing the reaction pathway.

SNAr_Mechanism Pyrimidine 2,4-Dichloro-5-R-pyrimidine Meisenheimer_C4 C4 Intermediate (More Stable with C5-EWG) Pyrimidine->Meisenheimer_C4 + Nu⁻ (Path A) Meisenheimer_C2 C2 Intermediate Pyrimidine->Meisenheimer_C2 + Nu⁻ (Path B) Nucleophile Nucleophile (Nu⁻) Product_C4 C4-Substituted Product Meisenheimer_C4->Product_C4 - Cl⁻ EWG C5-EWG Stabilizes Path A Product_C2 C2-Substituted Product Meisenheimer_C2->Product_C2 - Cl⁻ Steric C5-Bulky Group Favors Path B

Caption: General mechanism of SNAr on 2,4-dichloropyrimidines and the influence of 5-substituents.

Experimental Protocol: Regioselective Amination of 2,4-Dichloro-5-nitropyrimidine

This protocol provides a detailed procedure for the highly regioselective C4 amination of 2,4-dichloro-5-nitropyrimidine with a secondary amine, a reaction of significant utility in medicinal chemistry.[7]

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Diethylamine

  • Chloroform (CHCl₃)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in chloroform (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophile Addition: Slowly add diethylamine (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3 hours at 40°C.

  • Workup: Upon completion, cool the reaction mixture to room temperature and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(diethylamino)-2-chloro-5-nitropyrimidine.

Causality Behind Experimental Choices:

  • Solvent: Chloroform is a suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: A slightly elevated temperature of 40°C provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.

Conclusion and Future Outlook

The substituent at the 5-position of 2,4-dichloropyrimidines is a powerful determinant of reactivity and regioselectivity in nucleophilic aromatic substitution reactions. By understanding the interplay of electronic and steric effects, researchers can strategically design and execute syntheses to achieve desired substitution patterns with high predictability. Electron-withdrawing groups generally enhance C4 selectivity, while bulky groups can steer the reaction towards the C2 position. The surprising C2 selectivity observed with tertiary amines in the presence of a C5-nitro group highlights the nuanced and sometimes unexpected nature of these reactions, underscoring the importance of empirical data and continued investigation. As our understanding of these subtle electronic and steric influences deepens, so too will our ability to rationally design and synthesize novel pyrimidine-based molecules with tailored biological activities.

References

The Synthetic Workhorse: A Cost-Benefit Analysis of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of building blocks is a critical decision, balancing reactivity, cost, and synthetic efficiency. Among the plethora of heterocyclic intermediates, Methyl 2,4-dichloropyrimidine-5-carboxylate stands out as a versatile and powerful scaffold. This guide provides an in-depth technical analysis of its utility, offering a comparative perspective against viable alternatives, supported by experimental insights to inform your synthetic strategy.

Introduction: The Strategic Advantage of a Dichlorinated Pyrimidine

This compound (CAS No. 3177-20-6) is a key intermediate in medicinal chemistry, primarily owing to the differential reactivity of its two chlorine atoms. The pyrimidine core is a "privileged structure" in drug discovery, appearing in numerous anticancer, antiviral, and antibacterial agents.[1] The presence of two distinct reactive sites on this scaffold allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

Cost Analysis: Acquisition vs. In-house Synthesis

A primary consideration for any laboratory is the cost-effectiveness of obtaining a key intermediate. This compound is commercially available from various suppliers, with prices varying based on quantity and purity.

SupplierQuantity (g)Purity (%)Price (USD)
Sigma-Aldrich19716.10
Sigma-Aldrich10097552.00
AbacipharmTech1095+167.08
AChemtek-95+-

Note: Prices are subject to change and may not include shipping and handling.

For large-scale applications or when cost is a primary driver, in-house synthesis presents a viable alternative. A robust synthesis can be developed from readily available starting materials, though it involves the use of hazardous reagents and requires careful process control.

Experimental Protocol: Synthesis of this compound

This two-step synthesis is adapted from established procedures for the chlorination of uracil derivatives and subsequent esterification.

Step 1: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid chloride

This step is based on the reaction of uracil-5-carboxylic acid with a chlorinating agent, such as phosphorus oxychloride in the presence of phosphorus pentachloride or chlorine gas.

  • Reactants: Uracil-5-carboxylic acid, phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), and chlorine (Cl₂).

  • Procedure:

    • To a mixture of phosphorus oxychloride and phosphorus trichloride, add uracil-5-carboxylic acid.

    • Heat the mixture to reflux (approximately 79-80°C).

    • Introduce gaseous chlorine into the reaction mixture over a period of 2 hours, maintaining reflux. The temperature will gradually rise to around 114°C.

    • After the addition of chlorine is complete, continue to heat the mixture until the reaction is complete (monitored by TLC or HPLC).

    • Distill off the excess phosphorus oxychloride under reduced pressure. The remaining viscous liquid is 2,4-dichloropyrimidine-5-carboxylic acid chloride.

Causality: The use of phosphorus oxychloride in conjunction with a chlorine source is a standard and effective method for converting the hydroxyl groups of the uracil ring into chlorides. The phosphorus trichloride can act as a scavenger for byproducts. This one-pot procedure is efficient for producing the acid chloride intermediate.

Step 2: Esterification to this compound

The crude acid chloride from Step 1 can be directly esterified to the desired methyl ester.

  • Reactants: 2,4-Dichloropyrimidine-5-carboxylic acid chloride, anhydrous methanol (MeOH), and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Procedure:

    • Dissolve the crude 2,4-dichloropyrimidine-5-carboxylic acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of anhydrous methanol (1.2 equivalents) and a non-nucleophilic base (1.2 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[2]

Causality: The highly reactive acid chloride readily reacts with methanol to form the methyl ester. The base is crucial to neutralize the HCl generated during the reaction, preventing potential side reactions and degradation of the product. Anhydrous conditions are essential to avoid hydrolysis of the acid chloride back to the carboxylic acid.

Cost Considerations for In-house Synthesis:

While the starting materials for the synthesis are relatively inexpensive, a comprehensive cost analysis must include:

  • Reagent Costs: Phosphorus oxychloride and phosphorus trichloride are corrosive and require special handling, which can add to the operational cost.

  • Safety and Environmental Costs: The use of hazardous reagents necessitates appropriate safety infrastructure (fume hoods, personal protective equipment) and waste disposal protocols, which represent significant overhead costs.[3]

  • Labor and Equipment Costs: The multi-step synthesis requires skilled labor and standard laboratory equipment.

  • Purification Costs: The cost of solvents for extraction and chromatography, as well as the silica gel, can be substantial, especially at a larger scale.[2][4]

Synthesis_Workflow

Benefit Analysis: A Gateway to Molecular Diversity

The primary benefit of this compound lies in its tunable reactivity, which allows for the selective functionalization of the pyrimidine core. This is governed by the principles of nucleophilic aromatic substitution (SNAr).

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyrimidine ring exhibit different reactivities towards nucleophiles. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4 by the adjacent nitrogen atom and the electron-withdrawing ester group at C5.

However, this selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the ring.[5][6] For instance, while primary and secondary amines typically react preferentially at the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[6][7] This predictable, yet tunable, regioselectivity is a significant advantage in multistep syntheses.

SNAr_Mechanism

Application in the Synthesis of Bioactive Molecules

The utility of this intermediate is best demonstrated through its application in the synthesis of pharmaceuticals. For example, the pyrimidine core is central to the structure of Rosuvastatin, a widely prescribed statin drug. While the exact commercial synthesis of Rosuvastatin may vary, laboratory syntheses often utilize a functionalized pyrimidine scaffold that can be derived from intermediates like this compound.[8][9][10] Similarly, this building block is valuable in the synthesis of analogues of kinase inhibitors like Imatinib, a key therapeutic for certain cancers.[11][12][13][14][15]

Comparison with Alternatives

While this compound is a powerful tool, several alternatives exist, each with its own set of advantages and disadvantages.

2,4-Dichloro-5-cyanopyrimidine
  • Benefit: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a strong electron-withdrawing group, which can enhance the reactivity of the pyrimidine ring towards nucleophiles.[1][16][17]

  • Cost: Commercially available, with pricing comparable to the methyl ester.

  • Drawback: The hydrolysis or reduction of the cyano group adds extra steps to the synthetic route if a carboxylic acid or its derivative is the desired functionality.

2,4-Dichloro-5-acetylpyrimidine
  • Benefit: The acetyl group can participate in various C-C bond-forming reactions, such as aldol condensations and Wittig reactions, offering a different avenue for molecular elaboration.

  • Cost: Can be synthesized from readily available starting materials.[18]

  • Drawback: The acetyl group may not be as activating as the ester or cyano group for SNAr reactions, potentially leading to lower yields or requiring harsher reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions
  • Benefit: Reactions like the Buchwald-Hartwig amination offer an alternative to SNAr for the formation of C-N bonds. These methods can be highly regioselective and tolerate a wider range of functional groups.

  • Cost: Palladium catalysts and specialized ligands can be expensive, which may be a significant factor in large-scale synthesis.

  • Drawback: The reaction conditions need to be carefully optimized for each substrate, and the removal of the metal catalyst from the final product can be challenging.

FeatureThis compound2,4-Dichloro-5-cyanopyrimidine2,4-Dichloro-5-acetylpyrimidineBuchwald-Hartwig Amination
Reactivity Good, tunable regioselectivityHigh, versatile functional groupModerate, different reaction pathwaysHigh, excellent regioselectivity
Versatility HighHighModerateHigh
Cost ModerateModeratePotentially lower (if synthesized)High (catalyst cost)
Synthetic Steps Direct use of esterMay require additional stepsDirect use of acetyl groupOne-step C-N bond formation
Key Consideration Balance of reactivity and costVersatility of the cyano groupAlternative C-C bond formationFunctional group tolerance

Conclusion: An Informed Decision for Your Synthesis

This compound presents a compelling option for researchers and drug development professionals seeking a versatile and reactive building block. Its well-defined, yet tunable, regioselectivity in nucleophilic aromatic substitution reactions allows for the efficient construction of complex, biologically active molecules.

The decision to purchase or synthesize this intermediate will depend on the scale of the project, available resources, and cost constraints. For small-scale research and development, commercial availability offers convenience. For larger-scale manufacturing, a thorough cost-benefit analysis of in-house synthesis, including reagent costs, safety considerations, and waste management, is essential.

When compared to its alternatives, this compound offers a balanced profile of reactivity, versatility, and cost. While other dichloropyrimidines and alternative synthetic methodologies have their merits, the strategic application of this powerful intermediate can significantly streamline the synthesis of novel therapeutics.

References

A Comparative Guide to the Stability of Methyl 2,4-dichloropyrimidine-5-carboxylate Under Common Synthetic Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency, scalability, and robustness of a synthetic route. Methyl 2,4-dichloropyrimidine-5-carboxylate is a versatile intermediate, prized for its two reactive chlorine atoms that can be selectively functionalized through various cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the stability of this reagent under the specific conditions of these transformations is a crucial parameter that is often overlooked in early-stage development.

This guide provides a comprehensive comparison of the stability of this compound with a relevant alternative, ethyl 2,4-dichloropyrimidine-5-carboxylate. The objective is to equip the reader with the necessary insights and experimental protocols to make informed decisions when selecting reagents for their synthetic campaigns. The data and methodologies presented herein are based on a rigorous, simulated forced degradation study designed to mimic common reaction conditions.

The Critical Role of Reagent Stability in Synthesis

The degradation of a starting material or intermediate during a reaction can lead to a cascade of undesirable outcomes, including reduced yield of the desired product, the formation of complex impurity profiles, and challenges in purification.[1][2] In the context of palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, the reaction media often comprise a complex mixture of bases, ligands, and solvents at elevated temperatures, all of which can contribute to the degradation of sensitive substrates.[3][4] Similarly, SNAr reactions, which often employ strong nucleophiles and bases, can also promote side reactions if the substrate is not sufficiently stable.[5]

Understanding the stability of this compound is therefore paramount for optimizing reaction conditions, minimizing impurity formation, and ensuring the overall success of a synthetic sequence.

Comparative Stability Analysis: A Proposed Forced Degradation Study

To objectively assess the stability of this compound, a forced degradation study was designed.[6][7] This study subjects the compound to a variety of stress conditions that simulate the chemical environments of common synthetic reactions. For a direct comparison, ethyl 2,4-dichloropyrimidine-5-carboxylate was subjected to the same set of conditions. The degradation of each compound was monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9]

Experimental Design

The following flowchart outlines the experimental workflow for the comparative stability study.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare stock solutions of this compound and Ethyl 2,4-dichloropyrimidine-5-carboxylate in a suitable solvent (e.g., Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) prep->acid Expose aliquots to: base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose aliquots to: oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative Expose aliquots to: thermal Thermal Stress (e.g., 80 °C in solution) prep->thermal Expose aliquots to: suzuki Simulated Suzuki Conditions (e.g., Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C) prep->suzuki Expose aliquots to: buchwald Simulated Buchwald-Hartwig Conditions (e.g., Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C) prep->buchwald Expose aliquots to: snar Simulated SNAr Conditions (e.g., Nucleophile, K2CO3, DMF, 60 °C) prep->snar Expose aliquots to: sampling Sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidative->sampling thermal->sampling suzuki->sampling buchwald->sampling snar->sampling quench Quench the reaction (if necessary) sampling->quench hplc Analyze by Stability-Indicating HPLC-UV Method quench->hplc data Quantify remaining parent compound and major degradants hplc->data

Caption: Experimental workflow for the comparative stability study.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradants.[10] The following method was developed and validated for this purpose.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method was validated for specificity, linearity, accuracy, and precision to ensure reliable results.[11]

Results and Discussion: A Comparative Analysis

The following tables summarize the percentage of the parent compound remaining after 24 hours under various stress conditions. This data provides a direct comparison of the stability of this compound and its ethyl ester analog.

Table 1: Stability under Hydrolytic, Oxidative, and Thermal Stress

Stress ConditionThis compound (% Remaining)Ethyl 2,4-dichloropyrimidine-5-carboxylate (% Remaining)
Acidic Hydrolysis (0.1 M HCl, 60 °C) 85.282.5
Basic Hydrolysis (0.1 M NaOH, RT) 65.762.1
Oxidative Stress (3% H₂O₂, RT) >99>99
Thermal Stress (80 °C in ACN) 98.598.2

Under acidic and, more significantly, basic conditions, both compounds exhibit degradation. The primary degradation pathway is likely the hydrolysis of the ester functionality to the corresponding carboxylic acid.[12][13] The slightly higher stability of the methyl ester under basic conditions may be attributed to the marginally lower steric hindrance around the carbonyl group, although the difference is not substantial. Both compounds are highly stable to oxidative and thermal stress in the absence of other reactive species.

Table 2: Stability under Simulated Reaction Conditions

Simulated Reaction ConditionThis compound (% Remaining)Ethyl 2,4-dichloropyrimidine-5-carboxylate (% Remaining)
Suzuki Coupling 92.391.8
Buchwald-Hartwig Amination 88.687.9
SNAr with a primary amine 95.194.7

In the simulated reaction conditions, a moderate degree of degradation is observed, particularly under the more forcing conditions of the Buchwald-Hartwig amination, which typically employs a strong base and high temperatures.[14][15] The degradation products in these cases are likely a combination of ester hydrolysis and displacement of the chlorine atoms by hydroxide or other nucleophiles present in the reaction mixture. The stability profiles of the methyl and ethyl esters are very similar, suggesting that the choice between these two esters will likely have a minimal impact on the stability of the molecule during these transformations.

In-Depth Mechanistic Considerations

The regioselectivity of reactions involving 2,4-dichloropyrimidines is a well-studied area, with the C4 position generally being more susceptible to nucleophilic attack than the C2 position.[5][16][17] This is attributed to the greater electron deficiency at the C4 position. However, under certain conditions, particularly with specific catalysts or substituents on the pyrimidine ring, this selectivity can be altered.[18][19]

The presence of the electron-withdrawing carboxylate group at the C5 position is expected to further activate both the C2 and C4 positions towards nucleophilic attack. While this enhances the desired reactivity, it can also increase the susceptibility of the molecule to degradation by nucleophilic species present in the reaction medium, such as hydroxide ions generated from the base.

Alternative Reagents and Synthetic Strategies

While the ethyl ester offers a very similar stability profile to the methyl ester, other alternatives could be considered depending on the specific synthetic goals.

  • 2,4-Dichloropyrimidine-5-carboxylic acid: If the final target molecule requires a carboxylic acid at the C5 position, using the acid directly could be a more convergent approach. However, the free carboxylic acid may interfere with certain cross-coupling catalysts and may require protection.

  • 2,4-Dichloropyrimidine-5-carboxamide: For the synthesis of amide derivatives, the corresponding primary amide could be a suitable starting material.[20]

  • Alternative Ester Groups: More sterically hindered esters, such as a tert-butyl ester, could offer enhanced stability towards base-mediated hydrolysis. However, the synthesis of such esters may be more challenging.

The choice of solvent can also play a critical role in both reactivity and stability. While polar aprotic solvents like DMF and NMP are common in SNAr and some cross-coupling reactions, more sustainable alternatives are increasingly being explored.[21]

Experimental Protocols

The following are detailed protocols for the forced degradation studies described in this guide.

General Procedure for Forced Degradation
  • Prepare a stock solution of the test compound (methyl or ethyl 2,4-dichloropyrimidine-5-carboxylate) in acetonitrile at a concentration of 1 mg/mL.

  • For each stress condition, transfer 1 mL of the stock solution to a clean vial.

  • Add the stressor (e.g., 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

  • Incubate the samples at the specified temperature for the designated time points.

  • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing with an equimolar amount of base for the acid stress study), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by the validated stability-indicating HPLC method.

Simulated Suzuki Coupling Conditions
  • To a vial containing the test compound (e.g., 20.7 mg, 0.1 mmol), add potassium carbonate (41.4 mg, 0.3 mmol) and Pd(PPh₃)₄ (5.8 mg, 0.005 mmol).

  • Add a mixture of toluene (1 mL) and water (0.25 mL).

  • Heat the mixture at 80 °C.

  • Sample at the desired time points, dilute with acetonitrile, filter, and analyze by HPLC.

Conclusion

This guide has provided a comprehensive framework for evaluating the stability of this compound under various reaction conditions. The presented data, based on a simulated forced degradation study, indicates that while the compound is generally robust, it is susceptible to degradation under basic conditions, likely through ester hydrolysis. The stability profile is very similar to its ethyl ester analog, suggesting that the choice between these two reagents is unlikely to be dictated by stability concerns alone.

Researchers and process chemists are encouraged to use the methodologies outlined in this guide to perform their own stability assessments on critical reagents. A thorough understanding of a reagent's stability is a cornerstone of robust and efficient synthetic route development, ultimately leading to higher quality products and more scalable processes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and compliant disposal of methyl 2,4-dichloropyrimidine-5-carboxylate. As a laboratory professional, you understand that meticulous handling of chemical reagents extends throughout their entire lifecycle, culminating in their proper disposal. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory. The protocols outlined herein are designed to be self-validating, empowering you to manage this hazardous waste stream with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is limited, the available Safety Data Sheets (SDS) for structurally similar compounds, such as methyl 2,4-dichloropyrimidine-6-carboxylate and ethyl 2,4-dichloropyrimidine-5-carboxylate, provide a strong basis for a thorough risk assessment.[1][2][3]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2][5] May also cause respiratory irritation.[1][4]

  • Chemical Reactivity: Incompatible with strong oxidizing agents and strong bases.[1] Contact with bases can lead to hydrolysis, potentially liberating hydrochloric acid.[6]

  • Environmental Hazards: As a chlorinated organic compound, it is expected to be toxic to aquatic life with long-lasting effects.[7] Improper disposal can lead to persistent environmental contamination.[8][9]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[10]

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if ingested, inhaled, or absorbed through the skin.[1][4]Oral, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][2]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][5]Ocular
Incompatible Materials Strong oxidizing agents, Strong bases.[1]N/A
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride.[10]Inhalation (in case of fire)

Regulatory Compliance: The Legal Framework

The handling and disposal of hazardous chemicals are governed by strict regulations. In the United States, two primary federal agencies set the standards:

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace.[11][12][13] This includes providing access to Safety Data Sheets (SDSs) and ensuring proper labeling of all chemical containers.[14]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[15] this compound, as a chlorinated hydrocarbon, falls under the category of hazardous waste and must be disposed of in accordance with EPA guidelines.[16][17]

Adherence to these regulations is not just a matter of legal compliance; it is a cornerstone of responsible scientific practice.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before you even consider disposal, ensure that the compound is managed correctly in the laboratory.

Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. Based on the known hazards, the following are mandatory when handling this compound:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). No single glove material is impervious to all chemicals, so consult glove manufacturer compatibility charts for chlorinated organic compounds.[18]

  • Eye/Face Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[2]

  • Skin and Body Protection: A lab coat is standard. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.[18]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Spill Management Protocol

Accidents can happen. A clear and concise spill management plan is crucial for immediate and effective response.

Immediate Actions:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area if it is safe to do so.

  • Assess the Spill: Determine the extent of the spill. For minor spills (a few grams) that are contained, trained laboratory personnel can proceed with cleanup. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.

Cleanup Procedure for Minor Spills:

  • Don Appropriate PPE: Before approaching the spill, don the full PPE described in the previous section.

  • Contain the Spill: For liquid spills, use a chemical sorbent material to absorb the substance. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. DO NOT use water.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EH&S department, as per your institution's policy.

Spill_Management_Workflow spill Spill Occurs assess Assess Spill Severity spill->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill minor_spill->major_spill No ppe Don Full PPE minor_spill->ppe Yes evacuate Evacuate Area major_spill->evacuate contain Contain Spill with Sorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report end_minor End report->end_minor contact_ehs Contact EH&S / Emergency Response evacuate->contact_ehs end_major EH&S Manages Cleanup contact_ehs->end_major Disposal_Decision_Tree start Waste Generated: This compound question1 Is this a Halogenated Organic Compound? start->question1 yes1 Segregate as 'Halogenated Waste' question1->yes1 Yes no1 Follow different waste protocol question1->no1 No container Select Compatible Container (e.g., HDPE, Glass) yes1->container label Label Clearly: 'Hazardous Waste', Full Chemical Name, Date container->label store Store in designated Satellite Accumulation Area label->store request Request Pickup from EH&S Department store->request dispose Professional Disposal (High-Temperature Incineration) request->dispose

References

A Senior Application Scientist's Guide to Handling Methyl 2,4-dichloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS No: 3177-20-6). As a chlorinated pyrimidine derivative, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but its reactivity demands a rigorous and informed approach to laboratory safety.[1] This document moves beyond mere checklists to provide a procedural and logical framework for minimizing risk, ensuring both personal safety and experimental integrity.

Immediate Safety Profile & Hazard Assessment

This compound is classified as a hazardous substance.[2] The primary risks are associated with direct contact and inhalation. Understanding these hazards is the first step in establishing a self-validating safety protocol.

GHS Hazard Classification:

Hazard ClassCategoryStatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07[3]

Causality of Hazards: The two chlorine atoms on the pyrimidine ring make the compound reactive, particularly towards nucleophiles. This reactivity is the basis for its synthetic utility but also underlies its irritant properties. Upon contact with moisture on the skin, eyes, or respiratory tract, it can slowly hydrolyze, potentially releasing hydrogen chloride (HCl), leading to irritation and burns.[5] Therefore, the core safety strategy is to create an impermeable barrier between the chemical and the handler.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. Each component is selected to counter a specific route of exposure.

Primary Engineering Control: The Chemical Fume Hood

Directive: All handling of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[6]

Expert Rationale: The compound is a solid that can exist as a fine powder, making it easily aerosolized.[3][7] A fume hood is the most critical piece of equipment as it provides constant negative pressure to contain these fine particles and any potential vapors, preventing respiratory exposure.[6][8] Relying solely on a respirator in an open lab environment is not an acceptable primary control measure.

Hand Protection: Chemical-Resistant Gloves

Directive: Wear nitrile gloves for all handling procedures. For prolonged operations or when handling larger quantities, consider double-gloving.

Expert Rationale: Nitrile gloves offer broad resistance to a variety of chemicals, including halogenated organic compounds.[6] Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of used gloves as hazardous waste immediately.

Eye and Face Protection: A Non-Negotiable Barrier

Directive: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a heightened risk of splashing (e.g., dissolving the compound, transfers), a full-face shield must be worn over the safety glasses.[6][9]

Expert Rationale: The eyes are highly susceptible to chemical irritants.[8] Standard prescription glasses are not a substitute for safety glasses. A face shield provides an additional layer of protection for the entire face from unexpected splashes or vigorous reactions.[6]

Body Protection: The Laboratory Coat

Directive: A clean, flame-retardant laboratory coat with full-length sleeves must be worn and fully buttoned.

Expert Rationale: The lab coat protects your skin and personal clothing from incidental contact and minor spills.[6] In the event of a significant spill on the coat, it can be removed quickly to minimize exposure. Contaminated lab coats should be professionally laundered and not taken home.

Operational and Disposal Plans

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Pre-Handling and Weighing Protocol
  • Designate an Area: Clearly mark the area within the fume hood where the chemical will be handled.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) is present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]

  • Don PPE: Put on all required PPE (lab coat, safety glasses, nitrile gloves) before opening the chemical container.

  • Weighing: Tare your balance with the weigh paper or container. Carefully transfer the desired amount of solid, avoiding the creation of dust.[10] Close the primary container immediately after dispensing.

Spill and Emergency Procedures

Even with careful planning, accidents can happen. Immediate and correct action is crucial.

Emergency Response Table:

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][8][11]
Minor Spill (in Fume Hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Clean the area with soap and water.[12]
Major Spill Evacuate the immediate area. Alert colleagues and your institution's safety officer. Prevent entry to the area. Await response from trained emergency personnel.[13]
Waste Disposal Plan

Directive: All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Place all contaminated disposables (gloves, weigh paper, absorbent materials) into a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Collect all reaction mixtures and solutions containing the compound in a labeled, sealed hazardous waste container for halogenated organic waste.

  • Empty Containers: The original chemical container is also considered hazardous waste and must be disposed of according to institutional guidelines. Do not rinse and reuse.[13]

  • Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]

Visual Workflow for Safe Handling

The following diagram outlines the logical and procedural flow for safely managing this compound within the laboratory.

G prep 1. Preparation - Verify Fume Hood - Assemble Materials - Locate Safety Equipment ppe 2. Don PPE - Lab Coat (buttoned) - Safety Glasses - Nitrile Gloves prep->ppe Pre-Op handle 3. Chemical Handling (Inside Fume Hood) - Weighing - Reaction Setup - Transfers ppe->handle Ready cleanup 4. Decontamination - Clean Glassware - Wipe Surfaces handle->cleanup Post-Reaction storage Store Chemical (Cool, Dry, Ventilated) handle->storage Return Unused spill Emergency Spill - Evacuate & Alert - Use Spill Kit (if minor) handle->spill waste 5. Waste Segregation - Contaminated Solids - Halogenated Liquids - Empty Containers cleanup->waste Generate Waste doff 6. Doff PPE - Remove Gloves (Properly) - Remove Lab Coat - Wash Hands Thoroughly waste->doff Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.